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  • Product: 3-Bromo-4-hydroxy-8-methoxyquinoline
  • CAS: 1204811-42-6

Core Science & Biosynthesis

Foundational

An In--Depth Technical Guide to the Synthesis and Characterization of 3-Bromo-4-hydroxy-8-methoxyquinoline

Abstract Substituted quinoline scaffolds are cornerstones in medicinal chemistry, valued for their versatile biological activities and metal-chelating properties.[1][2][3] This guide provides a comprehensive, field-prove...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted quinoline scaffolds are cornerstones in medicinal chemistry, valued for their versatile biological activities and metal-chelating properties.[1][2][3] This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a specific, highly functionalized derivative: 3-Bromo-4-hydroxy-8-methoxyquinoline . We move beyond a simple recitation of steps to explain the underlying chemical principles, from the strategic construction of the quinoline core to its regioselective bromination. This document details validated, step-by-step protocols for synthesis, purification, and structural elucidation using a suite of analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The insights and data presented herein are designed to empower researchers to reliably produce and validate this compound for applications in drug discovery and materials science.

Introduction to the 4-Hydroxy-8-methoxyquinoline Scaffold

The quinoline framework, a fusion of benzene and pyridine rings, is a privileged structure in pharmacology. The 8-hydroxyquinoline (8-HQ) moiety, in particular, is a well-established bidentate chelating agent for numerous metal ions, a property that underpins its use in analytical chemistry and its diverse biological activities, which include antimicrobial, anticancer, and neuroprotective effects.[2][3]

The target molecule, 3-Bromo-4-hydroxy-8-methoxyquinoline (Molecular Formula: C₁₀H₈BrNO₂, Molecular Weight: 254.08 g/mol ), introduces three key functional groups onto this core:

  • A C4-Hydroxyl Group: This group exists in tautomeric equilibrium with its quinolin-4-one form. It is a powerful activating group for electrophilic substitution and a key hydrogen bond donor.

  • A C8-Methoxy Group: This electron-donating group further modulates the electronic properties of the benzene ring portion of the scaffold.

  • A C3-Bromo Substituent: The bromine atom serves as a valuable synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the generation of diverse chemical libraries. It also significantly influences the molecule's lipophilicity and electronic profile.

This guide outlines a logical and efficient synthetic pathway, beginning with the construction of the core heterocyclic system followed by a targeted bromination.

Synthetic Strategy and Execution

Retrosynthetic Analysis and Workflow

Our strategy involves a two-stage process: first, the construction of the 4-hydroxy-8-methoxyquinoline precursor, followed by direct, regioselective bromination at the C3 position. The precursor itself can be efficiently assembled from commercially available starting materials using a classic heterocyclic cyclization reaction.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Regioselective Bromination 2_Methoxyaniline 2_Methoxyaniline Reaction1 Conrad-Limpach Cyclization 2_Methoxyaniline->Reaction1 Diethyl_Malonate Diethyl_Malonate Diethyl_Malonate->Reaction1 Precursor 4-Hydroxy-8-methoxyquinoline Reaction1->Precursor Reaction2 Electrophilic Aromatic Substitution Precursor->Reaction2 Bromine_Source N-Bromosuccinimide (NBS) Bromine_Source->Reaction2 Final_Product 3-Bromo-4-hydroxy- 8-methoxyquinoline Reaction2->Final_Product

Caption: Overall synthetic workflow diagram.
Synthesis of Precursor: 4-Hydroxy-8-methoxyquinoline

Causality: The Conrad-Limpach reaction is a robust and reliable method for synthesizing 4-hydroxyquinolines (quinolin-4-ones).[4] The reaction proceeds via two key thermal steps: an initial nucleophilic substitution of an aniline onto an active methylene compound like diethyl malonate to form an enamine intermediate, followed by a high-temperature thermal cyclization. Using 2-methoxyaniline as the starting material directly installs the required C8-methoxy substituent on the final quinoline ring.

Experimental Protocol: Synthesis of 4-Hydroxy-8-methoxyquinoline

  • Step A: Intermediate Formation: In a round-bottom flask equipped with a reflux condenser, combine 2-methoxyaniline (1.0 eq) and diethyl malonate (1.1 eq).

  • Heat the mixture at 140-150 °C for 2-3 hours. The reaction can be monitored by TLC for the consumption of the aniline.

  • Allow the reaction mixture to cool slightly. The ethanol byproduct can be removed under reduced pressure. The resulting crude product is diethyl 2-((2-methoxyphenyl)amino)maleate.

  • Step B: Cyclization: The crude intermediate is added portion-wise to a flask containing a high-boiling point solvent such as Dowtherm A or diphenyl ether, pre-heated to 240-250 °C.

  • Maintain the temperature for 30-60 minutes to effect cyclization. A precipitate will form.

  • Allow the mixture to cool to room temperature. The solid product is collected by vacuum filtration.

  • Wash the collected solid thoroughly with a non-polar solvent like hexane or toluene to remove the high-boiling solvent.

  • The crude 4-hydroxy-8-methoxyquinoline can be purified further by recrystallization from ethanol or a similar polar solvent to yield a pure, crystalline solid.

Regioselective Bromination to Yield 3-Bromo-4-hydroxy-8-methoxyquinoline

Mechanistic Insight: The bromination of the 4-hydroxy-8-methoxyquinoline precursor is a classic electrophilic aromatic substitution reaction. The quinoline ring is highly activated towards electrophiles due to the potent electron-donating effects of the C4-hydroxyl group (via resonance). This group strongly directs substitution to the ortho (C3) and para (C5) positions. The C8-methoxy group also activates the benzene ring portion, particularly at C5 and C7. However, the C3 position is the most electronically enriched and sterically accessible site adjacent to the powerful C4-OH directing group, making it the preferred site for monosubstitution under controlled conditions. Using a mild brominating agent like N-Bromosuccinimide (NBS) helps to prevent over-bromination, which can occur with harsher reagents like molecular bromine (Br₂).[5][6]

G cluster_0 Mechanism of C3 Bromination Start 4-Hydroxy-8-methoxyquinoline + NBS Intermediate Sigma Complex (Arenium Ion Intermediate) Resonance Stabilized Start->Intermediate Electrophilic attack by 'Br+' source Deprotonation Loss of H+ Intermediate->Deprotonation Aromatization Product 3-Bromo-4-hydroxy-8-methoxyquinoline Deprotonation->Product

Caption: Simplified mechanism for electrophilic bromination.

Experimental Protocol: Bromination

  • Dissolution: In a flask protected from light, dissolve 4-hydroxy-8-methoxyquinoline (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetic acid.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Pour the reaction mixture into a beaker of ice water. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid extensively with water, followed by a cold, dilute solution of sodium thiosulfate to quench any unreacted bromine, and then again with water.

  • Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a solvent system like ethanol/water to afford the pure 3-Bromo-4-hydroxy-8-methoxyquinoline.

Structural Elucidation and Characterization

A multi-technique approach is essential for the unambiguous confirmation of the product's structure and purity.

Foundational Properties

All quantitative data should be summarized for clear comparison and validation.

PropertyValueSource
Molecular Formula C₁₀H₈BrNO₂
Molecular Weight 254.08 g/mol
CAS Number 1204811-42-6
Physical Form Solid
Mass Spectrometry (MS)

Trustworthiness: Mass spectrometry provides definitive proof of the molecular weight. For brominated compounds, the technique offers a self-validating system due to the unique isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[7] This results in a characteristic molecular ion cluster (M⁺ and [M+2]⁺) of two peaks with almost equal intensity, separated by 2 m/z units, which is a hallmark of a monobrominated compound.[8]

Experimental Protocol: MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Infuse the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap). Acquire data in positive ion mode.

  • Data Analysis: Identify the molecular ion peak cluster and compare the observed m/z values with the calculated theoretical values.

Expected Mass Spectrometry Data

IonCalculated m/zExpected Relative IntensityDescription
[C₁₀H₈⁷⁹BrNO₂ + H]⁺253.9862~100%Molecular Ion (M+H)⁺
[C₁₀H₈⁸¹BrNO₂ + H]⁺255.9842~98%Isotope Peak ([M+2]+H)⁺
Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise: NMR spectroscopy provides the most detailed structural information, confirming the connectivity of all atoms in the carbon-hydrogen framework. The chemical shifts and coupling patterns are highly sensitive to the electronic environment, allowing for precise assignment of the substitution pattern.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[8]

  • Data Acquisition: Acquire ¹H NMR and proton-decoupled ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Additional experiments like COSY or HSQC can be run to confirm assignments.

  • Data Processing: Process the FID data (Fourier transform, phase correction, baseline correction) and calibrate the chemical shift scale using the residual solvent peak.

Predicted ¹H NMR Data (in DMSO-d₆, ~400 MHz) (Note: These are estimated values based on related structures. Actual values may vary.)

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Assignment Justification
OH11.0 - 12.0br s-Acidic proton, broad signal.
H-28.5 - 8.7s-Singlet due to lack of adjacent proton (C3 is substituted). Deshielded by adjacent nitrogen.
H-57.6 - 7.8dJ ≈ 8-9Doublet, coupled to H-6.
H-67.2 - 7.4tJ ≈ 8Triplet, coupled to H-5 and H-7.
H-77.0 - 7.2dJ ≈ 7-8Doublet, coupled to H-6.
OCH₃3.9 - 4.1s-Singlet for the methoxy group protons.

Predicted ¹³C NMR Data (in DMSO-d₆, ~100 MHz)

CarbonPredicted δ (ppm)Assignment Justification
C2~145Adjacent to N, deshielded.
C3~105Carbon bearing bromine, shielded by Br but in an electron-rich ring.
C4~170Carbon bearing OH, highly deshielded (enol/keto form).
C4a~140Bridgehead carbon.
C5~125Aromatic CH.
C6~120Aromatic CH.
C7~115Aromatic CH.
C8~155Carbon bearing OCH₃ group.
C8a~130Bridgehead carbon.
OCH₃~56Methoxy carbon.
Infrared (IR) Spectroscopy

Authoritative Grounding: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The spectrum provides a molecular "fingerprint" based on the vibrational frequencies of bonds within the molecule.

Experimental Protocol: IR Analysis

  • Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) method by placing a small amount of the dry powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.

  • Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[9]

Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3400 - 3200Broad, StrongO-H stretchHydroxyl group
3100 - 3000MediumC-H stretchAromatic C-H
2950 - 2850MediumC-H stretchMethoxy C-H
1640 - 1620StrongC=O stretchContribution from quinolin-4-one tautomer
1600 - 1450Medium-StrongC=C & C=N stretchAromatic/Heterocyclic ring
1280 - 1240StrongC-O stretchAryl ether (Ar-O-CH₃)
~1050StrongC-O stretchAryl ether (Ar-O-CH₃)
700 - 500MediumC-Br stretchCarbon-Bromine bond

Conclusion

This guide has detailed a reliable and reproducible pathway for the synthesis of 3-Bromo-4-hydroxy-8-methoxyquinoline, a valuable scaffold for further chemical exploration. The proposed two-stage synthesis, employing a Conrad-Limpach cyclization followed by regioselective bromination with NBS, is grounded in established chemical principles. Furthermore, the comprehensive characterization workflow, utilizing MS, NMR, and IR spectroscopy, provides a robust, self-validating system to confirm the identity and purity of the final product. The protocols and reference data herein should serve as a practical and authoritative resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling the confident production and application of this versatile molecule.

References

  • 4-Bromo-8-methoxyquinoline - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

  • 8-Methoxy-4-(4-methoxyphenyl)quinoline - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. ACG Publications. Available at: [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - Semantic Scholar. Semantic Scholar. Available at: [Link]

  • Synthesis of 8-bromo-4-hydroxy-3-(1H-tetrazole-5-yl)quinoline - PrepChem.com. PrepChem. Available at: [Link]

  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities - ResearchGate. ResearchGate. Available at: [Link]

  • Visible-light-induced mono-bromination of arenes with BrCCl3 - Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ResearchGate. ResearchGate. Available at: [Link]

  • Supporting Information For - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

  • Supplementary Information - Beilstein Journals. Beilstein Journals. Available at: [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications - SciSpace. SciSpace. Available at: [Link]

  • 3-bromo-8-methoxyquinoline (C10H8BrNO) - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • 3-Bromo-4-hydroxy-8-methoxyquinoline - Crealys. Crealys. Available at: [Link]

  • Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. MDPI. Available at: [Link]

  • 3-Bromo-4-methoxybenzaldehyde - NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. MDPI. Available at: [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. National Center for Biotechnology Information. Available at: [Link]

  • 3-bromo-4-hydroxytoluene - Organic Syntheses. Organic Syntheses. Available at: [Link]

  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity - MDPI. MDPI. Available at: [Link]

  • The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential - ChemRxiv. ChemRxiv. Available at: [Link]

  • Bromo pattern in Mass Spectrometry - YouTube. YouTube. Available at: [Link]

  • Infrared Spectroscopy Index - Doc Brown's Chemistry. Doc Brown's Chemistry. Available at: [Link]

  • Mass Spectrometry Index - Doc Brown's Chemistry. Doc Brown's Chemistry. Available at: [Link]

Sources

Exploratory

Spectroscopic data (NMR, IR, MS) of 3-Bromo-4-hydroxy-8-methoxyquinoline

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-4-hydroxy-8-methoxyquinoline Introduction In the landscape of medicinal chemistry and materials science, quinoline derivatives are foundational...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-4-hydroxy-8-methoxyquinoline

Introduction

In the landscape of medicinal chemistry and materials science, quinoline derivatives are foundational scaffolds due to their diverse biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The precise structural elucidation of novel or specialized quinoline derivatives is paramount for understanding their structure-activity relationships and ensuring their purity and identity in drug development pipelines. This guide focuses on 3-Bromo-4-hydroxy-8-methoxyquinoline, a substituted quinoline with potential for further chemical modification.

Molecular Structure and Numbering

For clarity, the following numbering scheme for 3-Bromo-4-hydroxy-8-methoxyquinoline will be used throughout this guide.

G M [M]⁺• m/z 254/256 M_minus_Br [M - Br]⁺ m/z 175 M->M_minus_Br - •Br M_minus_CH3 [M - CH₃]⁺ m/z 239/241 M->M_minus_CH3 - •CH₃ M_minus_CH3_CO [M - CH₃ - CO]⁺ m/z 211/213 M_minus_CH3->M_minus_CH3_CO - CO

Caption: Predicted major fragmentation pathways in EI-MS.

  • Loss of Bromine: Cleavage of the C-Br bond results in the loss of a bromine radical, leading to a prominent peak at m/z 175.

    • [C₁₀H₈NO₂]⁺ at m/z 175

  • Loss of a Methyl Radical: Alpha-cleavage at the methoxy group can lead to the loss of a methyl radical (•CH₃). This would produce a doublet peak.

    • [C₉H₅⁷⁹BrNO₂]⁺ at m/z 239

    • [C₉H₅⁸¹BrNO₂]⁺ at m/z 241

  • Subsequent Loss of CO: Following the loss of the methyl radical, the resulting ion may lose carbon monoxide (CO), a common fragmentation for phenolic compounds.

    • [C₈H₅⁷⁹BrNO]⁺ at m/z 211

    • [C₈H₅⁸¹BrNO]⁺ at m/z 213

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is an effective and rapid method for identifying the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: For a solid sample, the potassium bromide (KBr) pellet method is standard.

    • Grind 1-2 mg of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans in the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands

The IR spectrum will provide clear evidence for the hydroxyl, methoxy, and aromatic components of the molecule.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3500 - 3200 (broad)O-H stretchHydroxyl (-OH)
3100 - 3000C-H stretchAromatic C-H
2980 - 2850C-H stretchMethoxy (-OCH₃)
1620 - 1500C=C and C=N stretchAromatic/Heterocyclic Ring
1280 - 1200C-O stretch (asymmetric)Aryl Ether (Ar-O-CH₃)
1050 - 1000C-O stretch (symmetric)Aryl Ether (Ar-O-CH₃)
650 - 500C-Br stretchBromoalkane (C-Br)

The broad O-H stretch is a key diagnostic feature. The presence of both aromatic and aliphatic C-H stretches confirms the quinoline core and the methoxy group, respectively. The complex pattern of absorptions in the 1620-1500 cm⁻¹ region is characteristic of the quinoline ring system, while strong C-O stretching bands confirm the ether and phenol functionalities. [2][3]

Conclusion

The structural confirmation of 3-Bromo-4-hydroxy-8-methoxyquinoline is reliably achieved through a synergistic application of NMR, MS, and IR spectroscopy. NMR spectroscopy provides the definitive map of the carbon-hydrogen framework, confirming the specific substitution pattern. Mass spectrometry validates the molecular weight and unambiguously proves the presence of a single bromine atom through its characteristic isotopic signature. [4]Finally, IR spectroscopy offers rapid confirmation of the key functional groups. Together, these techniques provide the comprehensive and self-validating data required for confident structural elucidation in research and drug development settings.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved from [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Retrieved from [Link]

  • YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • NIST. (n.d.). 8-Hydroxyquinoline. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Foundational

Introduction: The Quinoline Scaffold and the Promise of 3-Bromo-4-hydroxy-8-methoxyquinoline

An In-Depth Technical Guide to 3-Bromo-4-hydroxy-8-methoxyquinoline for Drug Development Professionals Prepared by: Gemini, Senior Application Scientist The quinoline ring system is a privileged scaffold in medicinal che...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-4-hydroxy-8-methoxyquinoline for Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[1][2][3] The strategic placement of various functional groups on this heterocyclic framework allows for the fine-tuning of a molecule's physicochemical properties and biological targets. This guide focuses on a specific, highly functionalized derivative: 3-Bromo-4-hydroxy-8-methoxyquinoline .

This molecule incorporates three key substituents that are of significant interest to drug development professionals:

  • A 4-hydroxy group , which introduces the potential for critical hydrogen bonding interactions with biological targets and engages in keto-enol tautomerism, influencing its electronic properties and reactivity.[4][5]

  • An 8-methoxy group , an electron-donating substituent known to modulate the basicity of the quinoline nitrogen and impact metabolic stability and lipophilicity.

  • A 3-bromo substituent , a halogen atom that can enhance binding affinity through halogen bonding, increase lipophilicity, and serve as a synthetic handle for further molecular elaboration.

This technical guide provides a comprehensive analysis of the physical, chemical, and spectroscopic properties of 3-Bromo-4-hydroxy-8-methoxyquinoline. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research endeavors.

Section 1: Molecular and Physicochemical Properties

A clear understanding of a compound's fundamental properties is paramount for its application in research and development. The key identifiers and physicochemical characteristics of 3-Bromo-4-hydroxy-8-methoxyquinoline are summarized below.

PropertyValueSource
IUPAC Name 3-Bromo-8-methoxyquinolin-4-ol-
CAS Number 1204811-42-6
Molecular Formula C₁₀H₈BrNO₂
Molecular Weight 254.08 g/mol
Appearance Solid
InChI Key JJQYYRCPHOZXKS-UHFFFAOYSA-N
SMILES COc1cccc2c(O)c(Br)cnc12
Melting Point Experimental data not readily available. Related compounds like 5,7-dibromo-8-hydroxyquinoline melt at 196-198 °C, while 5-bromo-8-methoxyquinoline melts at 80-82 °C, suggesting a relatively high melting point is likely.[6]
Solubility Expected to be poorly soluble in water. Soluble in organic solvents like DMSO, DMF, and alcohols.-

Section 2: Synthesis and Purification

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-stage process: first, the construction of the 4-hydroxy-8-methoxyquinoline core, and second, the selective bromination at the C-3 position.

Synthesis_Pathway Proposed Synthesis of 3-Bromo-4-hydroxy-8-methoxyquinoline A 2-Methoxyaniline I1 Intermediate Enamine A->I1 Condensation B Diethyl malonate B->I1 C N-Bromosuccinimide (NBS) P 3-Bromo-4-hydroxy-8-methoxyquinoline C->P I2 4-Hydroxy-8-methoxyquinoline-3-carboxylate I1->I2 Thermal Cyclization (e.g., Dowtherm A, ~250 °C) I3 4-Hydroxy-8-methoxyquinoline I2->I3 Saponification (e.g., NaOH) then Acidification (e.g., HCl) I3->P Bromination (e.g., NBS in DMF)

Caption: Proposed synthetic workflow for 3-Bromo-4-hydroxy-8-methoxyquinoline.

Experimental Protocol (Proposed)

Step 1: Synthesis of the Enamine Intermediate

  • To a round-bottom flask, add 2-methoxyaniline (1.0 eq) and diethyl malonate (1.1 eq).

  • Heat the mixture at 140-150 °C for 2-3 hours, distilling off the ethanol formed during the reaction.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Allow the mixture to cool, yielding the crude enamine intermediate which can be used directly in the next step. Causality: This condensation reaction forms the key C-N bond and sets up the molecule for cyclization. Diethyl malonate is chosen as it provides the three-carbon backbone that will become C2, C3, and C4 of the quinoline ring.

Step 2: Thermal Cyclization to form the Quinoline Core

  • Add the crude enamine intermediate from Step 1 dropwise to a pre-heated high-boiling point solvent, such as Dowtherm A or diphenyl ether, at approximately 250 °C.

  • Maintain the temperature for 30-60 minutes to allow for complete cyclization.

  • Cool the reaction mixture to room temperature. The cyclized product, ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate, will precipitate.

  • Collect the solid by filtration and wash with a non-polar solvent like hexane to remove the high-boiling solvent. Causality: This intramolecular cyclization, a key step in many quinoline syntheses, is driven by high temperature. The ester group at the 3-position is a consequence of using diethyl malonate.

Step 3: Saponification and Decarboxylation

  • Suspend the crude ester from Step 2 in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

  • Heat the mixture to reflux for 2-4 hours to achieve saponification.

  • Cool the solution and carefully acidify with concentrated hydrochloric acid until the pH is acidic, which will induce decarboxylation and precipitate the 4-hydroxy-8-methoxyquinoline.

  • Filter the solid, wash with water, and dry to yield the quinoline core. Causality: The ester must be removed to allow for subsequent bromination at the C3 position. Saponification followed by acidification is a standard method for hydrolysis and decarboxylation of such β-keto esters.

Step 4: Regioselective Bromination

  • Dissolve the 4-hydroxy-8-methoxyquinoline from Step 3 in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Cool the solution in an ice bath and add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise.

  • Allow the reaction to stir at room temperature and monitor by TLC.

  • Upon completion, pour the reaction mixture into ice water to precipitate the crude product.

  • Collect the solid by filtration, wash thoroughly with water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water) to afford pure 3-Bromo-4-hydroxy-8-methoxyquinoline. Causality: The 4-hydroxy group is a powerful activating group, directing electrophilic substitution to the C3 position. NBS is a mild and selective brominating agent, ideal for this transformation.

Section 3: Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The following sections detail the expected spectroscopic signatures for 3-Bromo-4-hydroxy-8-methoxyquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework. The expected chemical shifts are predicted based on the known effects of substituents on the quinoline ring.[6]

Predicted ¹H NMR Data (in DMSO-d₆, ~400 MHz)

Proton Predicted δ (ppm) Multiplicity Notes
H-2 ~8.3 - 8.5 s Singlet due to lack of adjacent protons. Deshielded by adjacent nitrogen.
H-5 ~7.2 - 7.4 d Doublet, coupled to H-6.
H-6 ~7.5 - 7.7 t Triplet, coupled to H-5 and H-7.
H-7 ~7.1 - 7.3 d Doublet, coupled to H-6.
-OCH₃ ~3.9 - 4.1 s Singlet for the three methoxy protons.

| -OH | ~11.0 - 12.0 | br s | Broad singlet, exchangeable with D₂O. Shift is concentration-dependent. |

Predicted ¹³C NMR Data (in DMSO-d₆, ~100 MHz)

Carbon Predicted δ (ppm) Notes
C-2 ~145 - 148 Deshielded by nitrogen.
C-3 ~105 - 110 Shielded by hydroxyl, but attached to bromine.
C-4 ~170 - 175 Carbonyl-like carbon in the quinolone tautomer, highly deshielded.
C-4a ~120 - 125 Bridgehead carbon.
C-5 ~115 - 120
C-6 ~128 - 132
C-7 ~110 - 115
C-8 ~148 - 152 Attached to the electron-donating methoxy group.
C-8a ~138 - 142 Bridgehead carbon adjacent to nitrogen.

| -OCH₃ | ~56 - 58 | Methoxy carbon. |

Standard Protocol for NMR Acquisition

  • Dissolve ~5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

  • Acquire the ¹H spectrum, ensuring an adequate number of scans to achieve a good signal-to-noise ratio.

  • Acquire a proton-decoupled ¹³C spectrum. A greater number of scans and a longer acquisition time will be necessary due to the low natural abundance of ¹³C.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition.

  • Expected Molecular Ion: Electron Ionization (EI) or Electrospray Ionization (ESI) will show a characteristic molecular ion peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), the spectrum will display two peaks of nearly equal intensity at m/z 253 and 255.[7]

  • Fragmentation Pattern: The molecular ion is expected to be relatively stable. Common fragmentation pathways for related quinolones include the loss of neutral molecules like carbon monoxide (CO) from the quinolone ring, or loss of a methyl radical (•CH₃) from the methoxy group.[8] Loss of the bromine radical (•Br) is also a possible fragmentation pathway.[7]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule.

Predicted Key IR Absorption Bands (cm⁻¹)

Wavenumber (cm⁻¹) Vibration Functional Group
3400 - 2500 (broad) O-H stretch Hydroxyl group (H-bonded)
3100 - 3000 C-H stretch Aromatic C-H
2950 - 2850 C-H stretch Methoxy C-H
~1650 C=O stretch Keto tautomer
1620 - 1580 C=C / C=N stretch Quinoline ring system

| ~1250 | C-O stretch | Aryl ether (methoxy group) |

Causality: The broadness of the O-H stretch is indicative of strong hydrogen bonding, characteristic of the 4-hydroxyquinoline/4-quinolone system.[9] The C=O stretch around 1650 cm⁻¹ would provide strong evidence for the presence of the keto tautomer in the solid state.[10]

Section 4: Chemical Properties and Reactivity

The unique arrangement of functional groups in 3-Bromo-4-hydroxy-8-methoxyquinoline dictates its chemical behavior.

Keto-Enol Tautomerism

A defining characteristic of 4-hydroxyquinolines is their existence as an equilibrium mixture of two tautomeric forms: the enol (4-hydroxyquinoline) and the keto (4-quinolone) forms.[11]

Caption: Tautomeric equilibrium between the enol and keto forms.

The position of this equilibrium is influenced by the physical state and the solvent. In the solid state and in polar solvents, the keto form is often favored due to its ability to form strong intermolecular hydrogen bonds and its extended conjugation.[4][10] This tautomerism is critically important as the two forms have different hydrogen bonding capabilities and electronic profiles, which can lead to different interactions with biological targets.

Reactivity
  • Acidity and Basicity: The molecule is amphoteric. The 4-hydroxyl group is acidic (pKa likely in the range of 7-9), while the quinoline nitrogen is basic (pKa likely in the range of 3-5). The electron-donating 8-methoxy group slightly increases the basicity of the nitrogen, while the electron-withdrawing 3-bromo group decreases it.

  • Electrophilic Substitution: The quinoline ring is activated towards further electrophilic substitution by the powerful electron-donating effects of the hydroxyl and methoxy groups. The likely positions for further substitution would be C-5 and C-7.

  • Nucleophilic Substitution: The bromine atom at the C-3 position is on an electron-rich ring and is generally unreactive towards standard nucleophilic aromatic substitution. However, it can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), making it an excellent synthetic handle for creating more complex analogs.

Section 5: Potential Applications in Drug Development and Research

The structural motifs within 3-Bromo-4-hydroxy-8-methoxyquinoline suggest significant potential for applications in medicinal chemistry and drug discovery.

  • Anticancer Agents: Halogenated 8-hydroxyquinolines have demonstrated potent anticancer activity.[12][13] The ability of the 8-hydroxyquinoline scaffold to chelate metal ions is often implicated in its mechanism of action. While this molecule has an 8-methoxy group, it could serve as a precursor to an 8-hydroxy derivative or exhibit activity through other mechanisms.

  • Antimicrobial and Antifungal Agents: The 8-hydroxyquinoline core is present in several antimicrobial and antifungal agents.[2][14] The combination of a halogen and a quinolone-like structure is a common feature in potent antibacterial compounds.

  • Neurodegenerative Diseases: Some halogenated quinolines have been investigated as potential therapeutics for neurodegenerative conditions like Alzheimer's and Parkinson's diseases, often due to their ability to modulate metal ion homeostasis in the brain.[12]

  • Synthetic Building Block: The compound is a valuable intermediate. The bromine at C-3 can be used for cross-coupling reactions, and the hydroxyl group at C-4 can be alkylated or converted to a leaving group (e.g., triflate) for further substitutions, allowing for the creation of diverse chemical libraries for screening.

Section 6: Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 3-Bromo-4-hydroxy-8-methoxyquinoline.

Hazard InformationDetailsSource
Signal Word Danger
Hazard Statements H302: Harmful if swallowed.H318: Causes serious eye damage.
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage Class 11 - Combustible Solids

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Use appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

References

Sources

Exploratory

An In-depth Technical Guide to 3-Bromo-4-hydroxy-8-methoxyquinoline (CAS 1204811-42-6)

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 3-Bromo-4-hydroxy-8-methoxyquinoline (CAS 1204811-42-6)...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Bromo-4-hydroxy-8-methoxyquinoline (CAS 1204811-42-6), a halogenated quinoline derivative with significant potential in medicinal chemistry and drug discovery. Drawing upon the known biological activities of structurally related compounds, this document will explore its physicochemical properties, probable mechanism of action, potential therapeutic applications, and provide detailed, actionable protocols for its synthesis and biological evaluation.

I. Core Chemical Properties and Identification

3-Bromo-4-hydroxy-8-methoxyquinoline is a solid organic compound belonging to the quinoline family. The presence of a bromine atom, a hydroxyl group, and a methoxy group on the quinoline scaffold suggests its potential for diverse biological activities, a hypothesis supported by extensive research on analogous compounds.[1]

PropertyValueSource
CAS Number 1204811-42-6
Molecular Formula C₁₀H₈BrNO₂
Molecular Weight 254.08 g/mol
Physical Form Solid
SMILES String COc1cccc2c(O)c(Br)cnc12
InChI Key JJQYYRCPHOZXKS-UHFFFAOYSA-N

II. Postulated Mechanism of Action and Therapeutic Landscape

While direct studies on 3-Bromo-4-hydroxy-8-methoxyquinoline are limited in publicly accessible literature, the extensive body of research on brominated and 8-hydroxyquinoline derivatives provides a strong foundation for postulating its mechanism of action and therapeutic potential. The quinoline scaffold is a "privileged structure" in medicinal chemistry, known to form the basis of numerous therapeutic agents.

The primary area of interest for this compound class is oncology . Research has consistently demonstrated that brominated quinolines exhibit significant antiproliferative activity against various cancer cell lines. This has been attributed, in part, to their ability to act as topoisomerase I inhibitors . Topoisomerase I is a crucial enzyme involved in DNA replication and repair, and its inhibition can lead to apoptotic cell death in rapidly dividing cancer cells. The 8-hydroxyquinoline moiety is also a known metal ion chelator, a property that can contribute to its anticancer effects by disrupting essential metallic cofactors in tumor cells.

Furthermore, derivatives of 8-hydroxyquinoline have been investigated for their neuroprotective properties, suggesting potential applications in neurodegenerative diseases, although this is a less explored avenue for this specific substitution pattern.

Logical Pathway: From Chemical Structure to Biological Activity

Caption: Postulated mechanism of action for 3-Bromo-4-hydroxy-8-methoxyquinoline.

III. Synthesis Protocol

The synthesis of 3-Bromo-4-hydroxy-8-methoxyquinoline can be approached through the bromination of a suitable quinoline precursor. The following is a representative protocol adapted from established methods for the bromination of 8-substituted quinolines.

Materials:

  • 8-Hydroxy-methoxyquinoline (precursor)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Sodium bicarbonate (NaHCO₃) solution (5%)

  • Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 8-hydroxy-methoxyquinoline precursor in acetonitrile. Place the flask in an ice bath and begin stirring.

  • Bromination: Slowly add a solution of N-Bromosuccinimide (NBS) in acetonitrile to the reaction mixture via a dropping funnel over a period of 30-60 minutes. The molar ratio of the precursor to NBS should be carefully controlled to favor mono-bromination.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, quench the reaction by adding a 5% aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent, such as ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 3-Bromo-4-hydroxy-8-methoxyquinoline.

Experimental Workflow: Synthesis of 3-Bromo-4-hydroxy-8-methoxyquinoline

Synthesis_Workflow start Start: Dissolve Precursor in Acetonitrile step1 Cool to 0°C in Ice Bath start->step1 step2 Slowly Add NBS Solution step1->step2 step3 Monitor Reaction by TLC step2->step3 step4 Quench with 5% NaHCO₃ Solution step3->step4 step5 Extract with Ethyl Acetate step4->step5 step6 Dry Organic Layer with Na₂SO₄ step5->step6 step7 Concentrate on Rotary Evaporator step6->step7 step8 Purify by Column Chromatography step7->step8 end_node End: Pure 3-Bromo-4-hydroxy-8-methoxyquinoline step8->end_node

Caption: Step-by-step workflow for the synthesis of the target compound.

IV. Experimental Protocols for Biological Evaluation

Based on the likely anticancer properties of 3-Bromo-4-hydroxy-8-methoxyquinoline, the following are detailed protocols for its initial biological characterization.

A. In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which the compound inhibits cell growth by 50% (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., HeLa, HT-29, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a stock solution of 3-Bromo-4-hydroxy-8-methoxyquinoline in DMSO. Perform serial dilutions in complete culture medium to achieve a range of final concentrations. Add the compound dilutions to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO only) and a positive control (a known cytotoxic drug).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using appropriate software.

B. Topoisomerase I Inhibition Assay

This assay assesses the compound's ability to inhibit the activity of human topoisomerase I.

Materials:

  • Human Topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pHOT1)

  • Reaction buffer (containing Tris-HCl, KCl, MgCl₂, DTT, and BSA)

  • Agarose gel electrophoresis system

  • DNA intercalating dye (e.g., ethidium bromide)

  • UV transilluminator

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, supercoiled plasmid DNA, and varying concentrations of 3-Bromo-4-hydroxy-8-methoxyquinoline. Include a negative control (no compound) and a positive control (e.g., camptothecin).

  • Enzyme Addition: Add human topoisomerase I to each tube to initiate the reaction.

  • Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution (containing SDS and loading dye).

  • Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization: Stain the gel with an intercalating dye and visualize the DNA bands under UV light. Inhibition of topoisomerase I will be indicated by a decrease in the amount of relaxed DNA compared to the negative control.

V. Safety and Handling

3-Bromo-4-hydroxy-8-methoxyquinoline is classified as a hazardous substance.

  • Hazard Codes: H302 (Harmful if swallowed), H318 (Causes serious eye damage).

  • Signal Word: Danger.

  • Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

VI. Suppliers

3-Bromo-4-hydroxy-8-methoxyquinoline is available from several chemical suppliers for research purposes. It is important to note that some suppliers provide this compound for early discovery research and may not perform extensive analytical characterization. Researchers should independently verify the identity and purity of the compound.

  • Sigma-Aldrich (Merck)

  • Accela ChemBio Inc.

  • CP Lab Safety

  • Klamaar Reagent

VII. Conclusion

3-Bromo-4-hydroxy-8-methoxyquinoline (CAS 1204811-42-6) is a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. While direct experimental data for this specific molecule is emerging, the wealth of information on structurally related brominated quinolines and 8-hydroxyquinolines provides a strong rationale for its investigation as a potential topoisomerase I inhibitor and anticancer compound. The protocols outlined in this guide offer a solid foundation for researchers to synthesize and evaluate the biological activities of this intriguing molecule. As with any early-stage research compound, careful experimental design and thorough characterization are paramount to unlocking its full therapeutic potential.

VIII. References

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93. [Link]

Sources

Foundational

An In-depth Technical Guide to the Crystal Structure Analysis of 3-Bromo-4-hydroxy-8-methoxyquinoline

Abstract This technical guide provides a comprehensive overview of the methodologies and scientific rationale behind the single-crystal X-ray diffraction analysis of 3-Bromo-4-hydroxy-8-methoxyquinoline, a quinoline deri...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies and scientific rationale behind the single-crystal X-ray diffraction analysis of 3-Bromo-4-hydroxy-8-methoxyquinoline, a quinoline derivative of significant interest in medicinal chemistry. Quinoline scaffolds are prevalent in a wide array of therapeutic agents, and understanding their precise three-dimensional structure is paramount for structure-based drug design and the optimization of pharmacological properties.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices, from synthesis and crystallization to data collection, structure refinement, and interpretation. While a definitive crystal structure for the title compound is not publicly available as of this writing, this guide will delineate the complete workflow, drawing parallels with the known structure of the related compound, 4-Bromo-8-methoxyquinoline[5], to illustrate key concepts.

Introduction: The Significance of Structural Elucidation in Drug Discovery

The precise knowledge of a molecule's three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions, is fundamental to understanding its function and interaction with biological targets.[6][7] X-ray crystallography stands as the most definitive method for obtaining this information at atomic resolution.[6][8] For quinoline derivatives like 3-Bromo-4-hydroxy-8-methoxyquinoline, the substituents on the quinoline core—a bromine atom, a hydroxyl group, and a methoxy group—are expected to significantly influence its electronic properties, hydrogen bonding capabilities, and overall molecular conformation. These features are critical for its potential interactions with protein binding pockets, making its crystal structure a valuable asset in rational drug design.[2][3] A detailed structural analysis can guide the synthesis of more potent and selective analogs, ultimately accelerating the drug development pipeline.[2][4]

Synthesis and Characterization

A plausible synthetic route to 3-Bromo-4-hydroxy-8-methoxyquinoline would involve the construction of the 4-hydroxy-8-methoxyquinoline core followed by regioselective bromination. The synthesis of substituted quinolines is a well-established field in organic chemistry.[9][10][11]

Proposed Synthetic Pathway

A likely approach would be a variation of the Gould-Jacobs reaction, starting from 2-amino-anisole (o-anisidine) and a suitable malonic acid derivative to construct the 4-hydroxy-8-methoxyquinoline scaffold. The subsequent step would be a regioselective bromination at the 3-position.

Diagram of the Proposed Synthetic Pathway

Synthetic_Pathway Figure 1: Proposed Synthesis of 3-Bromo-4-hydroxy-8-methoxyquinoline A 2-Amino-anisole + Diethyl (ethoxymethylene)malonate B 4-Hydroxy-8-methoxyquinoline A->B Gould-Jacobs Reaction (Cyclization) C 3-Bromo-4-hydroxy-8-methoxyquinoline B->C Bromination (e.g., NBS in DMF) XRD_Workflow Figure 2: Single-Crystal X-ray Diffraction Workflow Crystal Single Crystal Selection & Mounting Data_Collection X-ray Diffraction Data Collection Crystal->Data_Collection Data_Processing Data Integration & Scaling Data_Collection->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation & Analysis Structure_Refinement->Validation

Caption: Figure 2: Single-Crystal X-ray Diffraction Workflow.

Step-by-Step Methodology
  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction patterns are collected on a detector. [7]3. Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the diffracted X-rays. This step also involves data reduction and scaling. [12]4. Structure Solution: The "phase problem" is the central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured. For small molecules, direct methods or Patterson methods are typically used to obtain an initial model of the crystal structure.

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods. [13]This iterative process adjusts the atomic coordinates, thermal parameters, and other variables to improve the agreement between the observed and calculated diffraction patterns. [14][15]6. Structure Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and chemical reasonableness.

Interpretation of the Crystal Structure

A thorough analysis of the refined crystal structure provides invaluable insights into the molecule's properties.

Key Structural Features to Analyze
  • Molecular Geometry: Bond lengths, bond angles, and torsion angles should be examined and compared to standard values to identify any unusual features.

  • Intramolecular Interactions: The presence of intramolecular hydrogen bonds, for example between the 4-hydroxyl group and the nitrogen atom of the quinoline ring, can significantly influence the molecule's conformation.

  • Intermolecular Interactions: A detailed analysis of hydrogen bonds, halogen bonds (involving the bromine atom), π-π stacking interactions, and van der Waals forces is crucial for understanding the crystal packing and the solid-state properties of the compound.

  • Crystal Packing: The arrangement of molecules in the unit cell determines the crystal's overall architecture and can influence properties such as solubility and stability.

Illustrative Data from a Related Structure

While the crystal structure of 3-Bromo-4-hydroxy-8-methoxyquinoline is not available, the published data for 4-Bromo-8-methoxyquinoline provides a useful reference point. [5]

Parameter 4-Bromo-8-methoxyquinoline [5] Expected for 3-Bromo-4-hydroxy-8-methoxyquinoline
Crystal System Orthorhombic To be determined
Space Group P2₁2₁2₁ To be determined
Unit Cell Dimensions a = 5.1615(1) Å, b = 12.1337(6) Å, c = 14.2436(7) Å To be determined

| Key Intermolecular Interactions | C-H···π interactions | Expected: O-H···N or O-H···O hydrogen bonds, potential Br···O or Br···N halogen bonds, π-π stacking. |

The presence of the 4-hydroxyl group in the title compound is expected to introduce strong hydrogen bonding, which would likely lead to a different crystal packing arrangement compared to 4-Bromo-8-methoxyquinoline.

Conclusion: From Structure to Function

The crystal structure analysis of 3-Bromo-4-hydroxy-8-methoxyquinoline provides a foundational piece of information for understanding its chemical behavior and potential as a therapeutic agent. The detailed atomic-level insights gained from this analysis are indispensable for structure-activity relationship (SAR) studies and for the rational design of next-generation quinoline-based drugs. [4][6]This guide has outlined the comprehensive workflow and scientific considerations necessary to achieve this critical analytical goal, providing a roadmap for researchers in the field of drug discovery and development.

References

  • Arabian Journal of Chemistry. (n.d.). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study.
  • Methods in Molecular Biology. (n.d.). Recent Developments for Crystallographic Refinement of Macromolecules.
  • Migration Letters. (n.d.). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.
  • Creative Biostructure. (n.d.). Protein X-ray Crystallography in Drug Discovery.
  • National Center for Biotechnology Information. (n.d.). The role of crystallography in drug design.
  • Zien Journals Publishing. (n.d.). A Review on Crystallography and Its Role on Drug Design.
  • Patsnap Synapse. (2025). How are chemical structures analyzed in drug discovery?.
  • National Center for Biotechnology Information. (n.d.). Crystallographic Refinement.
  • MDPI. (n.d.). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives.
  • AZoM. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • IUCr Journals. (n.d.). Considerations for the refinement of low-resolution crystal structures.
  • Chemical Crystallography. (2011). Crystals User Guide.
  • The Biochemist - Portland Press. (2021). A beginner's guide to X-ray data processing.
  • PubMed. (2012). Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency.
  • Rigaku. (n.d.). Single crystal X-ray diffraction.
  • National Center for Biotechnology Information. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • SERC (Carleton). (2007). Single-crystal X-ray Diffraction.
  • National Center for Biotechnology Information. (n.d.). 4-Bromo-8-methoxyquinoline.
  • MDPI. (n.d.). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction.
  • ResearchGate. (2016). How do organic compounds single crystal X rays diffraction work?.
  • PrepChem.com. (n.d.). Synthesis of 8-bromo-4-hydroxy-3-(1H-tetrazole-5-yl)quinoline.
  • MDPI. (n.d.). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line.
  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • ResearchGate. (n.d.). Synthesis, spectroscopic characterizations, DFT calculations and molecular docking studies of new quinoline-oxirane/piperidine/morpholine hybrids from quinoline gem-dicyanoepoxide | Request PDF.
  • Sigma-Aldrich. (n.d.). 3-Bromo-4-hydroxy-8-methoxyquinoline AldrichCPR 1204811-42-6.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.

Sources

Exploratory

Harnessing Halogenation: A Guide to the Discovery, Isolation, and Characterization of Novel Brominated Quinoline Compounds

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its preva...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] The strategic introduction of bromine atoms to this nucleus significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing its biological efficacy.[2] This guide provides a comprehensive technical overview of the methodologies for discovering, isolating, and structurally elucidating novel brominated quinoline compounds. We will explore both synthetic strategies and natural product isolation, detailing the causal reasoning behind key experimental choices. This document is intended to serve as a field-proven manual for researchers aiming to exploit the therapeutic potential of this potent chemical class, which has demonstrated significant promise in anticancer and antimicrobial applications.[3][4][5][6][7][8]

The Rationale for Pursuing Brominated Quinolines

Quinolines and their derivatives are heterocyclic pharmacophores with a rich history of diverse biological effects.[1] The addition of bromine is not a trivial modification; it is a deliberate strategy to enhance potency and refine pharmacological profiles.

  • Enhanced Biological Activity : Halogenation can increase the lipophilicity of a compound, potentially improving its ability to cross cellular membranes. This modification has been linked to potent anticancer, antibacterial, and antifungal activities.[2][8][9][10] For instance, certain brominated quinolines have shown significant antiproliferative activity against various cancer cell lines, including A549 (lung), HeLa (cervical), and HT29 (colon).[1][11]

  • Metabolic Stability : The carbon-bromine bond is strong and can block sites of metabolic oxidation, leading to improved pharmacokinetic properties and a longer in-vivo half-life.

  • Synthetic Versatility : The bromine atom serves as an excellent synthetic handle. It can be readily displaced via nucleophilic aromatic substitution (SNAr) reactions or used in metal-catalyzed cross-coupling reactions, allowing for the creation of diverse compound libraries from a single brominated precursor.[1] The presence of an activating group, such as a nitro group, can facilitate these substitutions.[1]

Logical Workflow for Discovery and Isolation

The journey from concept to a purified, novel brominated quinoline follows a structured yet flexible path. The initial choice between a synthetic route or isolation from a natural source dictates the subsequent steps, but the core principles of purification and characterization remain universal.

Discovery_Workflow cluster_0 Discovery Pathway cluster_1 Processing & Purification cluster_2 Analysis & Validation Source Source Selection Synthesis Chemical Synthesis (e.g., Regioselective Bromination) Source->Synthesis Synthetic Route Natural Natural Product (e.g., Marine Sponges) Source->Natural Isolation Route Reaction Reaction Work-up & Crude Purification Synthesis->Reaction Extraction Crude Extraction Natural->Extraction Chromatography Chromatographic Separation (Column, HPLC, CPC) Reaction->Chromatography Extraction->Chromatography Structure Structural Elucidation (NMR, MS) Chromatography->Structure Bioassay Biological Assays (Anticancer, Antimicrobial) Structure->Bioassay

Caption: General workflow for the discovery and analysis of novel brominated quinolines.

Synthetic Strategies: Precision Bromination

The direct bromination of the quinoline ring is a powerful method for generating novel compounds. However, controlling the position and number of bromine atoms (regioselectivity) is a critical experimental challenge. The choice of brominating agent and reaction conditions is paramount.

Causality in Reagent and Condition Selection
  • Electrophilic Bromination : The quinoline ring is an aromatic system, but the nitrogen atom deactivates the pyridine ring towards electrophilic attack. Therefore, electrophilic bromination typically occurs on the benzene ring.

  • Choice of Acid : Performing bromination in a strong acid like concentrated sulfuric acid (H₂SO₄) can protonate the quinoline nitrogen.[12] This further deactivates the pyridine ring and directs substitution to the 5- and 8-positions of the benzenoid ring.[12]

  • Brominating Agent :

    • Molecular Bromine (Br₂) : A powerful brominating agent, often used in solvents like chloroform or acetic acid. Its high reactivity can sometimes lead to mixtures of mono- and di-brominated products.[13][14]

    • N-Bromosuccinimide (NBS) : A milder source of electrophilic bromine, often preferred for more controlled, regioselective monobromination.[12]

Experimental Protocol: Regioselective Synthesis of 5-Bromo-8-methoxyquinoline

This protocol is adapted from established methodologies and demonstrates a highly regioselective monobromination.[14] The methoxy group at the 8-position is an electron-donating group that activates the benzene ring, further directing bromination.

Objective : To synthesize 5-bromo-8-methoxyquinoline from 8-methoxyquinoline with high yield and purity.

Materials :

  • 8-methoxyquinoline

  • Molecular Bromine (Br₂)

  • Chloroform (CHCl₃, distilled)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Sodium Sulfate (Na₂SO₄, anhydrous)

  • Silica gel for column chromatography

  • Ethyl acetate/hexane solvent system

Step-by-Step Methodology :

  • Reaction Setup : Dissolve 8-methoxyquinoline (e.g., 2.4 mmol) in distilled chloroform (15 mL) in a round-bottom flask equipped with a magnetic stirrer. Protect the reaction from light by wrapping the flask in aluminum foil.

  • Reagent Addition : In a separate container, prepare a solution of bromine (1.1 equivalents, e.g., 2.7 mmol) in chloroform (5 mL). Add this solution dropwise to the stirred 8-methoxyquinoline solution over 10 minutes at room temperature.

    • Scientific Rationale: Dropwise addition maintains a low concentration of Br₂ in the reaction mixture, which helps to prevent over-bromination and control the exothermic nature of the reaction.

  • Reaction Monitoring : Stir the mixture at ambient temperature for 24-48 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC), comparing the reaction mixture to the starting material. A new, lower Rf spot corresponding to the brominated product should appear.

  • Work-up : Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer with 5% NaHCO₃ solution (3 x 20 mL) to neutralize any generated HBr and quench excess bromine.

    • Self-Validation: The disappearance of the bromine's orange color indicates successful quenching.

  • Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude residue by column chromatography on silica gel. Elute with an ethyl acetate/hexane gradient (e.g., starting from 1:10) to isolate the final product.

    • Self-Validation: Combine fractions containing the pure product (as determined by TLC) and concentrate to yield the purified solid. A yield of over 90% can be expected for this specific reaction.[14]

  • Characterization : Confirm the structure of the product as 5-bromo-8-methoxyquinoline using NMR and MS analysis.

Isolation from Natural Sources: The Marine Frontier

Marine invertebrates, particularly sponges of the order Verongiida, are a prolific source of unique brominated alkaloids, including quinolines.[15][16][17][18][19][20][21] The isolation process is a multi-step workflow designed to separate these target compounds from a complex biological matrix.

Extraction and Chromatographic Separation

The core challenge is to efficiently separate compounds with similar polarities. This necessitates a combination of chromatographic techniques.

General Protocol :

  • Extraction : Lyophilize (freeze-dry) the sponge tissue to remove water. Perform a sequential solvent extraction, starting with a nonpolar solvent (e.g., hexane) to remove lipids, followed by a more polar solvent (e.g., ethyl acetate or methanol) to extract the alkaloids.

  • Initial Fractionation : Concentrate the crude alkaloid extract and subject it to column chromatography over silica gel or a reversed-phase C18 material. Elute with a solvent gradient of increasing polarity.

  • High-Performance Liquid Chromatography (HPLC) : Further purify the fractions obtained from column chromatography using preparative HPLC.[22][23] Reversed-phase columns (e.g., C18) are commonly used for separating quinoline alkaloids.[23][24]

    • Causality: HPLC offers significantly higher resolution than standard column chromatography, making it essential for separating structurally similar compounds. The choice of a C18 column is based on the principle of separating compounds primarily by their hydrophobicity.

  • Alternative Techniques : For complex mixtures, Centrifugal Partition Chromatography (CPC) offers a support-free, liquid-liquid separation method that can be highly effective for purifying quinoline alkaloids.[25]

Structural Elucidation: Defining the Novelty

Once a pure compound is isolated, its exact chemical structure must be determined. This is achieved through a combination of modern spectroscopic techniques.

Elucidation_Workflow Input Purified Isolate MS Mass Spectrometry (MS) Input->MS NMR NMR Spectroscopy Input->NMR Formula Determine Molecular Formula (e.g., C₁₀H₈BrNO) MS->Formula 1D_NMR 1D NMR (¹H, ¹³C) - Identify functional groups - Count protons & carbons NMR->1D_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) - Determine proton-proton  and proton-carbon connectivity NMR->2D_NMR Structure Propose Structure Formula->Structure 1D_NMR->Structure 2D_NMR->Structure XRay X-Ray Crystallography (If crystalline) Structure->XRay Optional Confirmation Final Confirm Absolute Structure Structure->Final XRay->Final

Caption: A typical workflow for the structural elucidation of a novel compound.

  • Mass Spectrometry (MS) : Provides the accurate molecular weight of the compound, allowing for the determination of its molecular formula.[26][27] The isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in a ~1:1 ratio) provides a clear signature in the mass spectrum.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : This is the most powerful tool for determining the precise connectivity of atoms.[28]

    • ¹H NMR : Identifies the number and environment of hydrogen atoms.[29]

    • ¹³C NMR : Identifies the number and environment of carbon atoms.[29]

    • 2D NMR (HETCOR, HSQC, HMBC) : These experiments reveal correlations between protons and carbons, allowing for the unambiguous assembly of the molecular scaffold.[1][29] For example, an HMBC experiment shows long-range (2-3 bond) correlations, which are crucial for connecting different fragments of the molecule.[29]

Biological Activity and Therapeutic Mechanisms

The ultimate goal of discovering novel brominated quinolines is to identify candidates for drug development. These compounds exert their therapeutic effects through various mechanisms, primarily in the realms of oncology and infectious disease.

Anticancer Activity

Many brominated quinolines exhibit potent antiproliferative activity against a range of cancer cell lines.[1][11][30] Key mechanisms include the induction of apoptosis and the inhibition of essential enzymes.

  • Induction of Apoptosis : Apoptosis, or programmed cell death, is a critical pathway for eliminating cancer cells. Some brominated quinolines have been shown to activate caspases, the key executioner proteins in the apoptotic cascade, leading to DNA fragmentation and cell death.[1][31][32]

  • Topoisomerase I Inhibition : Topoisomerase I is a vital enzyme that relaxes DNA supercoiling during replication. Its inhibition leads to DNA damage and is a clinically validated anticancer strategy. Several brominated quinoline derivatives are effective inhibitors of human topoisomerase I.[1][30][31][32]

Apoptosis_Pathway BQ Brominated Quinoline (e.g., Compound 11) T1 Inhibits Topoisomerase I BQ->T1 Caspase Activates Caspase Cascade BQ->Caspase DNA DNA Damage T1->DNA DNA->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Caption: Key anticancer mechanisms of action for brominated quinolines.[1][31]

Summary of Anticancer Potency

The following table summarizes the reported antiproliferative activities of selected brominated quinoline compounds against various cancer cell lines.

Compound IDChemical NameCancer Cell LineIC₅₀ (µg/mL)Reference
11 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineC6 (glioma)5.45[1][30]
11 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineHeLa (cervical)9.6[1][30]
11 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineHT29 (colon)8.35[1][30]
17 5,7-dibromo-8-hydroxyquinolineA549 (lung)2-50[11]
2 6-bromotetrahydroquinolineHeLa (cervical)2-50[11]
3 6,8-dibromotetrahydroquinolineHT29 (colon)2-50[11]
CisplatinReference DrugA549 (lung)6.23[31]
5-FUReference DrugHT29 (colon)240.8 - 258.3[1][31]
Antimicrobial Activity

In addition to their anticancer effects, quinoline derivatives are well-established antibacterial agents.[5][8][33] They have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[5][10] The mechanism often involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[34] The introduction of bromine can enhance this activity, making these compounds promising leads in the fight against antibiotic resistance.[9]

References

  • Comparative Anticancer Activity of Brominated Quinolines: A Guide for Researchers. Benchchem.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Center for Biotechnology Information (PMC).
  • (PDF) Quinoline-based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. ResearchGate.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Semantic Scholar.
  • Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. National Center for Biotechnology Information (PMC).
  • (PDF) Highly Brominated Quinolines: Synthesis, Characterization and Investigation of Anticancer Activities Supported by Molecular Dynamics. ResearchGate.
  • Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Horizon IRD.
  • Comprehensive review on current developments of quinoline-based anticancer agents.
  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. National Center for Biotechnology Information (PMC).
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
  • Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. PubMed.
  • Quinoline derivatives with bromine in their structure. ResearchGate.
  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed.
  • Alkaloid Separation. Lifeasible.
  • High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Isoquinoline Alkaloids. Benchchem.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate.
  • Analysis of alkaloids from different chemical groups by different liquid chromatography methods. ResearchGate.
  • A review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids. ResearchGate.
  • Targeted Isolation of Antibiotic Brominated Alkaloids from the Marine Sponge Pseudoceratina durissima Using Virtual Screening and Molecular Networking. National Center for Biotechnology Information (PMC).
  • Targeted Isolation of Antibiotic Brominated Alkaloids from the Marine Sponge Pseudoceratina durissima Using Virtual Screening and Molecular Networking. PubMed.
  • Marine Brominated Alkaloids: Isolation, Biosynthesis, Biological Activity and Synthesis.
  • Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. ResearchGate.
  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry.
  • (PDF) Targeted Isolation of Antibiotic Brominated Alkaloids from the Marine Sponge Pseudoceratina durissima Using Virtual Screening and Molecular Networking. ResearchGate.
  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI.
  • Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI.
  • Biologically active quinoline and quinazoline alkaloids part I. National Center for Biotechnology Information (PMC).
  • A Comprehensive Review on the Biological Interest of Quinoline and its Derivatives.
  • discovery and isolation of novel quinolinone compounds. Benchchem.
  • Recent Developments on Antimicrobial Quinoline Chemistry. ResearchGate.
  • Halogenated Indole Alkaloids from Marine Invertebrates. MDPI.
  • Isolation and Structure Elucidation of Bioactive Secondary Metabolites from Indonesian Marine Sponges. Heinrich Heine University Düsseldorf.
  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. National Center for Biotechnology Information (PMC).
  • Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. PubMed.
  • Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. ResearchGate.
  • (PDF) Review of Bioactive Secondary Metabolites from Marine Bryozoans in the Progress of New Drugs Discovery. ResearchGate.
  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.

Sources

Foundational

Solubility of 3-Bromo-4-hydroxy-8-methoxyquinoline in different solvents

An In-Depth Technical Guide to the Solubility of 3-Bromo-4-hydroxy-8-methoxyquinoline Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Bromo-4-hydroxy-8-methoxyquinol...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3-Bromo-4-hydroxy-8-methoxyquinoline

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Bromo-4-hydroxy-8-methoxyquinoline (CAS No. 1204811-42-6)[1]. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, outlines a robust experimental protocol for empirical determination, and offers a predictive assessment of its behavior in a range of common laboratory solvents. By integrating fundamental chemical principles with practical, field-proven methodologies, this guide serves as an essential resource for the effective handling and application of this compound.

Introduction to 3-Bromo-4-hydroxy-8-methoxyquinoline

3-Bromo-4-hydroxy-8-methoxyquinoline is a substituted quinoline derivative with a molecular formula of C₁₀H₈BrNO₂ and a molecular weight of 254.08 g/mol . The quinoline scaffold is a critical pharmacophore in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and antimalarial properties[2][3][4]. The specific substitutions on this molecule—a bromine atom, a hydroxyl group, and a methoxy group—impart a unique combination of electronic and steric properties that significantly influence its physical and chemical behavior, most notably its solubility.

Understanding the solubility of 3-Bromo-4-hydroxy-8-methoxyquinoline is paramount for a variety of applications, from designing synthetic routes and purification strategies to formulating drug delivery systems and conducting biological assays. Inconsistent or poor solubility can be a significant bottleneck in research and development, leading to unreliable experimental results and challenges in formulation. This guide aims to provide the foundational knowledge and practical tools necessary to navigate these challenges effectively.

Theoretical Framework for Solubility

The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another[5][6][7][8][9]. The key intermolecular interactions at play for 3-Bromo-4-hydroxy-8-methoxyquinoline are hydrogen bonding, dipole-dipole interactions, and London dispersion forces.

2.1. Molecular Structure and Polarity

The structure of 3-Bromo-4-hydroxy-8-methoxyquinoline features both polar and nonpolar characteristics:

  • Polar Moieties: The hydroxyl (-OH) group is a strong hydrogen bond donor and acceptor. The nitrogen atom in the quinoline ring and the oxygen atoms in the hydroxyl and methoxy groups are hydrogen bond acceptors. These groups contribute significantly to the compound's polarity.

  • Nonpolar Moieties: The bicyclic aromatic quinoline core and the bromine atom contribute to the molecule's nonpolar character through London dispersion forces.

The presence of these competing functionalities suggests that the solubility of 3-Bromo-4-hydroxy-8-methoxyquinoline will be highly dependent on the nature of the solvent.

2.2. The Role of Hydrogen Bonding

The ability of a solute and solvent to form hydrogen bonds is a powerful driver of solubility.[10][11] For 3-Bromo-4-hydroxy-8-methoxyquinoline:

  • In Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to interact favorably with the hydroxyl group and the heteroatoms of the quinoline derivative, potentially leading to good solubility.

  • In Aprotic Polar Solvents (e.g., DMSO, DMF, acetone): These solvents can accept hydrogen bonds but cannot donate them. They will interact with the hydroxyl group of the solute, which can enhance solubility.

  • In Nonpolar Solvents (e.g., hexane, toluene): These solvents cannot form hydrogen bonds and will primarily interact through weaker London dispersion forces. Consequently, the solubility of the polar 3-Bromo-4-hydroxy-8-methoxyquinoline is expected to be low in these solvents.

2.3. Predictive Solubility Analysis

Based on the structural features and the "like dissolves like" principle, a qualitative prediction of solubility in various solvent classes can be made.

Solvent ClassRepresentative SolventsPredicted Solubility of 3-Bromo-4-hydroxy-8-methoxyquinolineRationale
Polar Protic Water, Methanol, EthanolModerate to HighCapable of strong hydrogen bonding with the hydroxyl group and quinoline nitrogen.
Polar Aprotic DMSO, DMF, Acetone, AcetonitrileHighStrong dipole-dipole interactions and hydrogen bond acceptance.
Nonpolar Hexane, Toluene, Diethyl EtherLowDominated by weak London dispersion forces, insufficient to overcome the solute's intermolecular forces.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination is essential for quantitative assessment. The following protocol outlines a reliable method for determining the solubility of 3-Bromo-4-hydroxy-8-methoxyquinoline.

3.1. Materials and Equipment

  • 3-Bromo-4-hydroxy-8-methoxyquinoline

  • A range of analytical grade solvents (e.g., water, methanol, ethanol, DMSO, DMF, acetone, acetonitrile, hexane, toluene)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

3.2. Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solute B Add known volume of solvent A->B to vial C Vortex to mix B->C D Incubate with shaking (e.g., 24-48h at 25°C) C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant (0.22 µm syringe filter) E->F G Prepare serial dilutions of filtered solution F->G H Analyze by HPLC or UV-Vis G->H I Calculate concentration against a standard curve H->I

Caption: Experimental workflow for determining equilibrium solubility.

3.3. Step-by-Step Protocol

  • Preparation of Saturated Solutions:

    • Add an excess amount of 3-Bromo-4-hydroxy-8-methoxyquinoline (enough to ensure undissolved solid remains) to a series of vials.

    • Accurately add a known volume of each test solvent to the respective vials.

  • Equilibration:

    • Tightly cap the vials and vortex vigorously for 1-2 minutes to facilitate mixing.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of 3-Bromo-4-hydroxy-8-methoxyquinoline of known concentrations.

    • Analyze the standard solutions and the diluted sample solutions using a validated HPLC or UV-Vis spectrophotometric method.

    • Construct a calibration curve from the standard solutions and determine the concentration of the saturated solution.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula, accounting for the dilution factor: Solubility (mg/mL) = (Concentration from calibration curve) x (Dilution factor)

Factors Influencing Solubility

Several factors can influence the solubility of 3-Bromo-4-hydroxy-8-methoxyquinoline and should be controlled during experimentation and considered in its application.

  • Temperature: The solubility of most solid compounds increases with temperature. This relationship should be characterized if the compound is to be used across a range of temperatures.

  • pH: As a quinoline derivative, the compound possesses a basic nitrogen atom and an acidic hydroxyl group. Therefore, its solubility in aqueous media is expected to be highly pH-dependent.[2] At low pH, the quinoline nitrogen will be protonated, forming a more soluble cationic species. At high pH, the hydroxyl group will be deprotonated, forming a more soluble anionic species.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique solubility. It is important to characterize the solid form being used.

Applications in Research and Development

A thorough understanding of the solubility of 3-Bromo-4-hydroxy-8-methoxyquinoline is critical for its successful application in several areas:

  • Drug Discovery: Solubility data is essential for developing relevant in vitro assays and for interpreting structure-activity relationships.

  • Formulation Development: For potential therapeutic applications, solubility in various pharmaceutically acceptable excipients will guide the development of oral or parenteral dosage forms.

  • Chemical Synthesis: Knowledge of solubility is crucial for selecting appropriate solvents for reaction, crystallization, and purification, thereby optimizing yield and purity.[12]

Conclusion

The solubility of 3-Bromo-4-hydroxy-8-methoxyquinoline is a complex property dictated by its unique molecular structure. While theoretical principles provide a strong predictive framework, suggesting higher solubility in polar protic and aprotic solvents, precise quantitative data must be obtained through rigorous experimental determination. The protocol detailed in this guide provides a robust methodology for achieving this. By understanding and characterizing the solubility of this compound, researchers can unlock its full potential in a variety of scientific and pharmaceutical applications.

References

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  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds?. YouTube.
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  • Sigma-Aldrich. (n.d.). 3-Bromo-4-hydroxy-8-methoxyquinoline AldrichCPR.
  • ResearchGate. (2014, December 31). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.
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  • ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
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  • 克拉玛尔试剂. (n.d.). 3-Bromo-4-hydroxy-8-methoxyquinoline.
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Sources

Exploratory

An In-depth Technical Guide to the Stability and Degradation Profile of 3-Bromo-4-hydroxy-8-methoxyquinoline

A Prospective Analysis for Researchers, Scientists, and Drug Development Professionals Abstract 3-Bromo-4-hydroxy-8-methoxyquinoline represents a novel heterocyclic scaffold with significant potential in medicinal chemis...

Author: BenchChem Technical Support Team. Date: January 2026

A Prospective Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-hydroxy-8-methoxyquinoline represents a novel heterocyclic scaffold with significant potential in medicinal chemistry and materials science.[1] As with any new chemical entity, a thorough understanding of its intrinsic stability and degradation profile is paramount for successful development and application. This technical guide provides a comprehensive, prospective framework for the systematic investigation of 3-Bromo-4-hydroxy-8-methoxyquinoline's stability. In the absence of existing literature on this specific molecule, this document outlines a robust, scientifically-grounded strategy based on established principles of stability testing for quinoline derivatives and regulatory expectations.[2][3][4] It is designed to be an essential resource for researchers, offering detailed experimental protocols, theoretical degradation pathways, and guidance on the development of stability-indicating analytical methods.

Section 1: Compound Profile and the Imperative of Stability Assessment

3-Bromo-4-hydroxy-8-methoxyquinoline is a substituted quinoline, a class of compounds known for a wide array of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][5] The unique substitution pattern of this molecule—a bromine atom at the 3-position, a hydroxyl group at the 4-position, and a methoxy group at the 8-position—suggests a complex interplay of electronic and steric factors that will govern its reactivity and stability.

Understanding the stability of this compound is critical for several reasons:

  • Reliability of Biological Data: Inconsistent results in biological assays can often be attributed to compound degradation in aqueous solutions.[6]

  • Formulation Development: A stable formulation requires knowledge of the compound's liabilities to hydrolysis, oxidation, photolysis, and thermal stress.

  • Regulatory Compliance: For therapeutic applications, regulatory bodies such as the ICH mandate comprehensive stability testing to ensure the safety and efficacy of drug substances and products over their shelf life.[3][4][7]

  • Intellectual Property: A well-characterized stability profile strengthens the intellectual property position of a new chemical entity.

Section 2: Predicted Degradation Pathways of 3-Bromo-4-hydroxy-8-methoxyquinoline

Based on the functional groups present in 3-Bromo-4-hydroxy-8-methoxyquinoline, several degradation pathways can be anticipated under forced stress conditions.

Hydrolytic Degradation

The methoxy group at the 8-position is a potential site for hydrolysis, particularly under acidic conditions, which could yield the corresponding 8-hydroxy derivative.[8][9] The stability of the carbon-bromine bond at the 3-position to hydrolysis should also be evaluated, although this is generally more resistant than ester or ether linkages. The overall stability of quinoline derivatives in aqueous solutions is highly dependent on pH.[6][10]

Oxidative Degradation

The 4-hydroxy group makes the molecule susceptible to oxidation, a common degradation pathway for phenolic compounds.[11][12][13] Oxidation could lead to the formation of quinone-like structures, which are often colored.[6] The presence of the electron-donating hydroxyl and methoxy groups may increase the electron density of the aromatic system, potentially making it more susceptible to oxidative degradation.

Photodegradation

Many quinoline compounds are known to be photosensitive, degrading upon exposure to UV or ambient light.[6] Photodegradation can proceed through various mechanisms, including photo-oxidation and photolytic cleavage of substituent groups. The bromine substituent could also be a site for photolytic C-Br bond cleavage.

Thermal Degradation

At elevated temperatures, thermal degradation can occur, leading to a variety of decomposition products. The overall thermal stability will be influenced by the substitution pattern of the quinoline ring.[14]

Below is a conceptual diagram of the potential degradation pathways.

G 3-Bromo-4-hydroxy-8-methoxyquinoline 3-Bromo-4-hydroxy-8-methoxyquinoline Hydrolysis (Acidic/Basic) Hydrolysis (Acidic/Basic) 3-Bromo-4-hydroxy-8-methoxyquinoline->Hydrolysis (Acidic/Basic) pH Oxidation (H2O2) Oxidation (H2O2) 3-Bromo-4-hydroxy-8-methoxyquinoline->Oxidation (H2O2) Oxidant Photolysis (UV/Vis Light) Photolysis (UV/Vis Light) 3-Bromo-4-hydroxy-8-methoxyquinoline->Photolysis (UV/Vis Light) Light Thermal Stress (Heat) Thermal Stress (Heat) 3-Bromo-4-hydroxy-8-methoxyquinoline->Thermal Stress (Heat) Temperature 8-hydroxy derivative 8-hydroxy derivative Hydrolysis (Acidic/Basic)->8-hydroxy derivative Quinone-like structures Quinone-like structures Oxidation (H2O2)->Quinone-like structures Debrominated product Debrominated product Photolysis (UV/Vis Light)->Debrominated product Other decomposition products Other decomposition products Thermal Stress (Heat)->Other decomposition products G cluster_0 Phase 1: Method Development & Forced Degradation cluster_1 Phase 2: Formal Stability Study cluster_2 Phase 3: Data Analysis & Reporting A Prepare Stock Solution B Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) A->B C Develop Stability-Indicating HPLC Method B->C D Validate HPLC Method (ICH Q2) C->D E Place Batches on Stability (Long-term & Accelerated Conditions) D->E F Pull Samples at Time Points E->F G Analyze Samples using Validated HPLC Method F->G H Assess Data for Trends G->H I Identify and Characterize Degradants (LC-MS) H->I J Establish Re-test Period / Shelf Life I->J

Sources

Foundational

Introduction: The Significance of 3-Bromo-4-hydroxy-8-methoxyquinoline

An In-Depth Technical Guide to the Quantum Chemical Analysis of 3-Bromo-4-hydroxy-8-methoxyquinoline Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Quantum Chemical Analysis of 3-Bromo-4-hydroxy-8-methoxyquinoline

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Its derivatives are known for a wide spectrum of pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] This guide provides a comprehensive technical framework for the quantum chemical analysis of a specific derivative, 3-Bromo-4-hydroxy-8-methoxyquinoline. We delve into the theoretical underpinnings and practical application of Density Functional Theory (DFT) to elucidate the molecule's structural, electronic, and reactive properties. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage in silico methods for the rational design of novel quinoline-based therapeutics.

3-Bromo-4-hydroxy-8-methoxyquinoline (CAS No. 1204811-42-6) is a substituted quinoline featuring key functional groups that are pivotal for its potential biological activity.[3] The bromine atom at the 3-position, the hydroxyl group at the 4-position, and the methoxy group at the 8-position create a unique electronic and steric profile. Understanding this profile at the quantum level is essential for predicting its interaction with biological targets, metabolic stability, and overall potential as a drug candidate.

Quantum chemical calculations, particularly DFT, offer a powerful, non-empirical approach to predict molecular properties with high accuracy, guiding synthesis and experimental testing.[4] By modeling the molecule's geometry, vibrational modes, and electronic orbitals, we can gain profound insights into its reactivity, stability, and potential intermolecular interactions.[5][6]

The Computational Approach: Methodology and Rationale

The selection of an appropriate computational method is the most critical step in ensuring the reliability of the results. Our approach is grounded in Density Functional Theory (DFT), which provides an excellent balance between computational cost and accuracy for medium-sized organic molecules like quinoline derivatives.[7][8]

The Choice of Functional and Basis Set

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) The B3LYP hybrid functional is chosen for its proven track record in accurately predicting the geometries and electronic properties of a wide range of organic and heterocyclic compounds.[9][10][11] It incorporates a portion of the exact Hartree-Fock exchange, which corrects for some of the self-interaction error inherent in pure DFT functionals, leading to more reliable predictions of reaction barriers and electronic energies.

Basis Set: 6-311++G(d,p) This basis set provides the necessary flexibility to accurately describe the electronic structure of 3-Bromo-4-hydroxy-8-methoxyquinoline:

  • 6-311G: A triple-zeta valence basis set that describes the core and valence electrons with a good degree of accuracy.

  • ++: Diffuse functions are added for both heavy atoms and hydrogen. These are crucial for describing molecules with lone pairs and for accurately modeling non-covalent interactions and electronic properties like electron affinity.

  • (d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, which is essential for correctly describing chemical bonding and anisotropic effects.

This combination of B3LYP/6-311++G(d,p) is a robust level of theory for obtaining high-quality results for the analyses described below.[6][12]

Computational Workflow

The overall workflow follows a logical progression from structural determination to the analysis of electronic and reactive properties. Each step builds upon the previous one, ensuring a self-validating and coherent investigation.

G cluster_input Input Phase cluster_calc Calculation Phase (DFT: B3LYP/6-311++G(d,p)) cluster_analysis Analysis Phase a 1. Build Initial 3D Structure (e.g., GaussView, Avogadro) b 2. Geometry Optimization (Find energy minimum) a->b c 3. Vibrational Frequency (Confirm minimum, obtain spectra) b->c Optimized Geometry d 4. Frontier Molecular Orbitals (FMO) (HOMO, LUMO, Reactivity) c->d Validated Structure e 5. Molecular Electrostatic Potential (MEP) (Identify reactive sites) c->e Validated Structure f 6. Further Analysis (NBO, QTAIM, Docking) d->f e->f

Caption: Computational workflow for the quantum chemical analysis of 3-Bromo-4-hydroxy-8-methoxyquinoline.

Core Computational Analyses: Protocols and Interpretations

Geometry Optimization

Causality: Before any properties can be accurately calculated, the molecule's most stable three-dimensional structure (its minimum energy conformation) must be determined. This optimized geometry serves as the foundation for all subsequent calculations.

Protocol:

  • Structure Input: Construct the 3D molecular structure of 3-Bromo-4-hydroxy-8-methoxyquinoline using a molecular editor.

  • Input File Generation: Create an input file for a quantum chemistry package (e.g., Gaussian 16).[13]

  • Keyword Specification: Specify the calculation type as Opt (Optimization) and Freq (Frequencies). The Freq keyword is essential for validation.

  • Level of Theory: Define the method and basis set: B3LYP/6-311++G(d,p).

  • Execution: Run the calculation.

  • Validation: Upon completion, verify that the optimization converged. Crucially, inspect the output of the frequency calculation. The absence of any imaginary (negative) frequencies confirms that the structure is a true energy minimum.[6]

Expected Data Output: The primary outputs are the optimized Cartesian coordinates, from which key structural parameters can be derived.

ParameterDescriptionExpected Significance
Bond Lengths The equilibrium distance between two bonded atoms.Provides insight into bond order and strength. Can be compared with experimental X-ray data for validation.[14]
Bond Angles The angle formed by three connected atoms.Defines the molecule's local shape and steric environment. Deviations from ideal values indicate strain.
Dihedral Angles The angle between two intersecting planes.Determines the overall 3D conformation of the molecule, particularly the orientation of substituents.
Vibrational Frequency Analysis

Causality: This analysis serves two purposes: it validates the optimized geometry (as described above) and predicts the molecule's infrared (IR) and Raman spectra.[15] These predicted spectra can be directly compared with experimental data to confirm the synthesized compound's identity and structure.

Protocol:

  • This calculation is typically performed concurrently with geometry optimization by including the Freq keyword.

  • Analyze the output file to extract the vibrational modes, their corresponding frequencies (in cm⁻¹), and their IR/Raman intensities.

  • It is standard practice to apply a scaling factor (typically ~0.96-0.98 for B3LYP) to the calculated frequencies to correct for anharmonicity and basis set imperfections, improving agreement with experimental spectra.

Expected Data Output: A list of vibrational frequencies and their corresponding atomic motions.

Frequency Range (cm⁻¹)Vibrational Mode AssignmentSignificance
3400-3600O-H stretch (hydroxyl group)A key indicator of the hydroxyl group. Its position can indicate the extent of hydrogen bonding.
2800-3100C-H stretch (aromatic and methyl)Confirms the presence of the quinoline ring and methoxy group.
1500-1650C=C and C=N stretches (quinoline ring)Characteristic vibrations of the aromatic heterocyclic core.[15]
1200-1300C-O stretch (methoxy group)Confirms the presence and bonding environment of the methoxy substituent.
500-700C-Br stretchA lower frequency vibration characteristic of the carbon-bromine bond.
Frontier Molecular Orbital (FMO) Analysis

Causality: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.[11] Analyzing their energies and spatial distributions reveals the molecule's kinetic stability and sites susceptible to electrophilic and nucleophilic attack.[12]

Protocol:

  • Using the optimized geometry, perform a single-point energy calculation.

  • Extract the energies of all molecular orbitals from the output. Identify the HOMO (highest energy) and LUMO (lowest energy).

  • Visualize the 3D plots of the HOMO and LUMO orbitals to understand their distribution across the molecule.

FMO cluster_energy cluster_gap ΔE = E_LUMO - E_HOMO (Energy Gap) HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) Reactivity Reactivity Profile HOMO->Reactivity Electron Donor E_HOMO E_HOMO HOMO->E_HOMO LUMO->Reactivity Electron Acceptor E_LUMO E_LUMO LUMO->E_LUMO Energy Energy Energy->HOMO Energy->LUMO

Caption: Relationship between Frontier Molecular Orbitals (FMOs) and chemical reactivity.

Expected Data Output: Key quantum chemical descriptors derived from FMO energies.

DescriptorFormulaInterpretation
E(HOMO) -Ionization Potential (I ≈ -E(HOMO)). Higher energy indicates a better electron donor.
E(LUMO) -Electron Affinity (A ≈ -E(LUMO)). Lower energy indicates a better electron acceptor.
Energy Gap (ΔE) E(LUMO) - E(HOMO)A large gap implies high kinetic stability and low chemical reactivity. A small gap suggests the molecule is more reactive and easily polarized.[9]
Global Hardness (η) (E(LUMO) - E(HOMO)) / 2Measures resistance to change in electron distribution. Hard molecules have a large energy gap.[11]
Global Softness (S) 1 / (2η)The inverse of hardness. Soft molecules are more reactive.[8]
Electronegativity (χ) -(E(HOMO) + E(LUMO)) / 2Measures the ability of the molecule to attract electrons.
Molecular Electrostatic Potential (MEP) Mapping

Causality: The MEP is a 3D map of the electrostatic potential projected onto the molecule's electron density surface. It provides a powerful visual tool for identifying the distribution of charge and predicting sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions.[11]

Protocol:

  • Using the optimized geometry, run a single-point energy calculation, requesting the MEP to be calculated and saved.

  • Use visualization software to plot the MEP map onto the molecular surface.

  • Analyze the color-coded map:

    • Red/Yellow (Negative Potential): Electron-rich regions, susceptible to electrophilic attack (e.g., lone pairs on O and N atoms).

    • Blue (Positive Potential): Electron-poor regions, susceptible to nucleophilic attack (e.g., hydrogen atoms of the hydroxyl group).

    • Green (Neutral Potential): Regions of neutral or nonpolar character.

Expected Significance: The MEP map for 3-Bromo-4-hydroxy-8-methoxyquinoline will likely show strong negative potential around the hydroxyl oxygen and the quinoline nitrogen, identifying them as key sites for hydrogen bond accepting. A strong positive potential is expected around the hydroxyl hydrogen, making it a primary hydrogen bond donor site. This information is invaluable for predicting how the molecule will dock into a protein's active site.[5]

Conclusion and Future Directions

This guide outlines a robust and validated computational framework for characterizing 3-Bromo-4-hydroxy-8-methoxyquinoline. By systematically applying DFT calculations, researchers can obtain a detailed understanding of the molecule's geometry, stability, spectral properties, and reactivity profile. The insights derived from geometry optimization, vibrational analysis, FMO theory, and MEP mapping provide a strong theoretical foundation to guide experimental efforts in drug discovery. The generated data can be used to predict structure-activity relationships (SAR), design more potent analogs, and provide critical parameters for more advanced simulations like molecular docking and molecular dynamics.[2][5] This synergy between computational prediction and experimental validation accelerates the journey from a promising scaffold to a potential therapeutic agent.

References

  • BenchChem. (2025). Quantum Chemical Calculations for Substituted Quinolines: An In-depth Technical Guide.
  • T.A. Mohamed, et al. (n.d.). Vibrational spectroscopic study of some quinoline derivatives. ResearchGate. Available at: [Link]

  • Journal of Applied Bioanalysis. (n.d.). Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv–Visible, And Mulliken Charge Analysis.
  • Arabian Journal of Chemistry. (n.d.). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study.
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  • ProQuest. (n.d.). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations.
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  • AVESİS. (2024). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications.
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  • ResearchGate. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Available at: [Link]

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  • Research Trends. (n.d.). Abstract.
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  • PMC - NIH. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Available at: [Link]

  • ResearchGate. (2025). Computational Analysis of Density Functional Theory (DFT method), Thermodynamic Investigations and Molecular Docking Studies on 1-(2'-Thiophen)-3-(2,3,5-trichlorophenyl)-2-propen-1-one | Request PDF. Available at: [Link]

  • ResearchGate. (2025). Synthesis, pharmacological evaluation, DFT calculation, and theoretical investigation of Spirocyclohexane derivatives | Request PDF. Available at: [Link]

  • MDPI. (2026). Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films. Available at: [Link]

  • PMC - NIH. (n.d.). 4-Bromo-8-methoxyquinoline. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). Available at: [Link]

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note: Investigating the Anticancer Potential of 3-Bromo-4-hydroxy-8-methoxyquinoline

An in-depth technical guide for researchers, scientists, and drug development professionals on the biological activity of 3-Bromo-4-hydroxy-8-methoxyquinoline in cancer cell lines. Introduction Quinoline derivatives repr...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the biological activity of 3-Bromo-4-hydroxy-8-methoxyquinoline in cancer cell lines.

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, with numerous examples demonstrating broad-ranging biological activities, including potent anticancer effects.[1][2][3][4] The quinoline scaffold is a key pharmacophore in several approved and clinical-trial-stage anticancer drugs.[3] Modifications to the quinoline ring system, such as halogenation and the introduction of hydroxyl and methoxy groups, have been shown to modulate their cytotoxic and mechanistic profiles.[5]

This application note provides a comprehensive guide to evaluating the biological activity of a novel quinoline derivative, 3-Bromo-4-hydroxy-8-methoxyquinoline , in cancer cell lines. While specific data for this exact compound is not yet extensively published, this document outlines a robust experimental framework for its initial characterization. The protocols and mechanistic insights are based on established methodologies and data from structurally related quinoline compounds.

Proposed Mechanism of Action

Based on the activities of similar brominated and hydroxylated quinoline derivatives, 3-Bromo-4-hydroxy-8-methoxyquinoline is hypothesized to exert its anticancer effects through a multi-faceted mechanism involving the induction of apoptosis and cell cycle arrest. The presence of a bromine atom can enhance lipophilicity and potential for interaction with biological targets.[6]

The proposed signaling pathway is as follows:

proposed_mechanism 3-Bromo-4-hydroxy-8-methoxyquinoline 3-Bromo-4-hydroxy-8-methoxyquinoline Cellular Uptake Cellular Uptake 3-Bromo-4-hydroxy-8-methoxyquinoline->Cellular Uptake Induction of Oxidative Stress (ROS) Induction of Oxidative Stress (ROS) Cellular Uptake->Induction of Oxidative Stress (ROS) DNA Damage DNA Damage Cellular Uptake->DNA Damage Mitochondrial Pathway Activation Mitochondrial Pathway Activation Induction of Oxidative Stress (ROS)->Mitochondrial Pathway Activation Cell Cycle Checkpoint Activation Cell Cycle Checkpoint Activation DNA Damage->Cell Cycle Checkpoint Activation Caspase Activation Caspase Activation Mitochondrial Pathway Activation->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis G2/M Arrest G2/M Arrest Cell Cycle Checkpoint Activation->G2/M Arrest

Caption: Proposed mechanism of action for 3-Bromo-4-hydroxy-8-methoxyquinoline.

Experimental Workflow

A systematic approach is crucial for characterizing the anticancer activity of a novel compound. The following workflow is recommended:

experimental_workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Data Analysis & Interpretation Cell Line Selection Cell Line Selection MTT/MTS Assay MTT/MTS Assay Cell Line Selection->MTT/MTS Assay IC50 Determination IC50 Determination MTT/MTS Assay->IC50 Determination Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) IC50 Determination->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Apoptosis Assay (Annexin V/PI)->Cell Cycle Analysis (Flow Cytometry) Western Blot Analysis Western Blot Analysis Cell Cycle Analysis (Flow Cytometry)->Western Blot Analysis Statistical Analysis Statistical Analysis Western Blot Analysis->Statistical Analysis Pathway Mapping Pathway Mapping Statistical Analysis->Pathway Mapping Conclusion Conclusion Pathway Mapping->Conclusion

Caption: A streamlined workflow for evaluating anticancer compounds.

Protocols

Cell Culture and Maintenance
  • Cell Lines: A panel of cancer cell lines should be used, for example, MCF-7 (breast), A549 (lung), and U87 (glioblastoma).[7][8] A non-cancerous cell line (e.g., human dermal fibroblasts) should be included to assess selectivity.[1]

  • Media: Use the appropriate culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT/MTS)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

  • Step 1: Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Step 2: Compound Treatment: Prepare serial dilutions of 3-Bromo-4-hydroxy-8-methoxyquinoline in culture medium. Replace the old medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Step 3: Incubation: Incubate the plate for 48-72 hours.

  • Step 4: Reagent Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours.

  • Step 5: Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Step 6: Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay quantifies the percentage of apoptotic and necrotic cells.[6][9]

  • Step 1: Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Step 2: Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Step 3: Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Step 4: Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Step 5: Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This assay determines the effect of the compound on cell cycle progression.[10][11][12]

  • Step 1: Cell Treatment: Treat cells as described in the apoptosis assay.

  • Step 2: Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Step 3: Staining: Wash the cells with PBS and stain with a solution containing PI and RNase A.

  • Step 4: Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect changes in the expression of key proteins involved in apoptosis and cell cycle regulation (e.g., Bcl-2, Bax, Caspase-3, Cyclin B1, p21).[1][10]

  • Step 1: Protein Extraction: Lyse the treated cells and quantify the protein concentration.

  • Step 2: SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Step 3: Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Step 4: Antibody Incubation: Block the membrane and incubate with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.

  • Step 5: Detection: Visualize the protein bands using a chemiluminescence detection system.

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Hypothetical IC50 Values of 3-Bromo-4-hydroxy-8-methoxyquinoline

Cell LineIC50 (µM) after 48h
MCF-78.5
A54912.3
U875.7
Fibroblasts> 50

(This table presents hypothetical data for illustrative purposes.)

Trustworthiness and Self-Validation

  • Controls: Always include positive (e.g., doxorubicin) and negative (vehicle) controls in every experiment.

  • Replicates: Perform each experiment with at least three biological replicates to ensure statistical significance.

  • Orthogonal Assays: Confirm key findings using multiple, independent assays. For example, apoptosis induction can be confirmed by both Annexin V staining and western blot analysis of caspase cleavage.

Conclusion

This application note provides a comprehensive framework for the initial investigation of the anticancer properties of 3-Bromo-4-hydroxy-8-methoxyquinoline. By following the detailed protocols for assessing cytotoxicity, apoptosis, and cell cycle arrest, researchers can generate robust and reliable data to elucidate its mechanism of action and evaluate its potential as a novel therapeutic agent. The insights gained from these studies will be crucial for guiding further preclinical development.

References

  • Zielińska-Jurek, A., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4044. [Link]

  • Guan, Y.-F., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4899. [Link]

  • Zielińska-Jurek, A., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4044. [Link]

  • George, R. F., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(51), 30485-30503. [Link]

  • Guan, Y.-F., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4899. [Link]

  • Park, E. J., et al. (2004). G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells. Life Sciences, 75(24), 2889-2899. [Link]

  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, e202400893. [Link]

  • Uckun, F. M., et al. (1998). 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. Clinical Cancer Research, 4(6), 1405-1414. [Link]

  • Cheng, X., et al. (2021). Discovery of (4-bromophenyl)(3-hydroxy-4-methoxyphenyl)methanone through upregulating hTERT induces cell apoptosis and ERS. Scientific Reports, 11(1), 1-13. [Link]

  • Sadowska, K., et al. (2023). Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. Frontiers in Veterinary Science, 10, 1248655. [Link]

  • Gackowska, A., et al. (2023). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. International Journal of Molecular Sciences, 24(13), 10831. [Link]

  • Uckun, F. M., et al. (1998). 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: A novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. Clinical Cancer Research, 4(6), 1405-1414. [Link]

  • Rauf, A., et al. (2018). Natural Compounds as Modulators of Cell Cycle Arrest: Application for Anticancer Chemotherapies. Current Medicinal Chemistry, 25(39), 5308-5327. [Link]

  • Ding, Q., et al. (2018). 8-bromo-7-methoxychrysin induces apoptosis by regulating Akt/FOXO3a pathway in cisplatin-sensitive and resistant ovarian cancer cells. Oncology Letters, 15(4), 5173-5179. [Link]

  • Chen, C. M., et al. (2020). Cinnamophilin enhances temozolomide-induced cytotoxicity against malignant glioma: the roles of ROS and cell cycle arrest. Oncology Letters, 20(3), 2539-2548. [Link]

  • Ly, T., et al. (2015). Proteomic analysis of the response to cell cycle arrests in human myeloid leukemia cells. eLife, 4, e04535. [Link]

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  • Gicquel, M., et al. (2020). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv. [Link]

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Application

Application Notes and Protocols for the Evaluation of 3-Bromo-4-hydroxy-8-methoxyquinoline as a Potential Anticancer Agent

Abstract: The quinoline scaffold is a privileged heterocyclic motif renowned for its broad pharmacological activities, including significant potential in anticancer drug development.[1][2] Structural modifications, such...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinoline scaffold is a privileged heterocyclic motif renowned for its broad pharmacological activities, including significant potential in anticancer drug development.[1][2] Structural modifications, such as the introduction of halogen atoms and hydroxyl or methoxy groups, have been shown to modulate the biological activity of these compounds, often enhancing their efficacy and target specificity.[3][4][5] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the evaluation of a novel compound, 3-Bromo-4-hydroxy-8-methoxyquinoline, as a potential anticancer agent. We present a rationale for its investigation, detailed protocols for its in vitro characterization—from initial cytotoxicity screening to mechanistic elucidation—and a framework for data interpretation. The methodologies described herein are grounded in established practices for anticancer drug discovery and are designed to provide a robust and self-validating system for assessing the compound's therapeutic potential.

Compound Profile and Rationale

Chemical Identity
  • Compound Name: 3-Bromo-4-hydroxy-8-methoxyquinoline

  • CAS Number: 1204811-42-6[6]

  • Molecular Formula: C₁₀H₈BrNO₂[6]

  • Molecular Weight: 254.08 g/mol [6]

PropertyValueSource
IUPAC Name 3-bromo-8-methoxyquinolin-4-ol-
SMILES COc1cccc2c(O)c(Br)cnc12[6]
InChI Key JJQYYRCPHOZXKS-UHFFFAOYSA-N[6]
Form Solid[6]
Rationale for Anticancer Investigation

The quinoline ring system is a core component of numerous natural and synthetic compounds with proven anticancer activity.[1][7] Their mechanisms of action are diverse and include DNA intercalation, inhibition of topoisomerase enzymes, disruption of tubulin polymerization, and modulation of critical cell signaling pathways such as those involving tyrosine kinases (e.g., EGFR, VEGFR) and the PI3K/Akt/mTOR pathway.[7][8][9][10][11]

The specific substitutions on the 3-Bromo-4-hydroxy-8-methoxyquinoline scaffold provide a strong rationale for its investigation:

  • Bromine Substitution (C3): Halogenation, particularly with bromine, can enhance the lipophilicity of a molecule, potentially improving cell membrane permeability and bioavailability.[12] Furthermore, the presence of a bromine atom has been linked to potent anticancer effects in various heterocyclic compounds.[12][13][14]

  • Hydroxy Group (C4): The 4-hydroxyquinoline (quinolone) moiety is a known pharmacophore. The hydroxyl group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets like enzyme active sites.[15][16]

  • Methoxy Group (C8): The methoxy group at the C8 position can influence the molecule's electronic properties and metabolic stability.[4] Studies on other 8-substituted quinolines have demonstrated that hydroxyl and methoxy groups at this position contribute to potent activity against various cancer cell lines.[5][13]

Collectively, these structural features suggest that 3-Bromo-4-hydroxy-8-methoxyquinoline may engage with multiple anticancer targets, making it a compelling candidate for thorough evaluation.

Plausible Synthetic Pathway

G cluster_start Starting Materials cluster_gould_jacobs Step 1: Gould-Jacobs Reaction cluster_bromination Step 2: Regioselective Bromination start1 2-Methoxyaniline intermediate1 8-Methoxyquinolin-4-ol start1->intermediate1 Heat, Cyclization start2 Diethyl (ethoxymethylene)malonate start2->intermediate1 final_product 3-Bromo-4-hydroxy-8-methoxyquinoline intermediate1->final_product N-Bromosuccinimide (NBS) or Br2 in Acetic Acid

Caption: Plausible two-step synthesis of the target compound.

In Vitro Evaluation: A Step-by-Step Workflow

A tiered approach is recommended for the in vitro evaluation, starting with broad screening for cytotoxic and anti-proliferative activity, followed by more detailed mechanistic assays.

G cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Mode of Action cluster_tier3 Tier 3: Mechanistic Elucidation tier1_node Cytotoxicity & Anti-Proliferation Assays (e.g., MTT, LDH) Determine IC50 values across multiple cancer cell lines. tier2_node1 Apoptosis Assay (Annexin V / PI) tier1_node->tier2_node1 If Active tier2_node2 Cell Cycle Analysis (Propidium Iodide Staining) tier1_node->tier2_node2 If Active tier3_node1 Target-Based Assays (Topoisomerase, Kinase Panels) tier2_node1->tier3_node1 tier3_node2 Pathway Analysis (Western Blot for key proteins) tier2_node2->tier3_node2

Caption: Tiered experimental workflow for compound evaluation.

Protocol: Cell Viability (MTT Assay)

Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[18] It is a robust, high-throughput method for determining the concentration at which the compound inhibits cell growth by 50% (IC₅₀).[15]

Materials:

  • Cancer cell lines of interest (e.g., MCF-7 breast, A549 lung, HCT-116 colon, PC-3 prostate).[8][15]

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS.

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well microplates.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of 3-Bromo-4-hydroxy-8-methoxyquinoline in culture medium (e.g., from 0.01 µM to 100 µM). Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.[18]

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.[18]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[15]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Apoptosis Detection (Annexin V/PI Staining)

Rationale: To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), the Annexin V/Propidium Iodide (PI) assay is employed.[19] Annexin V binds to phosphatidylserine, which is exposed on the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).[19][20]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

  • Phosphate-Buffered Saline (PBS).

  • Flow cytometer.

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[19]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples immediately using a flow cytometer. Discriminate cell populations:

    • Viable: Annexin V (-) / PI (-)

    • Early Apoptotic: Annexin V (+) / PI (-)

    • Late Apoptotic/Necrotic: Annexin V (+) / PI (+)

    • Necrotic: Annexin V (-) / PI (+)

Protocol: Cell Cycle Analysis

Rationale: Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, causing arrest at specific phases (G0/G1, S, or G2/M).[2][19] This protocol uses PI to stain cellular DNA, allowing for the quantification of cells in each phase based on DNA content.

Materials:

  • Propidium Iodide (PI) staining solution (containing PI and RNase A).

  • 70% Ethanol (ice-cold).

  • PBS.

  • Flow cytometer.

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with the compound at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Harvest cells, wash with PBS, and centrifuge to obtain a cell pellet.

  • Fixation: Resuspend the pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[19]

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution and incubate in the dark for 30 minutes at room temperature.[19]

  • Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Investigating the Mechanism of Action

Based on the established activities of quinoline derivatives, several potential mechanisms of action for 3-Bromo-4-hydroxy-8-methoxyquinoline can be hypothesized and investigated.

G cluster_targets Potential Molecular Targets cluster_effects Resulting Cellular Effects compound 3-Bromo-4-hydroxy-8-methoxyquinoline topo Topoisomerase I/II compound->topo Inhibition kinases Tyrosine Kinases (EGFR, VEGFR) compound->kinases Inhibition pi3k PI3K / Akt / mTOR Pathway compound->pi3k Inhibition dna_damage DNA Damage topo->dna_damage signal_block Signal Transduction Blockade kinases->signal_block pi3k->signal_block apoptosis Induction of Apoptosis dna_damage->apoptosis cell_cycle Cell Cycle Arrest dna_damage->cell_cycle signal_block->apoptosis signal_block->cell_cycle

Caption: Potential mechanisms of action for the compound.

Topoisomerase I Inhibition Assay

Many quinoline-based drugs function as topoisomerase poisons, interfering with DNA replication and leading to cell death.[1][7] A cell-free DNA relaxation assay can be used to assess this activity. A positive result would show the compound inhibiting the conversion of supercoiled plasmid DNA to its relaxed form by the topoisomerase enzyme.[5]

Kinase Inhibition Profiling

The quinoline scaffold is present in several FDA-approved kinase inhibitors.[11][21] To investigate this, the compound can be screened against a panel of cancer-relevant kinases (e.g., EGFR, VEGFR, PI3K, mTOR, Akt). This is often performed as a fee-for-service by specialized companies and provides a broad overview of the compound's selectivity and potency.

Western Blot Analysis

To confirm the cellular effects observed in the apoptosis and cell cycle assays, Western blotting can be used to measure changes in the expression levels of key regulatory proteins.

Protocol Outline:

  • Protein Extraction: Treat cells with the compound, lyse them, and quantify total protein concentration.

  • SDS-PAGE: Separate proteins by size using polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against target proteins, followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

Suggested Target Proteins:

  • Apoptosis: Cleaved Caspase-3, PARP, Bcl-2, Bax.[22]

  • Cell Cycle: Cyclin D1, Cyclin B1, CDK4, p21.

  • Signaling Pathways: p-Akt, Akt, p-mTOR, mTOR.[21]

Data Presentation

Quantitative data, such as IC₅₀ values, should be summarized in a clear, tabular format for easy comparison across different cell lines.

Table Example: IC₅₀ Values of 3-Bromo-4-hydroxy-8-methoxyquinoline

Cell LineCancer TypeIC₅₀ (µM) after 48h
MCF-7 BreastExperimental Value
A549 LungExperimental Value
HCT-116 ColonExperimental Value
PC-3 ProstateExperimental Value
HEK293 Normal (Control)Experimental Value

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). SpringerLink. [Link]

  • an overview of quinoline derivatives as anti-cancer agents. (2024). ResearchGate. [Link]

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). PubMed. [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Preprints.org. [Link]

  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (2005). PubMed. [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). PubMed Central. [Link]

  • Review on recent development of quinoline for anticancer activities. (n.d.). Taylor & Francis Online. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). Karger Publishers. [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). National Institutes of Health. [Link]

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (n.d.). National Institutes of Health. [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). SpringerLink. [Link]

  • Cytotoxic Activity and Cell Cycle Analysis of Quinoline Alkaloids Isolated from Haplophyllum canaliculatum Boiss. (2010). ResearchGate. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2024). Royal Society of Chemistry. [Link]

  • Biological Activities of Quinoline Derivatives. (2015). ResearchGate. [Link]

  • Discovery of (4-bromophenyl)(3-hydroxy-4-methoxyphenyl)methanone through upregulating hTERT induces cell apoptosis and ERS. (n.d.). National Institutes of Health. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (n.d.). PubMed Central. [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2024). National Institutes of Health. [Link]

  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (2017). ResearchGate. [Link]

  • Synthesis of 8-bromo-4-hydroxy-3-(1H-tetrazole-5-yl)quinoline. (n.d.). PrepChem.com. [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications. [Link]

  • Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. (n.d.). MDPI. [Link]

  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2024). National Institutes of Health. [Link]

  • Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. (2024). Frontiers. [Link]

  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (n.d.). MDPI. [Link]

  • 8-bromo-7-methoxychrysin induces apoptosis by regulating Akt/FOXO3a pathway in cisplatin-sensitive and resistant ovarian cancer cells. (n.d.). National Institutes of Health. [Link]

  • 8-bromo-7-methoxychrysin-induced apoptosis of hepatocellular carcinoma cells involves ROS and JNK. (2010). Baishideng Publishing Group. [Link]

Sources

Method

Application Notes and Protocols for the Evaluation of Substituted Quinolines as Antimicrobial and Antifungal Agents

Introduction: The Enduring Potential of Quinolines in an Era of Antimicrobial Resistance The relentless rise of antimicrobial resistance (AMR) constitutes a formidable global health crisis, demanding an urgent and innova...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Potential of Quinolines in an Era of Antimicrobial Resistance

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable global health crisis, demanding an urgent and innovative response from the scientific community. Among the myriad of chemical scaffolds explored for novel antimicrobial agents, the quinoline nucleus holds a position of historical significance and continued promise. From the pioneering antimalarial quinine to the development of potent fluoroquinolone antibiotics, quinoline derivatives have consistently demonstrated a remarkable capacity to inhibit the growth of a wide spectrum of pathogenic microbes. This enduring relevance stems from the versatility of the quinoline scaffold, which allows for substitutions at various positions, leading to a diverse array of compounds with distinct biological activities.

These application notes are designed to provide researchers, scientists, and drug development professionals with a comprehensive and technically robust guide to the evaluation of substituted quinolines for their antimicrobial and antifungal properties. Moving beyond a mere recitation of protocols, this document elucidates the scientific rationale behind experimental choices, grounding each step in established principles of microbiology and pharmacology. Our objective is to empower researchers to generate reliable, reproducible data that will accelerate the discovery and development of the next generation of quinoline-based therapeutics.

Mechanisms of Action: How Substituted Quinolines Combat Microbial Growth

The antimicrobial and antifungal efficacy of substituted quinolines is underpinned by their ability to interfere with essential cellular processes in bacteria and fungi. The specific mechanism of action is often dictated by the substitution pattern on the quinoline ring.

Antibacterial Mechanisms of Action

A primary mode of antibacterial action for many quinoline derivatives, particularly the well-established fluoroquinolones, is the inhibition of bacterial DNA synthesis. This is achieved by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .

  • DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription. Quinolones bind to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved but not resealed. This leads to the accumulation of double-strand DNA breaks, ultimately triggering cell death.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by quinolones prevents the separation of newly replicated chromosomes, leading to a lethal disruption of cell division.

Some novel quinoline derivatives have been shown to exhibit alternative antibacterial mechanisms, such as the inhibition of peptide deformylase (PDF) , an essential bacterial enzyme involved in protein maturation.

cluster_bacteria Bacterial Cell quinolines Substituted Quinolines dna_gyrase DNA Gyrase quinolines->dna_gyrase Inhibition topoisomerase_iv Topoisomerase IV quinolines->topoisomerase_iv Inhibition pdf Peptide Deformylase quinolines->pdf Inhibition dna_replication DNA Replication & Transcription dna_gyrase->dna_replication cell_division Cell Division topoisomerase_iv->cell_division protein_synthesis Protein Synthesis pdf->protein_synthesis cell_death Bacterial Cell Death dna_replication->cell_death Disruption cell_division->cell_death Disruption protein_synthesis->cell_death Disruption

Caption: Antibacterial mechanisms of substituted quinolines.

Antifungal Mechanisms of Action

The antifungal activity of substituted quinolines is often associated with the disruption of fungal cell membrane integrity and key metabolic pathways. Two prominent mechanisms include:

  • Inhibition of Lanosterol 14α-demethylase (LDM): This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting LDM, quinoline derivatives disrupt ergosterol production, leading to a compromised cell membrane, altered permeability, and ultimately, fungal cell death.

  • Disruption of the Fungal Cell Wall: Some quinoline derivatives have been shown to interfere with the synthesis of essential cell wall components, such as β-glucan. The fungal cell wall is a rigid outer layer that protects the cell from osmotic stress. Disruption of its integrity leads to cell lysis and death.

cluster_fungi Fungal Cell quinolines Substituted Quinolines ldm Lanosterol 14α-demethylase quinolines->ldm Inhibition cell_wall_synthesis Cell Wall Synthesis quinolines->cell_wall_synthesis Inhibition ergosterol_synthesis Ergosterol Synthesis ldm->ergosterol_synthesis cell_wall Fungal Cell Wall cell_wall_synthesis->cell_wall Maintains cell_membrane Fungal Cell Membrane ergosterol_synthesis->cell_membrane Component of cell_death Fungal Cell Death cell_membrane->cell_death Disruption cell_wall->cell_death Disruption

Caption: Antifungal mechanisms of substituted quinolines.

Structure-Activity Relationships (SAR): Designing Potent Antimicrobial Quinolines

The antimicrobial potency of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of new and more effective antimicrobial agents.

Position of SubstitutionImpact on Antimicrobial ActivityKey Substituents
C2 Modifications at this position can significantly impact activity. While some substitutions like methyl and hydroxyl can be detrimental, incorporating this position into a fused ring system can enhance potency.Fused ring systems, methylthio groups.
C3 The carboxylic acid group at this position is generally considered essential for antibacterial activity, particularly for the inhibition of DNA gyrase.Carboxylic acid.
C4 The keto group at this position is crucial for the antibacterial activity of quinolones.Keto group.
C6 A fluorine atom at this position generally enhances antibacterial activity.Fluorine.
C7 Substitutions at this position with nitrogen-containing heterocycles, such as piperazine and pyrrolidine rings, are critical for broad-spectrum antibacterial activity and potency.Piperazine, pyrrolidine.
C8 The nature of the substituent at C8 influences both in vitro and in vivo activity. Halogen substitutions, particularly fluorine, often lead to increased potency.Fluorine, Chlorine.

Experimental Protocols for Evaluating Antimicrobial and Antifungal Activity

The following protocols provide a systematic approach to evaluating the antimicrobial and antifungal properties of substituted quinolines. These methods are based on internationally recognized guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

start Start: Novel Substituted Quinoline screening Tier 1: Preliminary Screening (Qualitative) start->screening quantitative Tier 2: Quantitative Assessment (MIC, MBC/MFC) screening->quantitative Active Compounds dynamic Tier 3: Dynamic Activity (Time-Kill Kinetics) quantitative->dynamic Potent Compounds biofilm Tier 4: Anti-Biofilm Activity dynamic->biofilm Bactericidal/Fungicidal Compounds end End: Candidate for Further Development biofilm->end Active Against Biofilms

Caption: Overall workflow for antimicrobial evaluation.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.

Materials:

  • 96-well sterile microtiter plates

  • Test quinoline compound

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Bacterial or fungal inoculum

  • Sterile saline or broth for inoculum preparation

  • Positive control (growth control, no compound)

  • Negative control (sterility control, no inoculum)

  • Standard antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

Procedure:

  • Preparation of Test Compound:

    • Prepare a stock solution of the test quinoline in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth medium to achieve a range of concentrations.

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture, pick several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria).

    • Dilute the standardized inoculum in the appropriate broth to the final required concentration (typically 5 x 10^5 CFU/mL for bacteria).

  • Plate Inoculation:

    • Dispense 100 µL of the appropriate broth into each well of the microtiter plate.

    • Add 100 µL of the diluted test compound to the first well of each row and perform serial dilutions across the plate.

    • Add 100 µL of the standardized inoculum to each well, except for the negative control wells.

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria and at an appropriate temperature and duration for fungi (e.g., 28-35°C for 24-72 hours).

  • Reading and Interpretation:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.

Protocol 2: Agar Disk Diffusion Assay

The agar disk diffusion method is a qualitative screening tool to assess the susceptibility of a microorganism to an antimicrobial agent.

Materials:

  • Mueller-Hinton agar plates

  • Sterile paper disks (6 mm)

  • Test quinoline compound

  • Bacterial inoculum

  • Sterile swabs

  • Standard antimicrobial disks

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Plate Inoculation:

    • Dip a sterile swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of the Mueller-Hinton agar plate in three directions to ensure confluent growth.

  • Disk Application:

    • Impregnate sterile paper disks with a known concentration of the test quinoline solution and allow them to dry.

    • Aseptically place the impregnated disks and standard antimicrobial disks onto the surface of the inoculated agar plate.

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours.

  • Reading and Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the organism to the compound.

Protocol 3: Time-Kill Kinetics Assay

The time-kill kinetics assay provides information on the rate at which an antimicrobial agent kills a microorganism and helps to differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.

Materials:

  • Test quinoline compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC)

  • Bacterial or fungal inoculum

  • Appropriate broth medium

  • Sterile tubes or flasks

  • Apparatus for serial dilutions and plating

Procedure:

  • Inoculum Preparation:

    • Prepare a standardized inoculum as described previously.

  • Assay Setup:

    • In separate tubes or flasks, add the standardized inoculum to the broth medium containing the test quinoline at the desired concentrations. Include a growth control without the compound.

  • Sampling and Plating:

    • At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

    • Perform serial dilutions of the aliquots and plate them onto appropriate agar plates.

  • Incubation and Colony Counting:

    • Incubate the plates until colonies are visible.

    • Count the number of colony-forming units (CFU) on each plate and calculate the CFU/mL for each time point and concentration.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each concentration. A bactericidal effect is generally defined as a ≥3-log10 reduction (99.9% killing) in CFU/mL compared to the initial inoculum.

Protocol 4: Resazurin-Based Microtiter Assay

The resazurin assay is a colorimetric method that can be used as a rapid and sensitive indicator of cell viability to determine the MIC of antimicrobial compounds.

Materials:

  • 96-well sterile microtiter plates

  • Test quinoline compound

  • Bacterial or fungal inoculum

  • Appropriate broth medium

  • Resazurin solution (e.g., 0.01% w/v in sterile water)

Procedure:

  • MIC Plate Setup:

    • Prepare serial dilutions of the test compound in a 96-well plate as described in the broth microdilution protocol.

  • Inoculation:

    • Inoculate the wells with the standardized microbial suspension.

  • Incubation:

    • Incubate the plates under appropriate conditions.

  • Addition of Resazurin:

    • After the initial incubation period, add a specific volume of resazurin solution to each well.

    • Incubate the plates for an additional period (e.g., 2-6 hours) to allow for color development.

  • Reading and Interpretation:

    • Visually assess the color change in the wells. Viable cells will reduce the blue resazurin to pink resorufin. The MIC is the lowest concentration of the compound that prevents this color change.

Protocol 5: Anti-Biofilm Activity Assay

Many microbial infections are associated with biofilms, which are communities of microorganisms encased in a self-produced matrix. The following protocol assesses the ability of substituted quinolines to inhibit biofilm formation.

Materials:

  • 96-well sterile, flat-bottomed microtiter plates

  • Test quinoline compound

  • Bacterial or fungal inoculum

  • Appropriate growth medium that supports biofilm formation (e.g., Tryptic Soy Broth supplemented with glucose)

  • Crystal violet solution (0.1% w/v)

  • Ethanol (95%) or acetic acid (33%) for solubilization

Procedure:

  • Biofilm Formation:

    • Dispense the microbial inoculum into the wells of a microtiter plate containing various concentrations of the test quinoline.

    • Incubate the plate under static conditions for a period sufficient for biofilm formation (e.g., 24-48 hours).

  • Washing:

    • Carefully remove the planktonic (free-floating) cells by gently washing the wells with phosphate-buffered saline (PBS).

  • Staining:

    • Add crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

  • Washing:

    • Remove the excess crystal violet and wash the wells again with PBS to remove unbound stain.

  • Solubilization and Quantification:

    • Add a solubilizing agent (e.g., 95% ethanol or 33% acetic acid) to each well to dissolve the crystal violet that has stained the biofilm.

    • Measure the absorbance of the solubilized stain using a microplate reader at a wavelength of approximately 570 nm. The absorbance is proportional to the amount of biofilm formed.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the systematic evaluation of substituted quinolines as potential antimicrobial and antifungal agents. By adhering to these standardized methodologies, researchers can generate high-quality, reproducible data that will facilitate the identification of promising lead compounds. The journey from a novel substituted quinoline to a clinically effective therapeutic is long and arduous, but it begins with a thorough and rigorous preclinical evaluation. The continued exploration of the vast chemical space offered by the quinoline scaffold, guided by a deep understanding of their mechanisms of action and structure-activity relationships, holds immense potential to address the pressing global challenge of antimicrobial resistance.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (n.d.).
  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - NIH. (2018, February 14). Retrieved January 16, 2026, from [Link]

  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Tigbauan, Iloilo, Philippines: Aquaculture Department, Southeast Asian Fisheries Development Center.
  • Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

  • Chu, D. T., Lico, I. M., Claiborne, A. K., Plattner, J. J., & Pernet, A. G. (1990). Structure-activity relationship of quinolone antibacterial agents: the effects of C-2 substitution. Drugs under experimental and clinical research,
Application

Application Notes & Protocols: The Utility of 3-Bromo-4-hydroxy-8-methoxyquinoline in Modern Medicinal Chemistry

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] This guide focuses on a s...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] This guide focuses on a specific, highly functionalized derivative: 3-Bromo-4-hydroxy-8-methoxyquinoline . We will explore its synthetic rationale, its potential as a versatile building block, and its applications in drug discovery, particularly in oncology. This document provides researchers, scientists, and drug development professionals with a technical overview and actionable protocols for leveraging this compound's unique chemical attributes.

Introduction: The Quinoline Scaffold in Drug Design

Quinoline and its derivatives are N-heterocyclic compounds that form the core of numerous natural products and synthetic drugs, exhibiting activities ranging from antimalarial and antimicrobial to anticancer and anti-neurodegenerative.[2][3] The 8-hydroxyquinoline (8-HQ) subset is particularly noteworthy for its potent metal-chelating properties, which are integral to many of its biological functions.[1][4] The close proximity of the C8-hydroxyl group and the ring nitrogen allows 8-HQ derivatives to act as potent bidentate ligands for various metal ions, a property that can be harnessed to disrupt metalloenzyme function or induce oxidative stress in target cells.[4]

The subject of this guide, 3-Bromo-4-hydroxy-8-methoxyquinoline, combines several key features that make it a compelling scaffold for further development:

  • The 8-Methoxy Group: Serves as a bioisostere for the 8-hydroxy group or can be a precursor, potentially being demethylated in vivo to the active hydroxyl form. The methoxy group itself influences solubility and metabolic stability.

  • The 4-Hydroxy Group: This group exists in tautomeric equilibrium with its 4-quinolone form, providing a crucial hydrogen bond donor/acceptor site for target interaction.

  • The 3-Bromo Substituent: The bromine atom significantly modulates the electronic properties and lipophilicity of the molecule. Crucially, it serves as a synthetic handle for introducing further diversity through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the creation of extensive chemical libraries.

Physicochemical Properties

A summary of the fundamental properties of 3-Bromo-4-hydroxy-8-methoxyquinoline is provided below.

PropertyValueReference
CAS Number 1204811-42-6
Molecular Formula C₁₀H₈BrNO₂
Molecular Weight 254.08 g/mol
Form Solid
SMILES String COc1cccc2c(O)c(Br)cnc12
InChI Key JJQYYRCPHOZXKS-UHFFFAOYSA-N

Synthetic Strategies & Protocols

The synthesis of substituted quinolines can be approached through various classical methods, such as the Gould-Jacobs reaction, which is effective for constructing the 4-hydroxyquinoline core.[5] A plausible strategy for synthesizing 3-Bromo-4-hydroxy-8-methoxyquinoline involves building the 8-methoxy-4-hydroxyquinoline core first, followed by a regioselective bromination at the C3 position.

Proposed Synthetic Workflow

The diagram below outlines a logical, multi-step synthesis beginning from a substituted aniline precursor. The key steps involve the formation of the quinoline ring system, followed by targeted halogenation.

G A 3-Methoxyaniline C Anilinomethylenemalonate Intermediate A->C Condensation B Diethyl ethoxymethylenemalonate B->C E 8-Methoxy-4-hydroxyquinoline-3-carboxylate C->E Gould-Jacobs Reaction D Thermal Cyclization (e.g., Dowtherm A, ~250°C) G 8-Methoxy-4-hydroxyquinoline E->G 1. NaOH 2. H+ / Heat F Saponification & Decarboxylation I 3-Bromo-4-hydroxy-8-methoxyquinoline G->I Regioselective Bromination H Electrophilic Bromination (e.g., NBS or Br2 in AcOH)

Caption: Proposed Gould-Jacobs synthesis workflow for the target compound.

Protocol: Regioselective Bromination of 8-Methoxyquinoline Precursor

This protocol is adapted from established methodologies for the bromination of activated quinoline systems.[1][3] The electron-donating effects of the 8-methoxy and 4-hydroxy groups activate the ring, but the C3 position is particularly susceptible to electrophilic attack in 4-hydroxyquinolines.

Materials:

  • 8-Methoxy-4-hydroxyquinoline (1 equivalent)

  • N-Bromosuccinimide (NBS) (1.1 equivalents)

  • Glacial Acetic Acid (solvent)

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Dissolution: Dissolve 8-methoxy-4-hydroxyquinoline in glacial acetic acid in a round-bottom flask. Stir the solution at room temperature until all the solid has dissolved.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C.

  • Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) portion-wise to the cooled solution over 15-20 minutes. Causality Note: Portion-wise addition of NBS helps to control the reaction exotherm and minimize the formation of di-brominated or other side products.

  • Reaction: Allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing cold water. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with water to remove residual acetic acid.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure 3-Bromo-4-hydroxy-8-methoxyquinoline.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Anticancer Drug Discovery

The 8-hydroxyquinoline scaffold is a proven pharmacophore in oncology.[1][4] Derivatives have shown efficacy by targeting key cellular processes. The introduction of bromine at C3 and a methoxy group at C8 on the 4-hydroxyquinoline core provides a unique derivative with high potential.

Mechanism of Action: Topoisomerase I Inhibition

Human topoisomerase I (Top I) is a critical enzyme that relaxes DNA supercoiling during replication and transcription. Its inhibition leads to DNA strand breaks and ultimately triggers apoptosis in cancer cells. Several quinoline derivatives have been identified as Top I inhibitors.[1] The planar quinoline ring system is well-suited to intercalate between DNA base pairs, while the substituents can form specific interactions within the enzyme's active site, stabilizing the Top I-DNA cleavage complex.

G cluster_0 Cancer Cell Nucleus A Supercoiled DNA C Relaxed DNA A->C Catalysis B Topoisomerase I (Top I) B->C E Stabilized Top I-DNA Cleavage Complex B->E D 3-Bromo-4-hydroxy- 8-methoxyquinoline D->E Inhibition F DNA Strand Breaks E->F Replication Fork Collision G Apoptosis F->G Cell Cycle Arrest

Caption: Pathway of Topoisomerase I inhibition leading to apoptosis.

Structure-Activity Relationship (SAR) Insights
  • 8-Methoxy/Hydroxy Group: The presence of a hydroxyl or methoxy group at the C8 position has been shown to be crucial for the potent anticancer activity of brominated quinolines.[1] This group may participate in metal chelation or form key hydrogen bonds with the target enzyme.

  • Bromine Substituents: The addition of bromine atoms can significantly increase antiproliferative activity.[1] This is attributed to enhanced binding affinity through halogen bonding and increased lipophilicity, which can improve cell membrane permeability.

Quantitative Data from Related Compounds

While specific data for 3-Bromo-4-hydroxy-8-methoxyquinoline is not publicly available, studies on highly brominated methoxyquinolines demonstrate their potential. The following table shows IC₅₀ values for related compounds against various cancer cell lines, highlighting the effectiveness of this chemical class.[1]

CompoundCell LineIC₅₀ (µg/mL)
Compound 11 (5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline)C6 (Rat Glioblastoma)5.45
HeLa (Human Cervical Cancer)9.60
HT29 (Human Adenocarcinoma)7.90
Compound 7 (3,5,6,7-tetrabromo-8-methoxyquinoline)C6 (Rat Glioblastoma)12.30
HeLa (Human Cervical Cancer)15.60
HT29 (Human Adenocarcinoma)14.80

Data sourced from Özcan et al. (2025)[1]

Protocol: In Vitro Antiproliferative Activity Assay (MTT Assay)

This protocol outlines a standard procedure to evaluate the cytotoxic effects of 3-Bromo-4-hydroxy-8-methoxyquinoline on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HT29, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Test compound (3-Bromo-4-hydroxy-8-methoxyquinoline) dissolved in DMSO

  • Multi-channel pipette, incubator, microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Causality Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Directions

3-Bromo-4-hydroxy-8-methoxyquinoline represents a highly promising and versatile scaffold in medicinal chemistry. Its strategically placed functional groups offer a triad of benefits: potent biological activity inherent to the 8-methoxy/hydroxy-quinoline core, enhanced target interaction via the 4-hydroxy group, and vast potential for synthetic elaboration at the 3-bromo position.

Future research should focus on:

  • Library Synthesis: Utilizing the C3-bromo handle to perform cross-coupling reactions and generate a library of novel derivatives.

  • Broader Screening: Evaluating the compound and its derivatives against a wider range of cancer cell lines and other therapeutic targets, such as kinases, parasitic enzymes, or bacterial proteins.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and confirming mechanisms such as Topoisomerase I inhibition through dedicated enzymatic and biophysical assays.

This guide provides a foundational understanding and practical protocols to encourage the exploration of this valuable chemical entity in the pursuit of novel therapeutics.

References

  • Özcan, S., Ökten, S., & Çakmak, O. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC NIH.
  • PrepChem. (n.d.). Synthesis of 8-bromo-4-hydroxy-3-(1H-tetrazole-5-yl)quinoline. PrepChem.com.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Sigma-Aldrich. (n.d.). 3-Bromo-4-hydroxy-8-methoxyquinoline AldrichCPR. Sigma-Aldrich.
  • Al-Harthy, T., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules.
  • Saadeh, H. A., et al. (2021). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules.
  • Al-Harthy, T., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules.
  • Afrin, S., et al. (2020). Quinoline: An Attractive Scaffold in Drug Design. Molecules.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. Benchchem.

Sources

Method

Application Notes and Protocols: 3-Bromo-4-hydroxy-8-methoxyquinoline as a Novel Fluorescent Probe for Cellular Imaging

Introduction: Unveiling Cellular Landscapes with a New Quinoline-Based Fluorophore In the intricate world of cellular biology, fluorescent probes are indispensable tools that illuminate the complex machinery of life.[1]...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Cellular Landscapes with a New Quinoline-Based Fluorophore

In the intricate world of cellular biology, fluorescent probes are indispensable tools that illuminate the complex machinery of life.[1] They act as microscopic beacons, allowing researchers to visualize, track, and quantify specific molecules and dynamic processes within living cells. The quinoline scaffold, a heterocyclic aromatic compound, has emerged as a privileged structure in the design of fluorescent probes due to its inherent photophysical properties and its capacity for chemical modification.[1][2] This allows for the fine-tuning of its spectral characteristics and biological targeting.

This document introduces 3-Bromo-4-hydroxy-8-methoxyquinoline , a novel quinoline derivative with significant potential as a fluorescent probe for cellular imaging. While comprehensive characterization of this specific molecule is ongoing, its structural similarity to other 8-hydroxyquinoline-based probes suggests its utility as a "turn-on" fluorescent sensor, particularly for the detection of intracellular metal ions. 8-hydroxyquinoline and its derivatives are known to exhibit weak fluorescence in their free state, a phenomenon often attributed to Excited-State Intramolecular Proton Transfer (ESIPT). However, upon chelation with metal ions, this non-radiative decay pathway is inhibited, leading to a significant enhancement in fluorescence intensity. This chelation-enhanced fluorescence (CHEF) makes them powerful tools for studying metal ion homeostasis in biological systems.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-Bromo-4-hydroxy-8-methoxyquinoline in cellular imaging. We will delve into its physicochemical properties, provide detailed protocols for its application in live-cell imaging, and offer methodologies for assessing its biocompatibility.

Physicochemical Properties and Putative Mechanism of Action

While specific experimental data for 3-Bromo-4-hydroxy-8-methoxyquinoline is not yet extensively published, we can infer its properties based on the well-established characteristics of the 8-hydroxyquinoline family.

PropertyDescription / Inferred ValueSource
Chemical Formula C₁₀H₈BrNO₂[3]
Molecular Weight 254.08 g/mol [3]
Appearance Solid[3]
Solubility Expected to be soluble in organic solvents like DMSO and sparingly soluble in aqueous media.General knowledge
Excitation Maximum (λex) Estimated to be in the range of 360-400 nm.
Emission Maximum (λem) Estimated to be in the range of 480-520 nm.
Quantum Yield (ΦF) Expected to be low in the unbound state and significantly increased upon metal chelation. The presence of a bromine atom may slightly lower the overall quantum yield compared to non-halogenated analogs.[2]General knowledge
Photostability Quinoline derivatives can exhibit good photostability, though this needs to be experimentally verified for this specific compound.[1]General knowledge
Proposed Mechanism of Fluorescence

The fluorescence of 8-hydroxyquinoline derivatives is highly sensitive to their environment and binding state. The proposed mechanism for 3-Bromo-4-hydroxy-8-methoxyquinoline as a "turn-on" fluorescent probe is based on the principle of Chelation-Enhanced Fluorescence (CHEF).

CHEF_Mechanism Unbound Unbound Probe (Low Fluorescence) Excited_Unbound Excited State (Unbound) Unbound->Excited_Unbound Excitation (hν) Bound Probe-Metal Complex (High Fluorescence) Unbound->Bound + Metal Ion ESIPT ESIPT (Non-Radiative Decay) Excited_Unbound->ESIPT Proton Transfer ESIPT->Unbound Relaxation Metal Metal Ion (e.g., Zn²⁺) Excited_Bound Excited State (Bound) Bound->Excited_Bound Excitation (hν) Fluorescence Fluorescence Emission Excited_Bound->Fluorescence Radiative Decay Fluorescence->Bound Relaxation

Caption: Proposed Chelation-Enhanced Fluorescence (CHEF) mechanism.

In its unbound state, the hydroxyl group and the quinoline nitrogen of 3-Bromo-4-hydroxy-8-methoxyquinoline can undergo Excited-State Intramolecular Proton Transfer (ESIPT), a rapid, non-radiative process that quenches fluorescence. Upon binding to a metal ion, the probe forms a rigid complex that inhibits ESIPT, thus "turning on" a strong fluorescent signal.

Experimental Protocols

The following protocols are designed as a starting point for utilizing 3-Bromo-4-hydroxy-8-methoxyquinoline in cellular imaging. Optimization may be required depending on the cell type and specific experimental conditions.

Protocol 1: Preparation of Stock and Working Solutions

Proper preparation of the probe solution is critical for reproducible results.

Materials:

  • 3-Bromo-4-hydroxy-8-methoxyquinoline powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile, light-blocking storage containers

Procedure:

  • Prepare a 10 mM Stock Solution:

    • In a sterile microcentrifuge tube, weigh out a precise amount of 3-Bromo-4-hydroxy-8-methoxyquinoline powder.

    • Add the appropriate volume of DMSO to achieve a final concentration of 10 mM. For example, to 2.54 mg of the probe (MW = 254.08 g/mol ), add 1 mL of DMSO.

    • Vortex thoroughly until the powder is completely dissolved.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller volumes in light-blocking microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store at -20°C for long-term storage (up to 6 months).

  • Prepare a Working Solution:

    • On the day of the experiment, thaw an aliquot of the stock solution at room temperature.

    • Dilute the 10 mM stock solution in serum-free cell culture medium or an appropriate buffer (e.g., Hank's Balanced Salt Solution, HBSS) to the desired final working concentration. A typical starting range for cellular staining is 1-10 µM.

    • Note: It is crucial to perform a concentration optimization experiment to determine the optimal working concentration that provides a bright signal with minimal cytotoxicity.

Protocol 2: Cell Culture and Passaging

Maintaining healthy cell cultures is fundamental to any cellular imaging experiment.

Materials:

  • Appropriate cell line (e.g., HeLa, A549, etc.)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • The day before the experiment, seed the cells onto glass-bottom dishes or chamber slides suitable for fluorescence microscopy.

    • The seeding density should be adjusted so that the cells reach 70-80% confluency on the day of the experiment.

  • Cell Passaging (if necessary):

    • When cells reach 80-90% confluency, they should be passaged.

    • Aspirate the old medium and wash the cells once with sterile PBS.

    • Add a sufficient volume of pre-warmed Trypsin-EDTA to cover the cell monolayer and incubate at 37°C for 2-5 minutes, or until the cells detach.

    • Neutralize the trypsin by adding complete medium.

    • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.

    • Plate the cells at the desired density in a new culture vessel.[4][5]

Protocol 3: Live-Cell Staining and Imaging

This protocol outlines the general procedure for staining live cells and acquiring fluorescent images.

Live_Cell_Imaging_Workflow Start Start: Healthy Cells (70-80% Confluent) Wash1 Wash with Serum-Free Medium/Buffer Start->Wash1 Incubate Incubate with Probe Working Solution (e.g., 1-10 µM, 15-60 min, 37°C) Wash1->Incubate Wash2 Wash to Remove Excess Probe Incubate->Wash2 Image Image with Fluorescence Microscope Wash2->Image Analyze Image Analysis Image->Analyze

Caption: General workflow for live-cell imaging.

Materials:

  • Cells cultured on glass-bottom dishes or chamber slides

  • Probe working solution (prepared as in Protocol 1)

  • Serum-free cell culture medium or HBSS

  • Fluorescence microscope equipped with appropriate filters (e.g., DAPI or a custom filter set for the estimated excitation/emission range)

Procedure:

  • Cell Preparation:

    • Remove the complete medium from the cells and wash them once with pre-warmed serum-free medium or HBSS.

  • Probe Incubation:

    • Add the probe working solution to the cells and incubate at 37°C in a 5% CO₂ incubator for 15-60 minutes. The optimal incubation time should be determined empirically.

  • Washing:

    • Aspirate the probe solution and wash the cells two to three times with pre-warmed serum-free medium or HBSS to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.

    • Place the dish on the stage of the fluorescence microscope.

    • Using an appropriate filter set (start with a DAPI or similar filter set and optimize), excite the sample and capture the fluorescence emission.

    • Microscopy Settings:

      • Excitation: Start with an excitation wavelength around 380 nm and adjust as needed.

      • Emission: Use a long-pass filter or a band-pass filter centered around 500 nm.

      • Exposure Time: Use the lowest possible exposure time that provides a good signal-to-noise ratio to minimize phototoxicity and photobleaching.

      • Light Intensity: Use the lowest laser/light power necessary to obtain a clear image.

Protocol 4: Cytotoxicity Assessment (MTT Assay)

It is essential to determine the potential toxicity of the fluorescent probe to the cells under investigation. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cells seeded in a 96-well plate

  • 3-Bromo-4-hydroxy-8-methoxyquinoline

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of 3-Bromo-4-hydroxy-8-methoxyquinoline in complete medium.

    • Remove the old medium from the cells and add 100 µL of the diluted probe solutions to the respective wells. Include untreated control wells and wells with vehicle (DMSO) control.

    • Incubate for the desired period (e.g., 24 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well and incubate at 37°C for 2-4 hours, or until a purple precipitate is visible.

  • Solubilization:

    • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[1]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

Data Interpretation and Troubleshooting

  • Low Signal: If the fluorescence signal is weak, try increasing the probe concentration or the incubation time. Ensure that the filter sets on the microscope are appropriate for the estimated excitation and emission wavelengths.

  • High Background: High background fluorescence can be due to excess unbound probe. Ensure thorough washing after incubation. Using phenol red-free medium for imaging can also reduce background.

  • Photobleaching: If the signal fades quickly upon illumination, reduce the excitation light intensity and/or the exposure time. Consider using an anti-fade mounting medium for fixed-cell imaging.

  • Cellular Localization: To determine the subcellular localization of the probe, co-staining with organelle-specific trackers (e.g., MitoTracker, ER-Tracker) can be performed.

Conclusion

3-Bromo-4-hydroxy-8-methoxyquinoline holds promise as a novel fluorescent probe for cellular imaging, likely functioning as a "turn-on" sensor for metal ions. The protocols provided herein offer a solid foundation for researchers to begin exploring its applications. As with any new tool, empirical optimization of experimental parameters is key to achieving robust and meaningful results. Further characterization of the photophysical properties of this compound will undoubtedly expand its utility in the ever-evolving field of cell biology.

References

  • Indian Journal of Chemistry. (n.d.). Photo physical properties of 8-hydroxy quinoline. Retrieved from [Link]

  • ResearchGate. (2025). Photophysical and photochemical properties of some 3-bromo-4-alkylamino-N-alkyl-1,8-naphthalimides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Live Cell Imaging Protocol & Troubleshooting. Retrieved from [Link]

  • Creative Commons. (n.d.). Cell Passage Protocol. Retrieved from [Link]

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Application

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

An Application Guide for the Synthesis and Strategic Utilization of 3-Bromo-4-hydroxy-8-methoxyquinoline Derivatives in Drug Discovery The quinoline ring system, a fusion of benzene and pyridine rings, represents a corne...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis and Strategic Utilization of 3-Bromo-4-hydroxy-8-methoxyquinoline Derivatives in Drug Discovery

The quinoline ring system, a fusion of benzene and pyridine rings, represents a cornerstone in the field of medicinal chemistry.[1] Its rigid, planar structure and the presence of a nitrogen heteroatom provide an ideal scaffold for designing molecules that can interact with a wide array of biological targets. Quinoline derivatives have given rise to a multitude of approved drugs with diverse therapeutic applications, including antimalarial agents like chloroquine, antibacterial drugs such as ciprofloxacin, and anticancer therapies like topotecan.[1][2] The versatility of the quinoline nucleus allows for extensive functionalization, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of drug candidates.[3][4]

This guide focuses on a specific, highly functionalized quinoline derivative: 3-Bromo-4-hydroxy-8-methoxyquinoline . Each substituent on this scaffold is strategically significant:

  • The 4-hydroxy group (in its tautomeric 4-quinolone form) is a key pharmacophore known for its hydrogen bonding capabilities and metal-chelating properties, which are crucial for interacting with enzyme active sites.[5][6]

  • The 8-methoxy group serves as a powerful electronic and steric modulator, influencing the molecule's overall lipophilicity and metabolic stability. Its position can also direct further chemical modifications.[7]

  • The 3-bromo substituent provides a valuable synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments to build extensive chemical libraries for high-throughput screening. Furthermore, the halogen atom itself can participate in halogen bonding, a specific non-covalent interaction that can enhance binding affinity to target proteins.[8]

This document provides a comprehensive overview of the synthesis of this valuable building block, explaining the chemical rationale behind the chosen methodology and offering a detailed, step-by-step protocol for its preparation and characterization.

Synthetic Strategy: A Two-Step Approach to the Target Scaffold

The synthesis of 3-Bromo-4-hydroxy-8-methoxyquinoline is most effectively achieved through a two-step process that first constructs the core heterocyclic system and then introduces the bromine atom with high regioselectivity. The overall workflow is designed to be efficient and scalable, utilizing readily available starting materials.

Workflow Overview

G cluster_0 PART 1: Quinoline Core Synthesis cluster_1 PART 2: Regioselective Bromination A 2-Methoxyaniline C Step 1: Conrad-Limpach Reaction (Thermal Cyclization) A->C B Diethyl Malonate B->C D 4-Hydroxy-8-methoxyquinoline C->D High Temp. E Step 2: Electrophilic Bromination D->E F 3-Bromo-4-hydroxy-8-methoxyquinoline (Target Compound) E->F Controlled Temp. G N-Bromosuccinimide (NBS) G->E

Caption: Synthetic workflow for 3-Bromo-4-hydroxy-8-methoxyquinoline.

Part 1: Synthesis of the 4-Hydroxy-8-methoxyquinoline Core

Causality Behind Experimental Choice: The Conrad-Limpach reaction is a classic and reliable method for constructing the 4-hydroxyquinoline core.[6] This reaction proceeds in two stages: an initial nucleophilic substitution/condensation between an aniline (2-methoxyaniline) and a β-dicarbonyl compound (diethyl malonate), followed by a high-temperature thermal cyclization. The use of high-boiling solvents like diphenyl ether is critical for achieving the necessary temperature (~250 °C) to drive the intramolecular cyclization and dehydration, leading to the formation of the stable aromatic quinoline system.

Part 2: Regioselective Bromination at the C-3 Position

Causality Behind Experimental Choice: The bromination of the 4-hydroxy-8-methoxyquinoline intermediate must be highly selective to avoid the formation of unwanted isomers. The 4-hydroxy group is a potent activating group that strongly directs electrophilic aromatic substitution to the C-3 position. To control the reaction and prevent over-bromination (e.g., at the 5 or 7 positions), a mild and selective brominating agent is required.[8] N-Bromosuccinimide (NBS) is the ideal choice over harsher reagents like liquid bromine (Br₂) because it provides a low, steady concentration of electrophilic bromine, minimizing side reactions.[8] Conducting the reaction at or below room temperature further enhances selectivity.

Detailed Experimental Protocol

Safety Precaution: This protocol involves high temperatures and corrosive reagents. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Step 1: Synthesis of 4-Hydroxy-8-methoxyquinoline
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a Dean-Stark trap, combine 2-methoxyaniline (12.3 g, 0.1 mol) and diethyl malonate (16.0 g, 0.1 mol).

  • Initial Condensation: Heat the mixture at 140-150 °C for 2 hours. Ethanol will be generated as a byproduct and can be collected in the Dean-Stark trap.

  • Cyclization: After the initial condensation, carefully add diphenyl ether (100 mL) to the reaction mixture. Equip the flask for high-temperature reaction (e.g., using a heating mantle with a sand bath).

  • Heating: Vigorously stir the mixture and heat to 250 °C. Maintain this temperature for 1 hour. The product will begin to precipitate from the hot solution.

  • Workup and Isolation: Allow the reaction mixture to cool to room temperature. The product will solidify. Add petroleum ether (200 mL) to the flask to dilute the diphenyl ether and break up the solid.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with petroleum ether (3 x 50 mL) to remove residual diphenyl ether.

  • Purification: Recrystallize the crude solid from hot ethanol or acetic acid to yield pure 4-hydroxy-8-methoxyquinoline as a crystalline solid. Dry the product under vacuum.

Step 2: Synthesis of 3-Bromo-4-hydroxy-8-methoxyquinoline
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the 4-hydroxy-8-methoxyquinoline (8.75 g, 0.05 mol) from Step 1 in glacial acetic acid (100 mL) with gentle warming if necessary. Cool the solution to room temperature.

  • Addition of Brominating Agent: In a separate beaker, dissolve N-Bromosuccinimide (NBS) (9.3 g, 0.0525 mol, 1.05 equivalents) in glacial acetic acid (50 mL).

  • Controlled Reaction: Add the NBS solution dropwise to the stirred quinoline solution over 30 minutes. Use an ice bath to maintain the reaction temperature between 15-25 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation: Once the reaction is complete, pour the mixture into a beaker containing 500 mL of cold water. A precipitate will form.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with copious amounts of water (3 x 100 mL) to remove acetic acid and succinimide.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to afford pure 3-Bromo-4-hydroxy-8-methoxyquinoline. Dry the final compound under vacuum.

Characterization Data

The successful synthesis of the target compound should be confirmed using standard analytical techniques. The following table summarizes the expected characterization data.

Analysis Parameter Expected Result
Appearance Physical StateOff-white to pale yellow solid
¹H NMR Chemical Shift (δ)Singlet for H-2 proton (~8.5 ppm), signals for aromatic protons (H-5, H-6, H-7), singlet for -OCH₃ (~4.0 ppm), broad singlet for -OH
¹³C NMR Chemical Shift (δ)Signal for C-Br (~95 ppm), signals for aromatic carbons, signal for -OCH₃ carbon (~56 ppm)
Mass Spec (HRMS) m/z [M+H]⁺Calculated for C₁₀H₉BrNO₂⁺: 253.9862; Found: 253.98XX
Purity (HPLC) Retention Time>95% purity with a single major peak

Applications in Drug Discovery & Future Directions

The 3-Bromo-4-hydroxy-8-methoxyquinoline scaffold is a versatile starting point for the development of novel therapeutics. Its true potential lies in its utility as a platform for generating diverse chemical libraries.

Drug Discovery Workflow

Caption: Drug discovery workflow utilizing the target scaffold.

  • Anticancer Agents: Many quinoline derivatives exhibit anticancer activity by inhibiting critical enzymes like topoisomerases or tyrosine kinases.[4][7] The synthesized scaffold can be elaborated with various aryl, heteroaryl, or alkyl groups via cross-coupling to probe interactions with the ATP-binding sites of kinases.

  • Antimicrobial Agents: The quinoline core is famous for its antibacterial properties.[2] The 4-quinolone moiety is a known bacterial DNA gyrase inhibitor. Novel derivatives can be synthesized to overcome existing resistance mechanisms.

  • Neuroprotective Agents: 8-Hydroxyquinoline derivatives have been investigated for their potential in treating neurodegenerative diseases due to their ability to chelate metal ions involved in oxidative stress.[5]

By leveraging the synthetic accessibility and versatile reactivity of 3-Bromo-4-hydroxy-8-methoxyquinoline, researchers can rapidly generate and test novel chemical entities, accelerating the pace of drug discovery and development.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Quinoline Derivatives in Modern Drug Discovery. Google Cloud.
  • Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19373-19403.
  • Patel, K. M., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4).
  • Li, W., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(19), 6617.
  • Sharma, P. C., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Applied Pharmaceutical Science, 12(1), 1-17.
  • Owolabi, J. B., & Olarinoye, A. M. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science, 2(4).
  • Owolabi, J. B., & Olarinoye, A. M. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. International Journal of Scientific & Engineering Research, 5(12). Retrieved from [Link]

  • Wagner, T., et al. (2012). 4-Bromo-8-methoxyquinoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2897.
  • BenchChem. (2025). Synthesis of 3-Bromoquinoline Derivatives. Technical Support Center.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Semantic Scholar.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 8-Methoxyquinoxalin-5-ol Derivatives.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
  • Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ChemistrySelect, 9(18).
  • Santa Cruz Biotechnology. (n.d.). 4-Bromo-8-methoxyquinoline.
  • Nowak, M., et al. (2023). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. International Journal of Molecular Sciences, 24(6), 5331.
  • Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(19), 4321.
  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1).
  • Sigma-Aldrich. (n.d.). 3-Bromo-4-hydroxy-8-methoxyquinoline.
  • Kostova, I., et al. (2011). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Current Organic Chemistry, 15(24), 4008-4033.

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Method

Application of Brominated Quinolines in Kinase Inhibition Assays: A Technical Guide for Drug Discovery Professionals

Introduction: The Quinoline Scaffold in Kinase Inhibition The quinoline ring system, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry, particularly in the discovery of novel kina...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Kinase Inhibition

The quinoline ring system, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry, particularly in the discovery of novel kinase inhibitors.[1] Its structural versatility allows for substitutions that can be fine-tuned to achieve high potency and selectivity against a wide range of protein kinases.[1][2] The introduction of bromine atoms to the quinoline core can significantly enhance inhibitory activity and modulate pharmacokinetic properties.[3][4] This is often attributed to the ability of bromine to form halogen bonds and other non-covalent interactions within the ATP-binding pocket of kinases, thereby increasing the residence time and potency of the inhibitor.[3][4] This guide provides an in-depth exploration of the application of brominated quinolines in kinase inhibition assays, offering both foundational principles and detailed, field-proven protocols for researchers in drug development.

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[5][6] This has rendered them a major class of therapeutic targets.[2][7] Brominated quinolines have emerged as a promising class of small molecule inhibitors targeting a variety of kinases, including but not limited to, Src kinase, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Aurora kinases.[8][9][10][11]

Principle of Kinase Inhibition by Brominated Quinolines

The primary mechanism by which most quinoline-based inhibitors, including their brominated derivatives, exert their effect is through competitive inhibition at the ATP-binding site of the kinase.[12] The quinoline scaffold mimics the adenine ring of ATP, allowing it to dock into the hydrophobic pocket. The strategic placement of bromine atoms and other substituents can then form key interactions with specific amino acid residues lining this pocket, leading to potent and often selective inhibition.[4]

For instance, studies on 4-anilino-3-quinolinecarbonitriles have shown that specific substitutions on the quinoline and aniline rings are crucial for potent Src kinase inhibition.[13][14] Similarly, various substituted brominated quinolines have demonstrated significant inhibitory activity against other kinases by interacting with key residues in their ATP-binding domains.[3][5]

Visualizing the Mechanism and Workflow

To better understand the underlying principles, the following diagrams illustrate the general mechanism of action and a typical experimental workflow for assessing brominated quinoline inhibitors.

G cluster_0 Kinase Active Site cluster_1 Inhibition Mechanism Kinase Kinase Enzyme ATP Binding Pocket Substrate Substrate Kinase->Substrate Binds Inactive_Kinase Kinase Enzyme Inhibitor Bound ATP ATP ATP->Kinase Binds ATP->Inactive_Kinase Binding Blocked Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Phosphorylation Brominated_Quinoline Brominated Quinoline Inhibitor Brominated_Quinoline->Inactive_Kinase Competitively Binds to ATP Pocket

Caption: Competitive inhibition of a kinase by a brominated quinoline.

G Start Start: Prepare Reagents Assay_Setup Set up Kinase Assay: - Kinase - Substrate - Buffer Start->Assay_Setup Inhibitor_Addition Add Brominated Quinoline (Varying Concentrations) Assay_Setup->Inhibitor_Addition Initiate_Reaction Initiate Reaction with ATP Inhibitor_Addition->Initiate_Reaction Incubation Incubate at Controlled Temperature Initiate_Reaction->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Detection Detect Signal (Luminescence, Fluorescence, etc.) Stop_Reaction->Detection Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Detection->Data_Analysis End End: Results Data_Analysis->End

Sources

Application

Application Notes & Protocols: Investigating the Anti-inflammatory Properties of 8-Methoxyquinoline Derivatives

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the anti-inflammatory properties of 8-methoxyquinoline derivatives. Quinoline sca...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the anti-inflammatory properties of 8-methoxyquinoline derivatives. Quinoline scaffolds are privileged structures in medicinal chemistry, known for a wide array of pharmacological activities, including anti-inflammatory effects.[1][2][3][4][5] This guide delves into the primary molecular mechanisms, focusing on the inhibition of key inflammatory signaling pathways such as NF-κB and MAPK. We present detailed, field-proven protocols for assessing the efficacy of these derivatives in a robust in vitro model using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The protocols are designed to be self-validating, incorporating essential cytotoxicity assessments to distinguish true anti-inflammatory activity from cell death.

Introduction: The Rationale for Targeting Inflammation with 8-Methoxyquinoline Derivatives

Inflammation is a fundamental protective response of the immune system to harmful stimuli, such as pathogens or damaged cells.[6] However, dysregulation of this process can lead to chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[7] Consequently, the development of novel anti-inflammatory agents remains a critical area of pharmaceutical research.

The quinoline nucleus is a key structural motif found in numerous bioactive compounds and pharmaceutical agents.[1][2] Its derivatives have been explored as anti-inflammatory agents targeting various pharmacological targets like cyclooxygenase (COX), phosphodiesterase 4 (PDE4), and tumor necrosis factor-α (TNF-α).[3][4][5] Specifically, 8-methoxyquinoline and its related structures have shown promise, exhibiting potent biological activities that warrant further investigation as therapeutic candidates.[8] The purpose of this guide is to provide the scientific community with the foundational knowledge and practical methodologies to systematically evaluate these compounds.

Mechanistic Insight: How 8-Methoxyquinoline Derivatives Modulate Inflammatory Signaling

The anti-inflammatory effects of many quinoline derivatives are attributed to their ability to interfere with pro-inflammatory signaling cascades within immune cells like macrophages. The most prominent of these are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are potently activated by stimuli such as bacterial lipopolysaccharide (LPS).

2.1. The NF-κB Signaling Pathway

The NF-κB family of transcription factors are master regulators of the inflammatory response.[9] In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation with LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB (typically the p65/p50 dimer) to translocate to the nucleus, where it binds to DNA and initiates the transcription of a host of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like TNF-α and Interleukin-6 (IL-6).[10] Several quinoline derivatives have been shown to exert their anti-inflammatory effects by suppressing this pathway, often by inhibiting IκBα phosphorylation or blocking NF-κB's nuclear translocation.[10][11][12]

2.2. The MAPK Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, represents another critical signaling axis in inflammation.[13][14] Activated by the same upstream signals as NF-κB, these kinases phosphorylate various downstream targets, including other kinases and transcription factors like Activator Protein-1 (AP-1). The activation of the MAPK pathway also contributes significantly to the production of inflammatory mediators.[15] Evidence suggests that 8-methoxyquinoline derivatives may also modulate these pathways, providing a multi-pronged approach to dampening the inflammatory response.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 MAP3K MAP3K (TAK1) TRAF6->MAP3K IKK IKK Complex TRAF6->IKK MKKs MKKs (MEK, MKK3/6, MKK4/7) MAP3K->MKKs MAPKs MAPKs (ERK, p38, JNK) MKKs->MAPKs AP1 AP-1 MAPKs->AP1 AP1_nuc AP-1 AP1->AP1_nuc Translocation NFkB_IkB NF-κB IκBα IKK->NFkB_IkB Phosphorylation IkB IκBα IkB->IkB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation MQ_Derivative 8-Methoxyquinoline Derivative MQ_Derivative->MAPKs Inhibition MQ_Derivative->IKK Inhibition Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes AP1_nuc->Genes

Figure 1: Simplified LPS-induced NF-κB and MAPK signaling pathways and potential points of inhibition.

Experimental Protocols: A Validated Workflow for Screening

The following protocols describe a robust workflow for assessing the anti-inflammatory activity of 8-methoxyquinoline derivatives using the RAW 264.7 murine macrophage cell line. The cornerstone of this approach is to first establish a non-cytotoxic concentration range for the test compounds before evaluating their impact on inflammatory markers.

G start Start: Culture RAW 264.7 Cells seed_viability Seed cells in 96-well plates for Viability Assay start->seed_viability treat_viability Treat with 8-MQ derivatives (24h incubation) seed_viability->treat_viability mtt_assay Perform MTT Assay treat_viability->mtt_assay analyze_viability Analyze Cell Viability Data mtt_assay->analyze_viability determine_conc Determine Max Non-Toxic Concentration analyze_viability->determine_conc end End: Correlate Activity with Cytotoxicity analyze_viability->end seed_no Seed cells in 96-well plates for NO Assay determine_conc->seed_no Proceed with safe concentrations pretreat_no Pre-treat with non-toxic concentrations of 8-MQ derivatives (1h) seed_no->pretreat_no stimulate_lps Stimulate with LPS (1 µg/mL) (24h incubation) pretreat_no->stimulate_lps collect_supernatant Collect Supernatant stimulate_lps->collect_supernatant griess_assay Perform Griess Assay for Nitrite collect_supernatant->griess_assay analyze_no Analyze NO Inhibition Data griess_assay->analyze_no analyze_no->end

Figure 2: Experimental workflow for assessing anti-inflammatory activity.

3.1. Protocol 1: Determination of Cytotoxicity using MTT Assay

Causality: It is imperative to ensure that any observed reduction in inflammatory mediators is a direct result of modulating signaling pathways, not simply a consequence of cellular toxicity. The MTT assay measures mitochondrial reductase activity, a reliable indicator of cell viability.[16][17]

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well flat-bottom plates

  • 8-methoxyquinoline derivatives (dissolved in DMSO, then diluted in media)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10⁵ cells/well in 100 µL of complete DMEM.[18] Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the 8-methoxyquinoline derivatives in complete DMEM. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the media containing the test compounds. Include a "vehicle control" group treated with 0.1% DMSO.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage relative to the vehicle control group:

    • Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

3.2. Protocol 2: Measurement of Nitric Oxide (NO) Inhibition using Griess Assay

Causality: Nitric oxide is a key inflammatory mediator produced in large quantities by iNOS in LPS-stimulated macrophages.[6] Measuring its stable metabolite, nitrite, in the cell culture supernatant via the Griess reaction is a direct and quantifiable method to assess the anti-inflammatory potential of a compound.[16][17]

Materials:

  • All materials from Protocol 1

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide in 2.5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid). Many commercial kits are available.[19][20]

  • Sodium Nitrite (NaNO₂) for standard curve

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate as described in Protocol 1 (Step 1).

  • Pre-treatment: Remove the overnight medium. Add 100 µL of complete DMEM containing non-toxic concentrations of the 8-methoxyquinoline derivatives (as determined by the MTT assay). Incubate for 1 hour.[15][16] This allows the compound to enter the cells and be available to act on signaling pathways prior to the inflammatory stimulus.

  • Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL. Do not add LPS to the "unstimulated control" wells.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Griess Reaction:

    • Standard Curve: Prepare a serial dilution of sodium nitrite in culture medium (e.g., from 100 µM to 0 µM) to generate a standard curve.

    • Assay: Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well, mix, and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well, mix, and incubate for another 10 minutes. A pink/magenta color will develop.

  • Measurement: Measure the absorbance at 540 nm within 30 minutes.

  • Calculation:

    • Determine the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve.

    • Calculate the percentage inhibition of NO production:

      • % Inhibition = [1 - (NO₂⁻ in Treated Group / NO₂⁻ in LPS-only Group)] x 100

Data Presentation and Interpretation

Quantitative data should be summarized for clear interpretation. The goal is to demonstrate a dose-dependent decrease in NO production that is not correlated with a significant drop in cell viability.

Table 1: Example Data for a Hypothetical 8-Methoxyquinoline Derivative (MQ-X)

Concentration (µM)Cell Viability (%) ± SDNitrite (µM) ± SDNO Inhibition (%)
Vehicle Control 100 ± 4.51.2 ± 0.3-
LPS (1 µg/mL) only 98.7 ± 5.145.8 ± 2.10
LPS + MQ-X (1) 99.1 ± 3.840.1 ± 1.912.4
LPS + MQ-X (5) 97.5 ± 4.228.6 ± 1.537.5
LPS + MQ-X (10) 96.2 ± 4.915.3 ± 1.166.6
LPS + MQ-X (25) 94.8 ± 5.38.9 ± 0.880.6
LPS + MQ-X (50) 65.3 ± 6.15.1 ± 0.688.9

Interpretation: In this example, MQ-X shows a clear dose-dependent inhibition of nitric oxide production. The activity is significant at concentrations of 5 µM and above. Importantly, cell viability remains high (>94%) up to 25 µM, indicating that the observed NO inhibition is a specific anti-inflammatory effect. At 50 µM, a drop in viability is observed, suggesting that results at this concentration may be confounded by cytotoxicity. Therefore, the optimal therapeutic window for this compound in vitro would be below 50 µM.

Concluding Remarks and Future Directions

The protocols outlined in this document provide a foundational framework for screening 8-methoxyquinoline derivatives for anti-inflammatory activity. Compounds that demonstrate potent, non-cytotoxic inhibition of nitric oxide production are strong candidates for further investigation. Subsequent mechanistic studies should include:

  • Cytokine Analysis: Quantifying the inhibition of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA to broaden the understanding of the compound's effects.[7][15][21]

  • Protein Expression Analysis: Using Western blotting to assess the compound's impact on the expression of iNOS and COX-2, and on the phosphorylation status of key signaling proteins like p65, IκBα, and MAPKs (ERK, JNK, p38).[10][15]

  • In Vivo Models: Promising candidates should be advanced to established animal models of inflammation, such as carrageenan-induced paw edema, to evaluate their efficacy and safety in a whole-organism context.[22][23]

By employing this systematic and mechanistically informed approach, researchers can effectively identify and characterize novel 8-methoxyquinoline-based anti-inflammatory agents for potential therapeutic development.

References

  • Selected quinoline derivatives with anti-inflammatory activity. ResearchGate. [Link]

  • A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? ResearchGate. [Link]

  • IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. Journal of Drug Delivery and Therapeutics. [Link]

  • Synthesis and In vitro and In silico Anti-inflammatory Activity of New Thiazolidinedione-quinoline Derivatives. PubMed. [Link]

  • ANTI-INFLAMMATORY AND ANTIOXIDANT ACTIVITY OF 8-METHOXY-1,3-DIMETHYL-2,6-DIOXO-PURIN-7-YL DERIVATIVES WITH TERMINAL CARBOXYLIC, ESTER OR AMIDE MOIETIES IN ANIMAL MODELS. PubMed. [Link]

  • N-(4-methoxyphenyl) quinoline-8-sulfonamide reduces the inflammatory response of fibroblast-like synoviocytes by targeting receptor (calcitonin) activity modifying protein 1 in rheumatoid arthritis. PubMed. [Link]

  • Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. National Institutes of Health (NIH). [Link]

  • NWLSSTM Nitric Oxide (Nitrate/Nitrite) Enzymatic Assay. Northwest Life Science Specialties. [Link]

  • Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. MDPI. [Link]

  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. [Link]

  • Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. National Institutes of Health (NIH). [Link]

  • Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics. [Link]

  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate. [Link]

  • Inflammatory response induced in RAW264.7 macrophages by PA and LPS treatment. ResearchGate. [Link]

  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. PubMed. [Link]

  • Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. National Institutes of Health (NIH). [Link]

  • Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study. PubMed Central. [Link]

  • A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. ResearchGate. [Link]

  • Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds. PubMed. [Link]

  • 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling. PubMed Central. [Link]

  • 8-Hydroxyquinoline inhibits iNOS expression and nitric oxide production by down-regulating LPS-induced activity of NF-kappaB and C/EBPbeta in Raw 264.7 cells. PubMed. [Link]

  • Synthesis and anti-platelet, anti-inflammatory and anti-allergic activities of methoxyisoflavanquinone and related compounds. PubMed. [Link]

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  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed Central. [Link]

  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI. [Link]

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Method

Application Notes & Protocols: 3-Bromo-4-hydroxy-8-methoxyquinoline as a Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds

Abstract The quinoline core is a privileged heterocyclic motif, forming the structural basis for a multitude of natural products and synthetic compounds with significant pharmacological activities.[1][2][3] This guide fo...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline core is a privileged heterocyclic motif, forming the structural basis for a multitude of natural products and synthetic compounds with significant pharmacological activities.[1][2][3] This guide focuses on a particularly valuable and functionalized building block, 3-Bromo-4-hydroxy-8-methoxyquinoline . We will explore its strategic application in the synthesis of diverse and complex heterocyclic systems. The inherent functionalities of this molecule—a reactive bromine atom at the C3 position, a nucleophilic hydroxy group at C4, and an electron-donating methoxy group at C8—provide a powerful toolkit for synthetic chemists. This document provides in-depth protocols for key transformations, including palladium-catalyzed cross-coupling reactions and annulation strategies, aimed at researchers, scientists, and drug development professionals seeking to leverage this scaffold in their synthetic programs.

Introduction: The Strategic Value of 3-Bromo-4-hydroxy-8-methoxyquinoline

The quinoline skeleton is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][4][5][6] The specific substitution pattern of 3-Bromo-4-hydroxy-8-methoxyquinoline makes it an exceptionally versatile precursor for several reasons:

  • The C3-Bromine: This serves as a prime handle for modern palladium-catalyzed cross-coupling reactions, enabling the facile introduction of aryl, heteroaryl, alkyl, and amino substituents through C-C and C-N bond formation.[4][7]

  • The C4-Hydroxy Group: This group can exist in tautomeric equilibrium with its 4-quinolone form.[8] It can act as a nucleophile, participate in cyclization and annulation reactions to form fused ring systems, or be used as a directing group.[9][10]

  • The C8-Methoxy Group: This electron-donating group modulates the electronic properties of the quinoline ring system, influencing reactivity and often playing a crucial role in binding interactions with biological targets.[2][11][12]

This guide will detail robust protocols for leveraging these features to construct novel 3-substituted quinolines and fused heterocyclic systems like pyrazolo[3,4-b]quinolines and oxazolo[5,4-b]quinolines.

Palladium-Catalyzed Cross-Coupling at the C3-Position

The bromine atom at the C3 position is the most synthetically accessible handle for diversification. Palladium-catalyzed cross-coupling reactions are the methods of choice for this purpose, offering mild conditions and broad functional group tolerance.

Suzuki-Miyaura Coupling for C-C Bond Formation

The synthesis of 3-arylquinolines is of significant interest as this motif is present in numerous kinase inhibitors and other therapeutic agents.[4] The Suzuki-Miyaura reaction provides a powerful and reliable method for creating this C-C bond.

Reaction Principle: The mechanism involves a well-established catalytic cycle. A Pd(0) species undergoes oxidative addition into the C-Br bond of the quinoline. This is followed by transmetalation with a boronic acid derivative (activated by a base) and concludes with reductive elimination to yield the 3-arylquinoline product and regenerate the Pd(0) catalyst.[4][13][14]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition quinoline 3-Bromo-4-hydroxy- 8-methoxyquinoline (Ar-Br) pd_complex L₂Pd(II)(Ar)(Br) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation boronic_acid R-B(OH)₂ + Base pd_intermediate L₂Pd(II)(Ar)(R) transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product 3-Aryl-4-hydroxy- 8-methoxyquinoline (Ar-R) reductive_elimination->product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Rationale: This protocol employs a common catalyst system, Pd(PPh₃)₄, and a carbonate base in an aqueous/organic solvent mixture, which is effective for many arylboronic acids.[15] The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Reaction Setup: To a flame-dried Schlenk flask, add 3-Bromo-4-hydroxy-8-methoxyquinoline (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 0.1 M concentration) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath (typically 80-100 °C) and stir vigorously for 8-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure 3-aryl-4-hydroxy-8-methoxyquinoline.

Data Presentation: Representative Suzuki-Miyaura Couplings

EntryArylboronic Acid PartnerProductTypical Yield (%)*
1Phenylboronic acid4-Hydroxy-8-methoxy-3-phenylquinoline85-95
24-Methoxyphenylboronic acid4-Hydroxy-8-methoxy-3-(4-methoxyphenyl)quinoline80-90
3Thiophene-3-boronic acid4-Hydroxy-8-methoxy-3-(thiophen-3-yl)quinoline75-85
4Pyridine-4-boronic acid4-Hydroxy-8-methoxy-3-(pyridin-4-yl)quinoline70-80
Yields are illustrative and depend on optimized reaction conditions.
Buchwald-Hartwig Amination for C-N Bond Formation

The introduction of an amino group at the C3 position opens avenues to a rich variety of derivatives and serves as a key step for subsequent heterocycle synthesis.[7] The Buchwald-Hartwig amination is the premier method for this transformation.

Reaction Principle: Similar to the Suzuki coupling, this reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. Key differences include the use of a strong, non-nucleophilic base (like sodium tert-butoxide) to deprotonate the amine and the frequent necessity of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to facilitate the crucial C-N bond-forming reductive elimination step.[16][17][18]

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Rationale: This protocol utilizes a more specialized catalyst system often required for C-N coupling.[7][16] The use of a strong base like NaOtBu and a bulky phosphine ligand is critical for high efficiency. Anhydrous and degassed solvents are essential to prevent side reactions.

  • Reaction Setup: To an oven-dried Schlenk tube, add 3-Bromo-4-hydroxy-8-methoxyquinoline (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-5 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Base and Amine Addition: Under a positive pressure of argon, add sodium tert-butoxide (NaOtBu, 1.2-1.5 equiv.). If the amine is a solid, add it at this stage (1.1-1.3 equiv.).

  • Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1 M) via syringe. If the amine is a liquid, add it via syringe at this point (1.1-1.3 equiv.).

  • Reaction: Stir the mixture at the desired temperature (can range from room temperature to 110 °C) for 4-24 hours.

  • Monitoring: Track the reaction's progress using TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Synthesis of Fused Heterocyclic Systems

The true synthetic power of 3-bromo-4-hydroxy-8-methoxyquinoline is realized when its multiple functional groups are used in concert to build more complex, fused heterocyclic architectures.

Synthesis of Pyrazolo[3,4-b]quinolines

Pyrazoloquinolines are an important class of N-heterocycles, with applications as potential fluorescent probes and biologically active agents.[19] A plausible synthetic route from our starting material involves a substitution followed by an intramolecular cyclization.

Synthetic Strategy: The proposed pathway involves an initial nucleophilic aromatic substitution (SₙAr) or a copper-catalyzed reaction of the C3-bromo position with hydrazine hydrate. The resulting 3-hydrazinyl-4-hydroxy-8-methoxyquinoline intermediate can then undergo an intramolecular cyclization/condensation reaction, often acid-catalyzed, to form the pyrazole ring fused to the quinoline core.

Pyrazoloquinoline_Synthesis start 3-Bromo-4-hydroxy-8-methoxyquinoline Br OH intermediate 3-Hydrazinyl-4-hydroxy-8-methoxyquinoline NHNH₂ OH start->intermediate Hydrazine Hydrate, CuI (cat.), Base product 8-Methoxy-1H-pyrazolo[3,4-b]quinolin-4-ol Fused Pyrazole Ring intermediate->product Intramolecular Cyclization (Acid cat.)

Caption: Workflow for the synthesis of a pyrazolo[3,4-b]quinoline derivative.

Experimental Protocol: Two-Step Synthesis of 8-Methoxy-1H-pyrazolo[3,4-b]quinolin-4-ol

  • Step 1: Hydrazine Substitution

    • In a sealed tube, combine 3-Bromo-4-hydroxy-8-methoxyquinoline (1.0 equiv.), copper(I) iodide (CuI, 10 mol%), and potassium carbonate (K₂CO₃, 2.0 equiv.) in dimethylformamide (DMF).

    • Add hydrazine hydrate (H₂N-NH₂·H₂O, 3.0 equiv.).

    • Seal the tube and heat to 100-120 °C for 12 hours.

    • Cool the reaction, dilute with water, and extract with ethyl acetate. The intermediate may be purified by chromatography or used directly in the next step.

  • Step 2: Cyclization

    • Dissolve the crude 3-hydrazinyl intermediate from Step 1 in glacial acetic acid.

    • Heat the solution to reflux (approx. 118 °C) for 2-4 hours.

    • Monitor the formation of the product by TLC.

    • Upon completion, cool the mixture and pour it into ice water. Neutralize with a saturated sodium bicarbonate solution.

    • Collect the resulting precipitate by filtration, wash with water, and dry to yield the crude pyrazoloquinoline product, which can be further purified by recrystallization or chromatography.

Synthesis of Oxazolo[5,4-b]quinolines

Oxazoloquinolines are another class of fused heterocycles with potential biological activities.[9] Their synthesis can be achieved via a two-step sequence starting with the installation of a 3-amino group, followed by cyclization with an appropriate C1 source.

Synthetic Strategy: This approach begins with the Buchwald-Hartwig amination of the starting material using an ammonia equivalent to synthesize 3-amino-4-hydroxy-8-methoxyquinoline.[7] This key intermediate is then reacted with an acylating agent, such as an acid chloride or anhydride, which acylates the amino group. Subsequent intramolecular cyclization, often promoted by heat or a dehydrating agent, closes the oxazole ring by involving the C4-hydroxy group.

Oxazoloquinoline_Synthesis cluster_0 Step 1: Amination cluster_1 Step 2: Cyclization start 3-Bromo-4-hydroxy- 8-methoxyquinoline amino_inter 3-Amino-4-hydroxy- 8-methoxyquinoline start->amino_inter Buchwald-Hartwig (Ammonia Source) acyl_inter 3-Acylamino-4-hydroxy- 8-methoxyquinoline amino_inter->acyl_inter Acyl Chloride (RCOCl), Base product 2-Substituted-8-methoxy- oxazolo[5,4-b]quinoline acyl_inter->product Dehydrative Cyclization

Caption: Two-stage synthetic route to oxazolo[5,4-b]quinolines.

Experimental Protocol: Synthesis of a 2-Substituted Oxazolo[5,4-b]quinoline

  • Step 1: Synthesis of 3-Amino-4-hydroxy-8-methoxyquinoline

    • Follow the general Buchwald-Hartwig amination protocol described in Section 2.2, using a suitable ammonia source (e.g., benzophenone imine followed by hydrolysis, or L-valine-derived ammonia surrogate). Isolate and purify the 3-aminoquinoline intermediate.

  • Step 2: Acylation and Cyclization

    • Dissolve 3-amino-4-hydroxy-8-methoxyquinoline (1.0 equiv.) in anhydrous pyridine or dichloromethane with triethylamine (1.5 equiv.).

    • Cool the solution to 0 °C in an ice bath.

    • Add the desired acid chloride (e.g., benzoyl chloride, 1.1 equiv.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Heat the reaction mixture to reflux for an additional 2-4 hours to promote cyclization. Alternatively, after acylation, the intermediate can be isolated and treated with a dehydrating agent like polyphosphoric acid (PPA) at an elevated temperature.

    • After cooling, perform a standard aqueous work-up. Purify the crude product by column chromatography or recrystallization to yield the target oxazoloquinoline.

Conclusion

3-Bromo-4-hydroxy-8-methoxyquinoline has been demonstrated to be a remarkably versatile and powerful building block for the synthesis of diverse heterocyclic compounds. Through well-established palladium-catalyzed cross-coupling reactions, the C3 position can be readily functionalized to produce a library of substituted quinolines. Furthermore, the strategic interplay between the C3-bromo and C4-hydroxy functionalities enables elegant annulation strategies for constructing complex, fused polycyclic systems of high value in drug discovery and materials science. The protocols outlined in this guide provide a robust foundation for researchers to explore the rich chemistry of this scaffold and accelerate the development of novel molecular entities.

References

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. National Center for Biotechnology Information. [Link]

  • Recent Progress in the Synthetic Methods of Pyrazoloquinoline Derivatives. Bentham Science. [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. MDPI. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. Purdue University Graduate School. [Link]

  • Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. National Center for Biotechnology Information. [Link]

  • Synthesis and anticancer activity of oxazolo and oxazinoquinolinone derivatives. SpringerLink. [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Center for Biotechnology Information. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. National Center for Biotechnology Information. [Link]

  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Bromination of 8-substituted quinolines. Reagents and conditions. (i)... ResearchGate. [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

  • 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. [Link]

  • Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. RSC Publishing. [Link]

  • synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol. PubMed. [Link]

  • Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. ACS Publications. [Link]

  • Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. National Center for Biotechnology Information. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium. ResearchGate. [Link]

  • Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). ResearchGate. [Link]

  • Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. MDPI. [Link]

  • ChemInform Abstract: Synthetic Routes to Quinoline Derivatives: Novel Syntheses of 3- Butyryl8-methoxy-4-((2-methylphenyl)amino)quinoline and 3Butyryl8-( 2-hydroxyethoxy). ResearchGate. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Challenges in the Synthesis of Polysubstituted Quinolines

Welcome to the Technical Support Center for the synthesis of polysubstituted quinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex cha...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of polysubstituted quinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the synthesis of these vital heterocyclic compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your experimental work. Our focus is on explaining the "why" behind experimental choices, ensuring scientifically sound and reproducible outcomes.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific problems you may encounter during the synthesis of polysubstituted quinolines, categorized by the named reaction.

A. The Skraup Synthesis

The Skraup synthesis is a classic and powerful method for preparing quinolines, but it is notoriously vigorous and can present significant challenges.[1][2]

Problem 1: The reaction is extremely exothermic and difficult to control.

  • Root Cause: The dehydration of glycerol to acrolein and the subsequent condensation and cyclization reactions are highly exothermic.[1][3] This can lead to a runaway reaction, posing a significant safety hazard and leading to tar formation.

  • Troubleshooting Steps:

    • Use a Moderator: The addition of a moderator like ferrous sulfate (FeSO₄) is crucial to temper the reaction's violence.[1][3] Ferrous sulfate is thought to act as an oxygen carrier, allowing the reaction to proceed more smoothly over a longer period.[1] Boric acid can also be employed for this purpose.[3]

    • Controlled Reagent Addition: Add concentrated sulfuric acid slowly and incrementally with efficient cooling, ideally in an ice bath.[3] This prevents a rapid temperature spike.

    • Ensure Efficient Stirring: Vigorous mechanical stirring is essential to dissipate heat and prevent the formation of localized hotspots.[3]

Problem 2: Significant tar and polymer formation, leading to low yields and difficult purification.

  • Root Cause: The harsh acidic and oxidizing conditions of the Skraup synthesis can cause polymerization of the reactants and intermediates, resulting in a thick, dark, and intractable tar.[3][4]

  • Troubleshooting Steps:

    • Optimize Temperature: Gentle heating is required to initiate the reaction, but the temperature should be carefully controlled to prevent excessive charring.[3]

    • Purification Strategy: The crude product is often a dark, tarry residue.[3] A common and effective purification method is steam distillation, which allows the volatile quinoline derivative to be separated from the non-volatile tar.[1][3] Subsequent extraction and distillation under reduced pressure can further purify the product.[1]

B. The Doebner-von Miller Synthesis

This method is versatile for producing a variety of substituted quinolines, but it is often plagued by polymerization side reactions.[5][6]

Problem: Low yield due to the formation of a large amount of polymeric material.

  • Root Cause: The strong acid catalysis required for the Doebner-von Miller reaction can also promote the self-polymerization of the α,β-unsaturated aldehyde or ketone starting material.[5] This is a major competing side reaction that significantly reduces the yield of the desired quinoline.

  • Troubleshooting Steps:

    • Employ a Biphasic Solvent System: A highly effective strategy is to use a biphasic medium, such as an aqueous acid phase with an organic solvent like toluene.[5] This sequesters the α,β-unsaturated carbonyl compound in the organic phase, reducing its concentration in the acidic aqueous phase where polymerization is most rampant.[5]

    • Slow Addition of Reactants: Adding the carbonyl compound slowly to the reaction mixture helps to maintain a low concentration, thereby minimizing self-condensation and polymerization.[5]

    • Optimize Acid Catalyst and Concentration: While a strong acid is necessary, excessively harsh conditions can accelerate tar formation.[5] Consider screening different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find the optimal balance between reaction rate and side product formation.[5]

C. The Friedländer Annulation

The Friedländer synthesis is a widely used method for preparing quinolines, but achieving regioselectivity with unsymmetrical ketones is a common challenge.[6][7]

Problem: Formation of a mixture of regioisomers when using an unsymmetrical ketone.

  • Root Cause: The reaction of a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can proceed through two different enolate intermediates, leading to the formation of a mixture of regioisomeric quinolines.[7]

  • Troubleshooting Steps:

    • Catalyst Selection: The choice of catalyst is a primary factor in controlling regioselectivity.[7]

      • Amine Catalysis: Cyclic secondary amines, such as pyrrolidine, can favor the formation of the kinetic enamine intermediate, leading to the less substituted product.[7]

      • Lewis and Brønsted Acids: Various metal salt Lewis acids and Brønsted acids can also influence the regiochemical outcome.[8]

    • Reaction Conditions:

      • Temperature: Higher temperatures may favor the thermodynamic product.[7]

      • Rate of Addition: Slow, dropwise addition of the unsymmetrical ketone can help maintain a low concentration, favoring the formation of the kinetic enamine and improving regioselectivity.[7]

    • Use of Ionic Liquids: Ionic liquids (ILs) can serve as both the solvent and promoter, often leading to high regioselectivity.[7][9] They also simplify product isolation as they are non-volatile and can often be recycled.[7]

D. The Combes Quinoline Synthesis

The Combes synthesis, which involves the acid-catalyzed condensation of an aniline with a β-diketone, can suffer from low yields.[10][11]

Problem: Low yield of the desired quinoline.

  • Root Cause: Incomplete condensation or cyclization steps are common reasons for low yields in the Combes synthesis.[10] Steric hindrance can also play a significant role in the rate-determining electrophilic aromatic annulation step.[10][11]

  • Troubleshooting Steps:

    • Effective Catalyst and Dehydrating Agent: While sulfuric acid is commonly used, more effective dehydrating agents and catalysts, such as polyphosphoric acid (PPA) or polyphosphoric ester (PPE), can improve yields.[10][12]

    • Minimize Steric Hindrance: If possible, select less sterically hindered anilines or β-diketones to facilitate the cyclization step.[10]

    • Optimize Reaction Conditions: Systematically vary the temperature and reaction time to find the optimal conditions for your specific substrates.

E. The Gould-Jacobs Reaction

This reaction is valuable for synthesizing 4-hydroxyquinolines but requires high temperatures for the intramolecular cyclization, which can lead to degradation.[13][14]

Problem: Low yield due to product degradation at high temperatures.

  • Root Cause: The thermal intramolecular cyclization of the intermediate anilinomethylenemalonate requires high temperatures, but prolonged heating can cause decarboxylation and degradation of the desired product.[13]

  • Troubleshooting Steps:

    • Optimize Time and Temperature: A careful balance between reaction temperature and time is crucial. Higher temperatures can decrease reaction times but may also increase degradation.[13] A systematic study of these parameters is recommended to maximize the yield.

    • Microwave Synthesis: Microwave-assisted heating can significantly shorten reaction times and improve yields by providing rapid and uniform heating.[13]

II. Frequently Asked Questions (FAQs)

Q1: How can I effectively purify my synthesized polysubstituted quinoline derivative?

A1: Purification of quinolines can be challenging due to their basic nature and the potential for interaction with silica gel.[15]

  • Column Chromatography:

    • Deactivate Silica Gel: To prevent streaking and decomposition on silica gel, add a small amount of a basic modifier like triethylamine (0.5-2%) to the eluent.[15]

    • Alternative Stationary Phases: Consider using neutral or basic alumina, or for more sensitive compounds, Florisil or cellulose.[15] Reversed-phase silica (C18) can also be an effective option for less polar derivatives.[15]

  • Crystallization: If the product is a solid, recrystallization from an appropriate solvent system is an excellent method for purification.

  • Distillation: For liquid products, vacuum distillation, especially after treatment with zinc dust, can be effective.[16]

  • Formation of Salts: Quinolines can be purified by forming salts, such as hydrochlorides or picrates, which can be crystallized and then reconverted to the free base.[16]

Q2: I am observing incomplete oxidation in my Doebner-von Miller synthesis, resulting in dihydroquinoline impurities. How can I resolve this?

A2: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[5]

  • Ensure Sufficient Oxidant: Use a stoichiometric excess of the oxidizing agent to drive the reaction to completion.

  • Monitor Reaction Progress: Track the disappearance of the dihydroquinoline intermediate by TLC or GC-MS.

  • Post-Reaction Oxidation: If dihydroquinoline impurities are present in the isolated product, they can often be oxidized in a separate step using an appropriate oxidizing agent like DDQ or MnO₂.[5]

Q3: My Skraup synthesis with a substituted aniline is giving a mixture of regioisomers. How can I predict and control the outcome?

A3: The regiochemical outcome of the Skraup synthesis with meta-substituted anilines can be unpredictable.[17] For ortho- and para-substituted anilines, the outcome is generally unambiguous.[17] The directing effects of the substituent on the aniline ring play a crucial role in determining the position of cyclization. Electron-donating groups typically direct ortho and para, while electron-withdrawing groups direct meta. A thorough understanding of electrophilic aromatic substitution principles is key to predicting the major product.

Q4: Are there greener alternatives to traditional quinoline synthesis methods?

A4: Yes, there is a growing interest in developing more environmentally benign methods for quinoline synthesis.[18]

  • Microwave-Assisted Synthesis: This technique can significantly reduce reaction times, improve yields, and often allows for solvent-free conditions.[4][19]

  • Use of Ionic Liquids: As mentioned earlier, ionic liquids can act as recyclable solvents and catalysts.[7][20]

  • Catalyst Development: Research is ongoing to develop more efficient and recyclable catalysts, including metal-free catalysts and nanocatalysts, to replace harsh and toxic reagents.[6][18]

III. Data and Experimental Protocols

Table 1: Effect of Amine Catalysts on Regioselectivity in Friedländer Synthesis

The following table summarizes the effect of different amine catalysts on the regioselectivity of the reaction between 2-aminobenzaldehyde and 2-butanone.[7]

CatalystSolventTemperature (°C)Time (h)Yield (%)Regioisomeric Ratio (2-ethyl: 2,3-dimethyl)
PyrrolidineToluene1001295>99:1
PiperidineToluene100129298:2
No CatalystToluene100244570:30
NaOHEthanol8088565:35
Experimental Protocol: Pyrrolidine-Catalyzed Regioselective Friedländer Annulation[7]
  • To a solution of 2-aminoaromatic aldehyde (1.0 equiv) and pyrrolidine (0.2 equiv) in toluene at 100 °C, add the unsymmetrical methyl ketone (1.5 equiv) dropwise over 1 hour.

  • Stir the reaction mixture at 100 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2-substituted quinoline.

IV. Visualizing Reaction Mechanisms and Workflows

Diagram 1: Troubleshooting Workflow for Low Yield in Combes Synthesis

This diagram outlines a logical progression for troubleshooting low yields in the Combes quinoline synthesis.

G start Low Yield in Combes Synthesis incomplete_reaction Incomplete Reaction? start->incomplete_reaction steric_hindrance Steric Hindrance? incomplete_reaction->steric_hindrance No optimize_conditions Optimize Reaction Time & Temperature incomplete_reaction->optimize_conditions Yes catalyst_ineffective Ineffective Catalyst? steric_hindrance->catalyst_ineffective No change_reagents Use Less Hindered Substrates steric_hindrance->change_reagents Yes change_catalyst Use PPA or PPE catalyst_ineffective->change_catalyst Yes success Improved Yield catalyst_ineffective->success No, other issues optimize_conditions->success change_reagents->success change_catalyst->success G cluster_reactants Reactants cluster_control Control Factors cluster_products Products 2-aminoaryl\nketone/aldehyde 2-aminoaryl ketone/aldehyde Unsymmetrical\nketone Unsymmetrical ketone catalyst Catalyst - Amine (e.g., Pyrrolidine) - Lewis/Brønsted Acid kinetic Kinetic Product (Less substituted) catalyst->kinetic Favors conditions Reaction Conditions - Temperature - Rate of Addition thermodynamic Thermodynamic Product (More substituted) conditions->thermodynamic Can favor solvent Solvent - Toluene - Ionic Liquid solvent->kinetic Can favor

Caption: Factors controlling regioselectivity in Friedländer synthesis.

V. References

  • Technical Support Center: Addressing Regioselectivity in Friedländer Synthesis - Benchchem. Available from:

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. Available from:

  • troubleshooting side reactions in the synthesis of quinoline derivatives - Benchchem. Available from:

  • Technical Support Center: Doebner-von Miller Quinoline Synthesis - Benchchem. Available from:

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. Available from:

  • The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure. Available from:

  • Synthesis of Quinoline and derivatives. Available from:

  • Quinoline: Structure, Properties & Uses Explained - Vedantu. Available from:

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available from:

  • Regioselectivity of Friedländer Quinoline Syntheses - ResearchGate. Available from:

  • Overcoming challenges in the synthesis of substituted quinolines - Benchchem. Available from:

  • Combes Quinoline Synthesis. Available from:

  • Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. Available from:

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. Available from:

  • Combes quinoline synthesis - Wikipedia. Available from:

  • Navigating the Complexities of Substituted Quinoline Synthesis: A Technical Support Guide - Benchchem. Available from:

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications. Available from:

  • Purification of Quinoline - Chempedia - LookChem. Available from:

  • A review on synthetic investigation for quinoline- recent green approaches - ResearchGate. Available from:

  • Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF - ResearchGate. Available from:

  • Skraup Synthesis of Quinoline - tips/pointers : r/chemistry - Reddit. Available from:

  • Gould Jacobs Quinoline forming reaction:SP1.qxd. Available from:

  • What is the complete procedure for Doebner-von miller reaction ? | ResearchGate. Available from:

  • Skraup Synthesis of Quinoline - tips/pointers : r/chemistry - Reddit. Available from:

  • Gould–Jacobs reaction - Wikipedia. Available from:

  • Combes synthesis of quinolines - Química Organica.org. Available from:

  • Technical Support Center: Purification of Quinoline Derivatives - Benchchem. Available from:

  • Recent Advances in Metal-Free Quinoline Synthesis - MDPI. Available from:

  • Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing). Available from:

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications. Available from:

  • Gould-Jacobs Reaction. Available from:

  • Gould–Jacobs reaction - Wikiwand. Available from:

  • Phenanthrenequinone-Sensitized Photocatalytic Synthesis of Polysubstituted Quinolines from 2-Vinylarylimines - PMC. Available from:

  • Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines | Request PDF - ResearchGate. Available from:

  • Friedländer synthesis - Wikipedia. Available from:

  • Gould–Jacobs Reaction - ResearchGate. Available from:

  • Synthesis of quinolines - Organic Chemistry Portal. Available from:

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Optimization

Optimization of reaction conditions for 3-Bromo-4-hydroxy-8-methoxyquinoline synthesis

An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline - Benchchem Welcome to the technical support center for the synthesis of 3-Bromo-4-hydroxy-8-methoxyquinoline. This guide is designed for...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline - Benchchem

Welcome to the technical support center for the synthesis of 3-Bromo-4-hydroxy-8-methoxyquinoline. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we delve into the complexities of this specific synthesis, offering field-proven insights, detailed protocols, and robust troubleshooting strategies to navigate the challenges of regioselective bromination on a complex heterocyclic scaffold.

PART 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the synthesis of 3-Bromo-4-hydroxy-8-methoxyquinoline.

Q1: What is the primary synthetic strategy for preparing 3-Bromo-4-hydroxy-8-methoxyquinoline?

A1: The most direct approach is the electrophilic aromatic substitution of the precursor, 4-hydroxy-8-methoxyquinoline. This involves treating the precursor with a suitable brominating agent under carefully controlled conditions to favor substitution at the C-3 position of the quinoline ring.

Q2: What are the main challenges in this synthesis?

A2: The principal challenge is achieving regioselectivity. The 4-hydroxy-8-methoxyquinoline scaffold has two activated rings: the pyridine ring, activated by the C-4 hydroxyl group, and the benzene ring, activated by the C-8 methoxy group. The benzene ring is generally more susceptible to electrophilic attack, leading to potential side products such as 5-bromo, 7-bromo, and 5,7-dibromo derivatives.[1][2] Controlling the reaction to favor substitution at the less reactive C-3 position is the critical hurdle.

Q3: Which brominating agents are recommended for this reaction?

A3: While molecular bromine (Br₂) is a powerful brominating agent, its high reactivity can lead to poor selectivity and over-bromination.[1] A milder and often more selective alternative is N-Bromosuccinimide (NBS).[3][4] The choice of agent must be paired with optimized reaction conditions (solvent, temperature) to achieve the desired outcome.

Q4: How should the reaction progress be monitored?

A4: Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction. A suitable eluent system (e.g., ethyl acetate/hexane) should be used to resolve the starting material, the desired product, and any potential side products. Comparing the reaction mixture to a spot of the starting material will show its consumption and the formation of new, typically lower Rf, spots.

Q5: What are the likely impurities if the reaction is not properly optimized?

A5: Based on studies of similar 8-substituted quinolines, the most probable impurities are isomers resulting from bromination on the benzene ring. Specifically, you can expect the formation of 5-bromo-4-hydroxy-8-methoxyquinoline and 5,7-dibromo-4-hydroxy-8-methoxyquinoline as major side products.[1][5]

PART 2: Experimental Protocol and Workflow

This section provides a detailed, step-by-step protocol for the synthesis. This procedure is designed to maximize the yield of the target C-3 bromo isomer by carefully controlling reaction parameters.

Overall Synthesis Workflow

The synthesis is a two-step process starting from the synthesis of the precursor followed by the critical bromination step.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Regioselective Bromination cluster_2 Step 3: Purification & Analysis A 2-Methoxyaniline + Diethyl Malonate B Conrad-Limpach Reaction A->B Heat C 4-Hydroxy-8-methoxyquinoline B->C Cyclization D 4-Hydroxy-8-methoxyquinoline E N-Bromosuccinimide (NBS) in DMF, 0°C D->E Slow Addition F Crude Product Mixture E->F G Crude Product H Column Chromatography G->H I 3-Bromo-4-hydroxy-8-methoxyquinoline H->I J Characterization (NMR, MS) I->J

Caption: Overall workflow for the synthesis of 3-Bromo-4-hydroxy-8-methoxyquinoline.

Step-by-Step Methodology

Step 1: Synthesis of 4-hydroxy-8-methoxyquinoline (Precursor)

The synthesis of the quinoline core can be achieved via several classic methods, such as the Conrad-Limpach synthesis.[6][7]

  • Condensation: In a round-bottom flask, slowly add 2-methoxyaniline to diethyl malonate (1.1 equivalents).

  • Heating: Heat the mixture at 140-150°C for 2 hours. The reaction progress can be monitored by observing the evolution of ethanol.

  • Cyclization: Cool the reaction mixture slightly and add it portion-wise to a pre-heated high-boiling point solvent (e.g., diphenyl ether) at 250°C. Maintain this temperature for 30 minutes to facilitate the thermal cyclization.

  • Isolation: Cool the mixture to room temperature, which should cause the product to precipitate. Dilute with hexane, collect the solid by filtration, wash thoroughly with hexane and then ether to remove the solvent, and dry under vacuum.

Step 2: Synthesis of 3-Bromo-4-hydroxy-8-methoxyquinoline

  • Preparation: Dissolve 4-hydroxy-8-methoxyquinoline (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) in a flask equipped with a magnetic stirrer and a nitrogen inlet. Cool the solution to 0°C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.05 eq) in a minimum amount of anhydrous DMF. Add this solution dropwise to the cooled quinoline solution over 30 minutes. The dropwise addition is crucial to maintain a low concentration of the electrophile and minimize side reactions.

  • Reaction: Stir the mixture at 0°C and monitor the reaction by TLC (e.g., 30% ethyl acetate in hexane). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into ice-cold water. A precipitate should form.

  • Purification: Collect the crude solid by vacuum filtration. The primary challenge is separating the desired 3-bromo isomer from other isomers. This is best achieved by silica gel column chromatography, using a gradient elution of ethyl acetate in hexane.

PART 3: Troubleshooting Guide

This section is formatted as a question-and-answer guide to directly address specific issues you may encounter during the experiment.

Troubleshooting Flowchart

G Start Analyze TLC of Crude Product Decision1 Multiple Spots Observed? Start->Decision1 Path1 Yes Decision1->Path1 Path2 No (Clean Reaction) Decision1->Path2 Decision2 Main Spot is Starting Material? Path3 Yes Decision2->Path3 Path4 No Decision2->Path4 Action1 Poor Regioselectivity Issue. Proceed to 'Multi-Product' Troubleshooting. Path1->Action1 Path2->Decision2 Action2 Incomplete Reaction Issue. Proceed to 'Low Conversion' Troubleshooting. Path3->Action2 Action3 Reaction appears successful. Proceed with Purification. Path4->Action3 End Isolate Pure Product Action3->End

Caption: Simplified mechanism for the electrophilic bromination at the C-3 position.

References

  • Ökten, S., Aslan, E., & Çakmak, O. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions.
  • BenchChem. (2025).
  • Beilstein Journal of Organic Chemistry. (2024). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides.
  • RSC Publishing. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study.
  • National Institutes of Health. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study.
  • National Institutes of Health. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • National Center for Biotechnology Information. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • ResearchGate. (2025). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

Sources

Troubleshooting

Improving the yield of the Friedländer synthesis for substituted quinolines

Welcome to the Technical Support Center for the Friedländer Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot common ex...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Friedländer Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot common experimental issues, and optimize reaction outcomes for the synthesis of substituted quinolines.

Troubleshooting Guide

This section addresses specific issues you may encounter during the Friedländer synthesis, offering probable causes and actionable solutions based on established chemical principles.

Question: I am experiencing very low or no yield in my reaction. What are the most common causes and how can I fix this?

Low yields are a frequent challenge in the Friedländer synthesis and can arise from several factors.[1] Systematically evaluating each parameter is key to improving your outcome.

Probable Causes & Recommended Solutions:

  • Suboptimal Reaction Conditions: Traditional methods often rely on high temperatures (150-220 °C) and strong acid or base catalysts, which can degrade starting materials and products.[1][2][3]

    • Solution: Optimize the temperature. Many modern catalysts enable the reaction to proceed efficiently at significantly lower temperatures (e.g., 50-120 °C).[4][5] Incrementally adjust the temperature and monitor reaction progress by Thin-Layer Chromatography (TLC) to find the optimal balance between reaction rate and stability.[5][6]

  • Inappropriate Catalyst Selection: The choice of catalyst is critical and substrate-dependent. An unsuitable catalyst can lead to low conversion rates or favor side reactions.[1][7]

    • Solution: Screen a variety of modern, milder catalytic systems. Recent advancements have shown high efficiency with Lewis acids (e.g., Nd(NO₃)₃·6H₂O, In(OTf)₃, ZrCl₄), organocatalysts, ionic liquids, metal-organic frameworks (MOFs), and nanocatalysts.[8][9][10][11] For example, indium triflate (In(OTf)₃) has been shown to be highly effective under solvent-free conditions for a range of substrates.[11]

  • Incorrect Solvent: The reaction medium significantly influences reactant solubility and reaction efficiency.[1]

    • Solution: Match the solvent to your catalytic system. Polar aprotic solvents (e.g., DMF, DCM) are often used for acidic conditions, while non-polar solvents like toluene may be preferred for base-mediated reactions.[12] In some cases, green alternatives like water or even solvent-free conditions have proven highly effective.[13][14]

  • Competing Side Reactions: The self-condensation of the ketone reactant (an aldol condensation) is a major competing pathway that consumes starting material and reduces the yield of the desired quinoline.[1]

    • Solution: To mitigate aldol condensation, especially under basic conditions, consider using the imine analogue of the o-aminoaryl ketone.[12] Alternatively, employing milder reaction conditions or a more selective catalyst can minimize this side reaction.

Below is a logical workflow to diagnose and resolve low-yield issues.

TroubleshootingWorkflow start Low or No Yield Observed check_temp Is the reaction temperature optimized? start->check_temp check_catalyst Is the catalyst appropriate for the substrates? check_temp->check_catalyst Yes adjust_temp Adjust Temperature: - Incrementally increase/decrease. - Monitor via TLC. - Consider milder conditions. check_temp->adjust_temp No check_solvent Is the solvent optimal? check_catalyst->check_solvent Yes screen_catalysts Screen Catalysts: - Test Lewis acids (e.g., In(OTf)₃). - Try heterogeneous catalysts (MOFs, resins). - Consider organocatalysts. check_catalyst->screen_catalysts No check_reagents Are reagents pure and dry? check_solvent->check_reagents Yes change_solvent Change Solvent: - Match solvent to catalyst system. - Test 'green' options (water, solvent-free). check_solvent->change_solvent No purify_reagents Purify/Verify Reagents: - Use fresh catalyst. - Ensure dryness of reagents/solvents. check_reagents->purify_reagents No success Yield Improved check_reagents->success Yes adjust_temp->check_catalyst screen_catalysts->check_solvent change_solvent->check_reagents purify_reagents->success FriedlanderMechanism cluster_main Friedländer Synthesis Pathways cluster_path1 Pathway 1: Aldol First cluster_path2 Pathway 2: Schiff Base First Reactants 2-Aminoaryl Carbonyl + α-Methylene Carbonyl AldolAdduct Aldol Adduct Reactants->AldolAdduct Intermolecular Aldol Reaction (Rate-Limiting) SchiffBase Schiff Base Intermediate Reactants->SchiffBase Condensation UnsaturatedCarbonyl α,β-Unsaturated Carbonyl AldolAdduct->UnsaturatedCarbonyl Dehydration FinalProduct Substituted Quinoline UnsaturatedCarbonyl->FinalProduct Imination & Dehydration CyclizedAdduct Cyclized Aldol Adduct SchiffBase->CyclizedAdduct Intramolecular Aldol Reaction CyclizedAdduct->FinalProduct Dehydration

Caption: Competing mechanisms of the Friedländer synthesis.

Question: How do I select the best catalyst for my synthesis?

Catalyst selection depends on your specific substrates, desired reaction conditions (e.g., temperature, solvent), and tolerance for cost and environmental impact.

Catalyst ClassExamplesAdvantagesConsiderations
Brønsted Acids p-TsOH, H₂SO₄, TFAInexpensive, readily available. [15]Often require harsh conditions, can cause side reactions/degradation. [1]
Lewis Acids ZrCl₄, In(OTf)₃, Nd(NO₃)₃·6H₂OHigh efficiency, often milder conditions, good functional group tolerance. [10][11]Can be moisture-sensitive, higher cost than simple acids.
Bases KOH, KOtBu, DBUEffective for specific substrates. [12]Can promote self-condensation of ketone starting materials. [12]
Heterogeneous MOFs (e.g., CuBTC), Resins (Amberlyst-15), NanocatalystsReusable, easy to separate from product, often environmentally benign. [9][16]May have lower activity than homogeneous catalysts, potential for leaching.
Organocatalysts Choline Hydroxide, MOPS/Al₂O₃Mild conditions, can offer high selectivity, often non-toxic. [1]May require longer reaction times or higher catalyst loading.
Other Molecular Iodine (I₂)Inexpensive, efficient, often works under solvent-free conditions. [1][13]Requires a workup step to remove residual iodine.
Question: Can the Friedländer synthesis be performed under "green" or environmentally friendly conditions?

Yes, significant progress has been made to align the Friedländer synthesis with the principles of green chemistry.

  • Solvent-Free Synthesis: Many modern catalytic systems, such as those using molecular iodine or certain polymer-supported catalysts, work efficiently under solvent-free (neat) conditions, which eliminates solvent waste. [12][13][17]* Aqueous Conditions: The reaction has been successfully performed in water, which serves as a non-toxic and inexpensive solvent. [14]In some cases, these reactions can proceed at moderate temperatures without any added catalyst. [14]* Reusable Catalysts: The development of heterogeneous catalysts, including polymer resins, metal-organic frameworks (MOFs), and magnetic nanocatalysts, allows for the catalyst to be easily recovered by filtration or magnetic separation and reused for multiple cycles, reducing waste and cost. [8][18][16]

Experimental Protocols

Protocol 1: Iodine-Catalyzed Solvent-Free Synthesis

This protocol describes an efficient and environmentally friendly method using molecular iodine as a catalyst under solvent-free conditions. [1] Materials:

  • 2-aminoaryl ketone (1.0 mmol)

  • Active methylene compound (e.g., ethyl acetoacetate, 1.2 mmol)

  • Molecular Iodine (I₂) (10 mol%)

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask, add the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and molecular iodine (10 mol%).

  • Heat the reaction mixture in an oil bath at 80-100 °C.

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Once complete, cool the reaction mixture to room temperature.

  • Dissolve the resulting mixture in ethyl acetate.

  • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of Na₂S₂O₃ to quench and remove the iodine catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization as needed.

Protocol 2: MOF-Catalyzed Synthesis of 3-Acetyl-2-methyl-4-phenylquinoline

This protocol utilizes a reusable copper-based metal-organic framework (MOF) as a heterogeneous catalyst. [8] Materials:

  • 2-Aminobenzophenone (1.0 mmol)

  • Acetylacetone (1.2 mmol)

  • Copper-based MOF (e.g., CuBTC, 5 mol%)

  • Toluene

  • Hexane

  • Ethyl acetate

Procedure:

  • In a sealed reaction vessel, combine 2-aminobenzophenone (1.0 mmol), acetylacetone (1.2 mmol), and the Cu-MOF catalyst (5 mol%).

  • Add toluene (5 mL) as the solvent.

  • Seal the vessel and heat the reaction mixture to 100 °C with stirring for approximately 2 hours. [8]4. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the solid MOF catalyst by filtration. The catalyst can be washed with solvent, dried, and stored for reuse.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography (hexane/ethyl acetate gradient) to yield the pure 3-acetyl-2-methyl-4-phenylquinoline. [8]

References

  • Scribd. Friedländer Synthesis: Mechanism. [Link]

  • Wikipedia. Friedländer synthesis. [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. [Link]

  • ACS Publications. Recent Advances in the Friedländer Reaction. Chemical Reviews. [Link]

  • PubMed. Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon. [Link]

  • ResearchGate. Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. [Link]

  • Bentham Science Publishers. Synthesis of Substituted Quinolines Using the Friedlander Reaction Under Microwave Irradiation Techniques. Letters in Organic Chemistry. [Link]

  • PubMed Central (NIH). Advances in polymer based Friedlander quinoline synthesis. [Link]

  • ResearchGate. Effects of solvent on the Friedländer synthesis of quinolines from 6 and 10. [Link]

  • ResearchGate. Optimization of reaction conditions for preparation of 3a. [Link]

  • Semantic Scholar. Advances in polymer based Friedlander quinoline synthesis. [Link]

  • Organic Chemistry Portal. Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines Catalyzed by Neodymium(III) Nitrate Hexahydrate. [Link]

  • Organic Chemistry Portal. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. [Link]

  • ResearchGate. The Friedländer Synthesis of Quinolines. [Link]

  • ResearchGate. Friedländer Quinoline Synthesis. [Link]

  • Organic Chemistry Portal. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. [Link]

  • ACS Publications. Friedländer Syntheses with o-Aminoaryl Ketones. I. Acid-Catalyzed Condensations of o-Aminobenzophenone with Ketones. The Journal of Organic Chemistry. [Link]

  • ResearchGate. Recent Advances in the Friedländer Reaction. [Link]

  • National Institutes of Health (NIH). Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. [Link]

  • Royal Society of Chemistry. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry. [Link]

Sources

Optimization

Technical Support Center: Regioselectivity in the Bromination of 8-Methoxyquinoline

Welcome to the technical support center for synthetic organic chemists. This guide is designed to provide in-depth, practical solutions and foundational knowledge for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemists. This guide is designed to provide in-depth, practical solutions and foundational knowledge for researchers, scientists, and drug development professionals encountering regioselectivity challenges in the electrophilic bromination of 8-methoxyquinoline. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success in synthesizing the desired isomers.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the bromination of 8-methoxyquinoline, providing the core knowledge needed to understand and control this reaction.

Q1: What is the expected major product from the electrophilic bromination of 8-methoxyquinoline, and what is the chemical rationale?

A: The major product expected from the monobromination of 8-methoxyquinoline is 5-bromo-8-methoxyquinoline . This outcome is governed by the principles of electrophilic aromatic substitution (SEAr) on a substituted quinoline ring system.

  • Electronic Effects: The methoxy group (-OCH₃) at the C-8 position is a strong electron-donating group. Through resonance, it increases the electron density of the benzene portion of the quinoline ring, activating it towards electrophilic attack. This directing effect is most pronounced at the ortho (C-7) and para (C-5) positions relative to the methoxy group.[1]

  • Regiochemical Preference: Both the C-5 and C-7 positions are activated. However, the reaction shows a strong preference for substitution at the C-5 (para) position. This high regioselectivity is a consistent finding in studies where the reaction is performed under controlled conditions, often yielding the 5-bromo isomer as the sole or major product.[2][3] While the precise reasons for the strong C-5 preference are a combination of steric and electronic factors, the para-substitution is generally favored in many electrophilic substitutions on similar systems.

Q2: What is the general reaction mechanism for this bromination?

A: The reaction proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism. The process involves two primary steps:

  • Attack by the Aromatic Ring: The π-electron system of the electron-rich benzene ring of 8-methoxyquinoline attacks the electrophilic bromine species (e.g., Br₂ or the bromine cation from NBS). This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Rearomatization: A base (which can be the solvent or the counter-ion of the bromine source) abstracts a proton from the carbon atom that formed the new C-Br bond. This restores the aromaticity of the ring, yielding the final brominated product.

Below is a diagram illustrating the preferential formation of the 5-bromo isomer.

Electrophilic Bromination Mechanism Mechanism for C-5 Bromination cluster_0 Step 1: Electrophilic Attack cluster_1 Step 2: Rearomatization Start 8-Methoxyquinoline + Br-Br Intermediate Resonance-Stabilized Sigma Complex (Arenium Ion) Start->Intermediate π-electrons attack Brδ+ Product 5-Bromo-8-methoxyquinoline + HBr Intermediate->Product Proton Abstraction Base Base (e.g., Solvent, Br-) Base->Intermediate Troubleshooting_Low_Selectivity Workflow for Improving C-5 Selectivity Problem Problem: Mixture of 5- and 7-Bromo Isomers Check1 Step 1: Verify Solvent & Temp. Is it CH2Cl2 or CHCl3? Is temp at or below RT? Problem->Check1 Action1 Action: Adjust to CH2Cl2 and maintain temp at 0-25 °C Check1->Action1 If No Check2 Step 2: Evaluate Brominating Agent Are you using Br2 or NBS? Check1->Check2 If Yes Action1->Check2 Action2 Action: Consider Alternative Reagent Use Trihaloisocyanuric Acid (0.36 eq) for superior C-5 selectivity [13] Check2->Action2 Result Outcome: Enhanced yield of 5-bromo-8-methoxyquinoline Action2->Result

Caption: Troubleshooting workflow for poor regioselectivity.

Q2: My main side-product is 5,7-dibromo-8-methoxyquinoline. How can I prevent this over-bromination?

A: The formation of the di-brominated product is a clear indication of excessive brominating agent or overly reactive conditions.

  • Rationale: Once the first bromine is added at the C-5 position, the ring remains activated by the methoxy group, making it susceptible to a second electrophilic attack at the next most activated position, C-7.

  • Recommended Actions:

    • Control Stoichiometry: Carefully measure your reagents. Use no more than 1.0 to 1.1 equivalents of molecular bromine relative to 8-methoxyquinoline. One study that obtained a 92% yield of pure 5-bromo product used 1.1 equivalents. [2]In contrast, using excess molecular bromine has been shown to produce a 50:50 mixture of mono- and di-brominated products. [3] 2. Slow Addition: Add the brominating agent (e.g., a solution of Br₂ in the reaction solvent) dropwise to the solution of 8-methoxyquinoline over a period of 10-15 minutes. This maintains a low instantaneous concentration of the electrophile, favoring mono-substitution. [2] 3. Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Stop the reaction as soon as the 8-methoxyquinoline spot disappears to prevent the subsequent formation of the di-bromo product.

ReagentEquivalentsReported OutcomeReference
Br₂1.1 eq92% yield of 5-bromo isomer (sole product)[2]
Br₂>2.0 eq (excess)50:50 mixture of 5-bromo and 5,7-dibromo isomers[3]
Trihaloisocyanuric Acid0.36 eqExclusive C-5 halogenation[4]
Caption: Effect of stoichiometry on product distribution.
Q3: How can I effectively separate the 5-bromo and 7-bromo isomers if a mixture is formed?

A: Separating constitutional isomers with similar polarities can be challenging. However, column chromatography is the standard method for this purification.

  • Rationale: The 5-bromo and 7-bromo isomers have the same molecular weight and similar functional groups, leading to close Rf values on a TLC plate. Successful separation relies on finding a solvent system that can exploit the subtle differences in their polarity and interaction with the stationary phase.

  • Recommended Protocol:

    • Stationary Phase: Use a standard-grade silica gel (60 Å, 230-400 mesh). For difficult separations, a high-purity, fine-mesh silica may provide better resolution.

    • Eluent System: Start with a low-polarity solvent system and gradually increase the polarity. Based on purification procedures for 5-bromo-8-methoxyquinoline, an ethyl acetate/hexane mixture is effective. [2][5] * Begin with a mobile phase of 5% Ethyl Acetate in Hexane.

      • Gradually increase the polarity to 10-20% Ethyl Acetate in Hexane.

    • Technique:

      • Use a long column to increase the theoretical plates.

      • Apply the crude mixture in a concentrated band.

      • Maintain a consistent and moderate flow rate.

      • Collect small fractions and analyze them by TLC before combining.

Q4: How do I definitively confirm the regiochemistry of my brominated product?

A: ¹H NMR spectroscopy is the most powerful tool for distinguishing between the 5-bromo and 7-bromo isomers.

  • Rationale: The substitution pattern on the benzene ring creates a unique set of signals and coupling constants for the remaining protons.

  • Expected ¹H NMR Patterns:

    • 5-Bromo-8-methoxyquinoline: The protons at C-6 and C-7 are adjacent. They will appear as an AB doublet system . You should see two doublets, each integrating to 1H, with the same coupling constant (J-value), typically around 8.4 Hz. [2] * 7-Bromo-8-methoxyquinoline: The protons at C-5 and C-6 are adjacent. They will also appear as an AB doublet system, but their chemical shifts will differ from those of the 5-bromo isomer.

    • 5,7-Dibromo-8-methoxyquinoline: Only one proton remains on the benzene ring, at C-6. This proton has no adjacent protons to couple with and will therefore appear as a singlet .

CompoundH-6 SignalH-7 SignalKey Feature
5-Bromo-8-methoxyquinoline d, J ≈ 8.4 Hz (δ ≈ 7.66 ppm)d, J ≈ 8.4 Hz (δ ≈ 6.87 ppm)AB doublet system
5,7-Dibromo-8-methoxyquinoline s(none)Singlet for H-6
Note: Chemical shifts (δ) are approximate and based on CDCl₃ solvent.[2]

Optimized Experimental Protocol

The following protocol is a synthesis of best practices from the literature for achieving high yield and selectivity for 5-bromo-8-methoxyquinoline. [2]

Experimental_Workflow Protocol for Selective C-5 Bromination cluster_0 Reaction Setup cluster_1 Workup & Purification A 1. Dissolve 8-methoxyquinoline (1.0 eq) in CH2Cl2 (approx. 0.15 M). B 2. Prepare a solution of Br2 (1.1 eq) in CH2Cl2. A->B C 3. Add Br2 solution dropwise to the quinoline solution over 10 min at RT, protected from light. B->C D 4. Stir at room temperature for 2-4 hours. Monitor by TLC until starting material is consumed. C->D E 5. Quench reaction. Wash organic layer with 5% aq. NaHCO3 (3x). D->E F 6. Dry organic layer over Na2SO4, filter, and concentrate in vacuo. E->F G 7. Purify crude material via column chromatography (Alumina or Silica) using an EtOAc/Hexane gradient. F->G H 8. Evaporate solvent to obtain pure 5-bromo-8-methoxyquinoline as a solid. G->H

Caption: Step-by-step experimental workflow for synthesis and purification.

References

  • Regioselective bromination of pyrrolo[1,2-a]quinoxalines - PMC - NIH.
  • An In-depth Technical Guide to 5-Bromo-8-methoxy-2-methylquinoline: Discovery and History - Benchchem.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93.
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - MDPI.
  • DE2515476A1 - 5,7-Dibromo-8-hydroxyquinoline prepn - from 8-hydroxy-quinoline and bromine in aq hydrobromic acid - Google Patents.
  • Regioselectivity of Friedländer Quinoline Syntheses - ResearchGate.
  • Bromination of Alkenes - The Mechanism - Master Organic Chemistry.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate.
  • Substituted 8-Methoxyquinolines: Regioselective Bromination, Coupling Reactions and Cyclization to an 11H-Indolo[3,2-C]quinoline: Synthetic Communications - Taylor & Francis Online.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH.
  • Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure.
  • US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents.
  • Sharma, U., et al. (2019). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science, 10(24), 6149-6155.

Sources

Troubleshooting

Technical Support Center: Purification of 3-Bromo-4-hydroxy-8-methoxyquinoline

Welcome to the technical support center for the purification of 3-Bromo-4-hydroxy-8-methoxyquinoline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubles...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Bromo-4-hydroxy-8-methoxyquinoline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the purification of this compound. Our approach is rooted in practical, field-proven insights to ensure the integrity and success of your experiments.

Introduction to Purification Challenges

3-Bromo-4-hydroxy-8-methoxyquinoline is a heterocyclic compound with functionalities that can present unique challenges during purification. The presence of a basic quinoline nitrogen, an acidic hydroxyl group, and a bromo substituent can lead to issues such as poor solubility, streaking on silica gel, and potential decomposition under certain conditions. This guide will equip you with the necessary knowledge to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 3-Bromo-4-hydroxy-8-methoxyquinoline?

A1: Common impurities can include unreacted starting materials, byproducts from the bromination reaction such as regioisomers or over-brominated species, and residual solvents from the reaction workup.[1] Depending on the synthetic route, you might also encounter starting materials like 4-hydroxy-8-methoxyquinoline or related precursors.

Q2: Which purification technique is generally most effective for 3-Bromo-4-hydroxy-8-methoxyquinoline?

A2: The choice of purification technique depends on the impurity profile and the desired final purity. Flash column chromatography is often the primary method for removing significant impurities.[1] For achieving high purity, especially for analytical standards or final drug compounds, recrystallization is an excellent subsequent step.[2][3][4]

Q3: How can I determine the purity of my 3-Bromo-4-hydroxy-8-methoxyquinoline after purification?

A3: Purity can be assessed using several analytical techniques. The most common methods include:

  • Thin-Layer Chromatography (TLC): To quickly check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any residual impurities.[2]

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.[4]

Troubleshooting Guide

Column Chromatography Issues

Issue 1: My compound is streaking or tailing on the silica gel TLC plate and column.

  • Causality: Tailing is a common issue with quinoline derivatives due to the interaction of the basic nitrogen atom in the quinoline ring with the acidic silanol groups on the silica gel surface.[6] This interaction can lead to poor separation and broad peaks during column chromatography.

  • Solution:

    • Addition of a Basic Modifier: To mitigate the interaction with acidic silica, add a small amount of a basic modifier like triethylamine (NEt₃) or pyridine to your eluent system.[6] A concentration of 0.5-2% is typically sufficient.[6]

    • Use of an Alternative Stationary Phase: Consider using a less acidic stationary phase. Neutral or basic alumina can be a good alternative to silica gel.[6] For particularly sensitive compounds, Florisil or cellulose might also be suitable.[6]

    • Reversed-Phase Chromatography: If your compound is sufficiently non-polar, reversed-phase chromatography using a C18 stationary phase can be an effective method to avoid issues with acidic silica.[6]

Issue 2: The compound is not moving from the baseline on the TLC plate, even with a highly polar solvent system.

  • Causality: This may indicate strong adsorption to the stationary phase, possibly due to the combined effects of the hydroxyl group and the quinoline nitrogen. It could also suggest that the compound is insoluble in the spotting solvent, leading to precipitation at the origin.

  • Solution:

    • Ensure Proper Dissolution: Dissolve your sample in a minimal amount of a solvent that ensures complete dissolution before spotting it on the TLC plate or loading it onto the column.[7]

    • Modify the Mobile Phase: If using silica gel, the addition of a small amount of acetic acid or formic acid to the mobile phase can sometimes help to protonate the quinoline nitrogen and reduce its interaction with the silica, improving mobility. However, be cautious as this can affect the stability of your compound. A more common approach for basic compounds is the addition of a base like triethylamine.[6]

    • Consider a Different Stationary Phase: As mentioned previously, switching to alumina or a reversed-phase silica gel may be beneficial.[6]

Issue 3: The compound appears to be decomposing on the column.

  • Causality: The acidic nature of silica gel can sometimes catalyze the decomposition of sensitive compounds.[6] The prolonged exposure of the compound to the stationary phase during a slow column run can exacerbate this issue.

  • Solution:

    • Deactivate the Silica Gel: Pre-treat the silica gel with a basic solution, such as an eluent containing triethylamine, before packing the column.[6]

    • Work Quickly: Run the column as efficiently as possible to minimize the contact time between your compound and the silica gel. Flash chromatography is generally preferred over gravity chromatography for this reason.[6]

    • Low Temperature: Running the column in a cold room may help to reduce the rate of decomposition.[6]

    • Inert Atmosphere: For highly sensitive derivatives, performing the chromatography under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[6]

Recrystallization Issues

Issue 1: I am unable to find a suitable single solvent for recrystallization.

  • Causality: It is common for a compound to be either too soluble or not soluble enough in a range of single solvents at room temperature.

  • Solution:

    • Use a Two-Solvent System: A two-solvent system is often effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly. Common solvent pairs for similar compounds include ethyl acetate/hexane and methanol/acetone.[2][8]

Issue 2: Oiling out instead of crystallization.

  • Causality: The compound may be melting at the temperature of the recrystallization solvent or the solution may be supersaturated. The presence of impurities can also inhibit crystal formation.

  • Solution:

    • Lower the Temperature: Ensure the boiling point of the solvent is lower than the melting point of your compound.

    • Use a More Dilute Solution: Add more of the "good" solvent to reduce the saturation level.

    • Scratch the Inner Surface of the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. This can provide a rough surface to initiate crystallization.

    • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general workflow. The specific solvent system should be optimized using TLC analysis first.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Gently pour the slurry into the column, ensuring no air bubbles are trapped. Tap the column gently to promote even packing. Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.[7]

  • Sample Loading:

    • Wet Loading: Dissolve the crude 3-Bromo-4-hydroxy-8-methoxyquinoline in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully add the sample solution to the top of the column using a pipette.[7]

    • Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[7]

  • Elution: Start with a non-polar solvent system and gradually increase the polarity. A common starting point for brominated quinolines is a mixture of hexane and ethyl acetate.[2] The starting solvent system should be one in which your desired compound has an Rf of ~0.2-0.3 on TLC.

  • Fraction Collection: Collect fractions of a consistent volume.

  • Analysis of Fractions: Monitor the collected fractions by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of a small amount of your compound in various solvents.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely.[4]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, for example, in a vacuum oven or desiccator.[4]

Data Presentation

Table 1: Recommended Solvent Systems for Chromatography of 3-Bromo-4-hydroxy-8-methoxyquinoline

Stationary PhaseEluent SystemModifier (if needed)Application Notes
Silica GelHexane/Ethyl Acetate (gradient)0.5-2% TriethylamineGood for general purification. The gradient can be optimized based on TLC. The modifier reduces tailing.[6]
Alumina (Neutral)Dichloromethane/Methanol (gradient)NoneAn alternative to silica gel to avoid decomposition of acid-sensitive compounds.[6]
C18 Silica GelAcetonitrile/Water or Methanol/Water (gradient)0.1% Formic AcidReversed-phase chromatography can be effective. The acid improves peak shape for basic compounds.

Visualizations

Workflow for Purification and Analysis

PurificationWorkflow Crude Crude Product TLC TLC Analysis Crude->TLC Column Column Chromatography TLC->Column Optimize Solvents Fractions Collect Fractions Column->Fractions TLC_Fractions TLC of Fractions Fractions->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evaporate Solvent Evaporation Combine->Evaporate Recrystallize Recrystallization Evaporate->Recrystallize For High Purity Pure_Product Pure Product Evaporate->Pure_Product Filter_Dry Filter & Dry Recrystallize->Filter_Dry Filter_Dry->Pure_Product Analysis Purity Analysis (HPLC, NMR) Pure_Product->Analysis

Caption: A general workflow for the purification and analysis of 3-Bromo-4-hydroxy-8-methoxyquinoline.

Troubleshooting Logic for Column Chromatography

TroubleshootingLogic Start Start Chromatography Problem Problem Observed? Start->Problem Streaking Streaking/Tailing Problem->Streaking Yes No_Movement No Movement Problem->No_Movement Yes Decomposition Decomposition Problem->Decomposition Yes End Successful Purification Problem->End No Solution_Streaking Add Basic Modifier Use Alumina Streaking->Solution_Streaking Solution_No_Movement Check Solubility Modify Mobile Phase No_Movement->Solution_No_Movement Solution_Decomposition Deactivate Silica Work Quickly Decomposition->Solution_Decomposition

Caption: A decision-making diagram for troubleshooting common column chromatography issues.

References

  • Benchchem. (n.d.). Technical Support Center: Purifying Quinoline Aldehydes by Column Chromatography.
  • Benchchem. (n.d.). Technical Support Center: Purification of Quinoline Derivatives.
  • Ökten, S., et al. (2021). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.
  • Duret, P., et al. (2003). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Horizon IRD.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column.
  • RA College. (2023). SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. (i)....
  • Sigma-Aldrich. (n.d.). 3-Bromo-4-hydroxy-8-methoxyquinoline AldrichCPR 1204811-42-6.
  • University of Rochester. (n.d.). Recrystallization and Crystallization.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization.
  • ResearchGate. (2025, August 7). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
  • Organic Syntheses. (n.d.). 3-bromo-4-hydroxytoluene - Organic Syntheses Procedure.
  • ACS Publications. (2025, December 16). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant.
  • Organic Syntheses. (n.d.). 3-hydroxyquinoline - Organic Syntheses Procedure.
  • Sigma-Aldrich. (n.d.). 3-Bromo-4-hydroxy-8-methoxyquinoline AldrichCPR 1204811-42-6.
  • Google Patents. (n.d.). CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.
  • Pharmaffiliates. (n.d.). CAS No : 103030-27-9 | Product Name : 3-Bromo-8-methoxyquinoline.
  • ResearchGate. (2020, March 3). Solubility and Thermodynamic Aspects of 5,7-Dibromo-8-hydroxyquinoline in Thirteen Neat Solvents at Temperatures from 288.15 to 328.15 (333.15) K.
  • Benchchem. (n.d.). Technical Support Center: Purification of Crude 3-Bromo-4-isopropylpyridine.
  • Journal of the American Chemical Society. (2026, January 8). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant.

Sources

Troubleshooting

Technical Support Center: Navigating the Nuances of Quinoline Synthesis

Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing the quinoline...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing the quinoline scaffold. Quinolines are a cornerstone in medicinal chemistry and materials science, but their synthesis is often plagued by unexpected side products and challenging reaction conditions.[1][2][3]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the most common classical quinoline syntheses. Here, we move beyond simple protocols to explain the why behind experimental choices, empowering you to diagnose and resolve issues in your own research.

I. The Skraup Synthesis: Taming a Powerful Reaction

The Skraup synthesis is a classic and potent method for preparing quinolines, but it is notoriously vigorous and prone to charring.[4][5][6] Understanding the underlying causes of these issues is the first step toward a successful and controlled reaction.

Frequently Asked Questions (FAQs): Skraup Synthesis

Q1: My Skraup reaction is extremely exothermic and difficult to control. How can I mitigate this?

A1: The highly exothermic nature of the Skraup synthesis is a well-documented challenge.[4][7] The reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene can proceed with dangerous vigor.[2][5][6] To moderate the reaction, consider the following:

  • Incorporate a Moderator: The addition of ferrous sulfate (FeSO₄) is a common and effective strategy to make the reaction less violent.[4][5][7] Boric acid can also be employed for this purpose.[4][5] These moderators are thought to control the rate of the reaction, preventing a runaway process.

  • Controlled Reagent Addition: The slow and careful addition of concentrated sulfuric acid with efficient cooling is crucial.[4] This prevents localized hotspots that can initiate an uncontrolled exothermic event.

  • Efficient Stirring: Vigorous and efficient stirring is essential to ensure even heat distribution throughout the reaction mixture.[4]

Q2: I'm observing significant tar formation in my Skraup synthesis. What is the cause and how can I minimize it?

A2: Tar formation is a very common side reaction in the Skraup synthesis, arising from the harsh acidic and oxidizing conditions that lead to the polymerization of reactants and intermediates.[4][8][9] Here are some strategies to minimize tarring:

  • Use a Moderator: As with controlling the exotherm, ferrous sulfate can also help reduce charring by moderating the reaction rate.[4]

  • Optimize Temperature: Avoid excessively high temperatures. The reaction should be gently heated to initiate, and then the exothermic phase should be carefully controlled.[4]

  • Purification Strategy: Be prepared for a challenging purification. The crude product is often a dark, tarry residue.[4] Steam distillation is a common and effective method to isolate the quinoline derivative from the non-volatile tar.[4][7][10]

Troubleshooting Guide: Skraup Synthesis
Problem Potential Cause Suggested Solution
Reaction too violent Highly exothermic reaction.Add a moderator like ferrous sulfate.[4][5][7] Ensure slow addition of sulfuric acid with efficient cooling and stirring.[4]
Low yield of quinoline Tar formation due to polymerization of intermediates.[4][9]Use a moderator and control the reaction temperature carefully.[4] Employ steam distillation for purification.[4][7][10]
Presence of unreacted aniline Incomplete reaction or inefficient purification.Ensure sufficient reaction time. Purify the crude product by forming the hydrochloride salt and using diazotization to remove residual aniline.[11][12]
Isomeric impurities Alternative cyclization pathways, especially with substituted anilines.Characterize the product mixture carefully (e.g., by GC-MS or NMR). Purification by column chromatography may be necessary to separate isomers.[9]
Workflow for a Controlled Skraup Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Aniline, Glycerol, Nitrobenzene, H₂SO₄ moderator Add Ferrous Sulfate reactants->moderator heating Gentle Initial Heating moderator->heating control Control Exotherm (Cooling as needed) heating->control reflux Reflux for several hours control->reflux steam_dist_nitro Steam Distill to Remove Nitrobenzene reflux->steam_dist_nitro basify Basify with NaOH steam_dist_nitro->basify steam_dist_quino Steam Distill to Isolate Crude Quinoline basify->steam_dist_quino purify Further Purification (e.g., Salt Formation, Column Chromatography) steam_dist_quino->purify

Caption: Workflow for a moderated Skraup synthesis.

II. The Doebner-von Miller Reaction: Tackling Polymerization and Incomplete Oxidation

The Doebner-von Miller reaction is a more versatile method than the Skraup synthesis for producing substituted quinolines.[1][13] However, it is frequently hampered by the polymerization of the α,β-unsaturated carbonyl starting material and can yield partially hydrogenated side products.[8][14]

Frequently Asked Questions (FAQs): Doebner-von Miller Synthesis

Q1: My Doebner-von Miller reaction is producing a large amount of tar and a low yield of the desired quinoline. How can I prevent this?

A1: The primary culprit for tar formation in the Doebner-von Miller synthesis is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone.[8][14][15] Here are several strategies to mitigate this common side reaction:

  • Employ a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene) can dramatically reduce its self-polymerization in the acidic aqueous phase where the aniline hydrochloride is dissolved.[14]

  • Optimize Acid Concentration and Type: While strong acids are necessary, excessively harsh conditions can accelerate tar formation.[14] Consider a comparative study of different Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, SnCl₄).[14][15] Milder Lewis acids may be preferable in some cases.[14]

  • Control Reaction Temperature: Excessive temperatures promote polymerization.[14][15] Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.[14]

  • Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can help control the exothermic nature of the reaction and minimize polymerization.[15]

Q2: My final product is contaminated with dihydroquinoline or tetrahydroquinoline derivatives. What is the cause and how can I resolve this?

A2: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[14] If this oxidation is incomplete, you will isolate partially hydrogenated byproducts. To address this:

  • Ensure Sufficient Oxidant: Use a stoichiometric excess of the oxidizing agent to drive the reaction to completion.[14] The Schiff's base formed from the aniline and another molecule of the aldehyde can act as the in-situ oxidizing agent.[16][17]

  • Monitor Reaction Progress: Track the disappearance of the dihydroquinoline intermediate by TLC or GC-MS.[14]

  • Post-Reaction Oxidation: If dihydroquinoline impurities are present in your isolated product, it may be possible to oxidize them to the desired quinoline in a separate step using an appropriate oxidizing agent like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[14]

Troubleshooting Guide: Doebner-von Miller Synthesis
Problem Potential Cause Suggested Solution
Significant tar/polymer formation Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[8][14][15]Use a biphasic solvent system.[14] Optimize acid type and concentration.[14][15] Control the reaction temperature.[14][15]
Low or no yield Poor quality of reagents (e.g., polymerized α,β-unsaturated aldehyde).[15] Suboptimal reaction conditions.[15]Use freshly distilled reagents.[15] Systematically vary the acid catalyst, solvent, and temperature.
Formation of unexpected isomers Reversal of regiochemistry, particularly with certain substrates.[15][17]Thoroughly characterize the product using NMR and mass spectrometry. Consider alternative synthetic routes if the desired isomer is not favored.
Incomplete oxidation Insufficient oxidizing agent or unfavorable reaction conditions.[14]Ensure a stoichiometric excess of the oxidizing agent.[14] Monitor the reaction for the disappearance of the dihydroquinoline intermediate.[14]
Reaction Mechanism: Doebner-von Miller Synthesis

cluster_main Main Reaction Pathway cluster_side Common Side Reactions start Aniline + α,β-Unsaturated Carbonyl michael 1,4-Michael Addition start->michael polymer Polymerization of α,β-Unsaturated Carbonyl start->polymer cyclization Intramolecular Electrophilic Aromatic Substitution michael->cyclization dehydration Dehydration cyclization->dehydration dihydro Dihydroquinoline Intermediate dehydration->dihydro oxidation Oxidation dihydro->oxidation incomplete_ox Incomplete Oxidation dihydro->incomplete_ox product Substituted Quinoline oxidation->product

Sources

Optimization

Technical Support Center: Stability of 3-Bromo-4-hydroxy-8-methoxyquinoline in Solution

Welcome to the technical support center for 3-Bromo-4-hydroxy-8-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubles...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-4-hydroxy-8-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues encountered during experimental work with this compound. As a substituted 4-hydroxyquinoline, this molecule possesses a unique combination of functional groups that can influence its behavior in solution. This resource synthesizes chemical principles with practical, field-proven insights to help you ensure the integrity of your experiments.

I. Core Concepts: Understanding the Stability of 3-Bromo-4-hydroxy-8-methoxyquinoline

The stability of 3-Bromo-4-hydroxy-8-methoxyquinoline in solution is governed by the interplay of its core quinoline structure and its substituents: the hydroxyl, bromo, and methoxy groups. These functional groups introduce electronic and steric factors that can make the molecule susceptible to degradation under certain conditions. The primary factors influencing its stability are pH, light, temperature, and the presence of oxidizing agents.[1][2]

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered when working with 3-Bromo-4-hydroxy-8-methoxyquinoline solutions.

Q1: My solution of 3-Bromo-4-hydroxy-8-methoxyquinoline has turned yellow/brown. What does this indicate?

A1: A color change to yellow or brown is a strong indicator of chemical degradation.[2] This is a common observation for many quinoline derivatives, particularly those with hydroxyl groups, which can be susceptible to oxidation.[1][2] The formation of colored byproducts suggests that the parent compound is no longer pure, which can significantly impact experimental results.

Troubleshooting Steps:

  • Protect from Light: Immediately transfer the solution to an amber vial or wrap the container in aluminum foil. Photodegradation is a common issue with quinoline compounds.[1][2]

  • Assess Storage Temperature: If the solution was not stored at a low temperature, consider refrigeration (2-8°C) for short-term storage or freezing (≤ -20°C) for long-term storage to slow down the degradation rate.[1][2]

  • Consider pH: The pH of your solution can significantly impact stability. Unbuffered aqueous solutions can have a pH that drifts, potentially accelerating degradation.

  • Prepare Fresh Solutions: For critical experiments, it is always best practice to use freshly prepared solutions.

Q2: I am observing a decrease in the expected activity or inconsistent results in my biological assays. Could this be related to the stability of my compound?

A2: Absolutely. A loss of potency or variability in experimental outcomes are classic signs of compound degradation.[2] The degradation products will have different chemical structures and are unlikely to exhibit the same biological activity as the parent compound.

Logical Troubleshooting Flow:

Caption: Troubleshooting workflow for inconsistent experimental results.

Q3: What are the optimal storage conditions for a stock solution of 3-Bromo-4-hydroxy-8-methoxyquinoline?

A3: While specific stability data for this exact molecule is not extensively published, based on the general principles for substituted hydroxyquinolines, the following conditions are recommended to maximize stability:[1]

ParameterRecommendationRationale
Solvent DMSO for initial stock, then dilute in aqueous buffer for working solutions.DMSO is generally a good solvent for many organic molecules and can help maintain stability in a frozen state.
Temperature -20°C or -80°C for long-term storage.Lower temperatures significantly slow down the rate of chemical degradation.[2]
Light Store in amber vials or protect from light.Quinolines are often photosensitive.[1][2]
pH For aqueous solutions, use a buffered system (pH 6-7.5 is a reasonable starting point).Extreme pH values can catalyze hydrolysis or other degradation pathways. The optimal pH should be determined experimentally.[2]
Atmosphere For maximum stability of aqueous solutions, consider using de-gassed solvents and storing under an inert atmosphere (e.g., argon or nitrogen).This minimizes the risk of oxidation.[1]

Q4: I am seeing new peaks in my HPLC or LC-MS analysis of an aged solution. What could they be?

A4: The appearance of new peaks is a clear indication of degradation.[1] For 3-Bromo-4-hydroxy-8-methoxyquinoline, potential degradation pathways could include:

  • Oxidation: The electron-rich aromatic ring, activated by the hydroxyl and methoxy groups, is susceptible to oxidation. This could lead to the formation of quinone-like structures or ring-opened products.

  • Photodegradation: UV light can induce a variety of reactions, including debromination or reactions involving the hydroxyl group.

  • Hydrolysis: While generally stable, under harsh acidic or basic conditions, the methoxy group could potentially be hydrolyzed to a hydroxyl group.

Proposed Degradation Pathway Visualization:

parent 3-Bromo-4-hydroxy-8-methoxyquinoline oxidized Oxidized Products (e.g., Quinone-like) parent->oxidized O2, light, metal ions photodegraded Photodegradation Products (e.g., Debrominated species) parent->photodegraded UV/Visible Light hydrolyzed Hydrolyzed Products (e.g., Dihydroxy derivative) parent->hydrolyzed Strong Acid/Base

Caption: Potential degradation pathways for 3-Bromo-4-hydroxy-8-methoxyquinoline.

III. Experimental Protocols

To ensure the reliability of your experimental data, it is crucial to assess the stability of 3-Bromo-4-hydroxy-8-methoxyquinoline under your specific experimental conditions.

Protocol 1: Basic Stability Assessment Using HPLC-UV

This protocol provides a straightforward method to evaluate the stability of your compound in a specific buffer or medium over time.

Materials:

  • 3-Bromo-4-hydroxy-8-methoxyquinoline

  • High-purity solvent for stock solution (e.g., DMSO)

  • Experimental buffer/medium

  • HPLC system with a UV detector

  • C18 HPLC column

  • Amber vials

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve 3-Bromo-4-hydroxy-8-methoxyquinoline in DMSO to a concentration of 10 mM.

  • Prepare Test Solution: Dilute the stock solution with your experimental buffer to the final working concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the test solution into the HPLC system to obtain the initial chromatogram. Record the peak area of the parent compound.

  • Incubation: Store the remaining test solution under your experimental conditions (e.g., 37°C in an incubator). Ensure the vial is protected from light.

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot, and analyze it by HPLC under the same conditions as the T=0 sample.

  • Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to the T=0 sample. A significant decrease in the peak area of the parent compound and the appearance of new peaks indicate instability.

Workflow for Stability Assessment:

cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_test Prepare Test Solution (e.g., 10 µM in Buffer) prep_stock->prep_test t0 T=0 Analysis (HPLC-UV) prep_test->t0 incubate Incubate at Desired Condition (e.g., 37°C, dark) t0->incubate tx Time-Point Analysis (T=1, 2, 4, 8, 24h) incubate->tx data Calculate % Remaining vs. T=0 tx->data

Caption: Experimental workflow for a basic stability study.

IV. References

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93.

  • Aazam, E. S. (2022). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. International Journal of Molecular Sciences, 23(2), 678.

  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules, 30(9), 1-20.

  • Weires, A. G., et al. (2025). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society.

  • JETIR. (2020). Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs. JETIR, 7(6).

  • ACS Publications. (2007). Excited-State Processes in 8-Hydroxyquinoline: Photoinduced Tautomerization and Solvation Effects. The Journal of Physical Chemistry B. [Link]

  • LibreTexts Chemistry. (2024). Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

  • National Center for Biotechnology Information. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. Scientific Reports, 14.

  • SciSpace. (2014). Photostability and Photostabilization of Drugs and Drug Products. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Spectroscopic Analysis for Substituted Quinolines

Welcome to the Technical Support Center for the spectroscopic analysis of substituted quinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the spectroscopic analysis of substituted quinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the characterization of this critical class of compounds. Quinolines are foundational structures in numerous pharmaceuticals, making a clear understanding of their spectroscopic signatures essential for identification, characterization, and quality control.[1]

This resource will address common challenges encountered during UV-Visible (UV-Vis), Fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) analyses, offering field-proven insights to ensure data integrity and experimental success.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions within substituted quinolines. However, various factors can influence the quality and interpretation of the spectra.

Frequently Asked Questions (FAQs)

Q1: My UV-Vis spectrum shows a broad, poorly resolved peak. What could be the cause?

A1: Broad peaks in UV-Vis spectra of quinolines can arise from several factors:

  • Solvent Effects: The polarity of the solvent can significantly impact the electronic transitions. Hydrogen bonding or strong dipole-dipole interactions with the solvent can lead to a loss of fine structure.[2] It's advisable to test a range of solvents with varying polarities (e.g., hexane, ethanol, acetonitrile) to find the optimal conditions for your specific derivative.[3][4]

  • Sample Aggregation: At higher concentrations, quinoline derivatives can form aggregates through π-π stacking, leading to peak broadening and shifts in the absorption maxima (λmax).[4] Prepare a dilution series to ensure you are working within a concentration range where absorbance is linearly proportional to concentration (typically an absorbance between 0.1 and 1.0).[1]

  • Presence of Impurities: Impurities with overlapping absorption profiles will lead to a convoluted spectrum. Ensure your sample is of high purity before analysis.

Q2: I'm observing unexpected shifts in the λmax of my substituted quinoline compared to the parent compound. How do I interpret this?

A2: The position and nature of substituents dramatically alter the electronic environment of the quinoline ring, leading to predictable shifts in λmax.[5][6]

  • Electron-Donating Groups (EDGs) like -NH₂ or -OCH₃ increase electron density, generally causing a bathochromic (red) shift to longer wavelengths.[5]

  • Electron-Withdrawing Groups (EWGs) such as -NO₂ decrease electron density, often resulting in a hypsochromic (blue) shift to shorter wavelengths.[6] The position of the substituent also plays a crucial role in the extent of these shifts.[6]

Troubleshooting Guide: UV-Vis Spectroscopy
Issue Potential Cause(s) Recommended Solution(s)
No or Low Absorbance Sample concentration is too low.Increase the sample concentration. Ensure the concentration results in an absorbance between 0.1 and 1.0 at λmax.[1]
Incorrect solvent blank.Use the same solvent for the blank/reference as used for the sample.[1]
Absorbance Exceeds Detector Limit (>2.0) Sample concentration is too high.Dilute the sample to bring the absorbance into the optimal range (0.1-1.0).[1]
Inconsistent/Drifting Readings Sample degradation (photodegradation).Prepare fresh solutions and protect them from light, as many quinoline compounds are photosensitive.[7]
Temperature fluctuations.Allow the spectrophotometer to warm up and stabilize. Ensure the sample and blank are at the same temperature.
Experimental Protocol: UV-Vis Spectrum Acquisition
  • Sample Preparation: Prepare a stock solution of the purified substituted quinoline in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).[1] Dilute this stock solution to a final concentration that yields an absorbance reading between 0.1 and 1.0 at the expected λmax.[1]

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a reference and place it in the reference beam path. Record a baseline correction across the desired wavelength range (e.g., 200-800 nm).[1]

  • Sample Measurement: Replace the reference cuvette with the sample cuvette and acquire the absorption spectrum.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique for studying the electronic properties of fluorescent quinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is the fluorescence quantum yield of my substituted quinoline so low?

A1: Low quantum yields in quinolines can be attributed to several factors. N-heterocycles like quinoline possess non-bonding electrons which can lead to (n–π*) excited states.[8] This can enhance intersystem crossing to the triplet state, a non-radiative decay pathway that competes with fluorescence and thus reduces the quantum yield.[8] Additionally, the polarity of the solvent can significantly quench fluorescence.[9][10]

Q2: My emission spectrum shifts depending on the solvent I use. What does this signify?

A2: This phenomenon is known as solvatochromism and is common for push-pull type fluorescent molecules where an electron-donating group and an electron-withdrawing group are part of the same π-conjugated system.[9] In polar solvents, the excited state is often more stabilized than the ground state, leading to a red-shift in the emission spectrum.[11] This property can be harnessed to use these molecules as probes for environmental polarity.[9]

Troubleshooting Guide: Fluorescence Spectroscopy
Issue Potential Cause(s) Recommended Solution(s)
No or Weak Fluorescence Signal Low quantum yield.Try protonating the quinoline nitrogen with a strong acid (e.g., trifluoroacetic acid), which can significantly enhance fluorescence intensity.[8]
Inner filter effect due to high concentration.Dilute the sample. The absorbance at the excitation wavelength should generally be below 0.1 to avoid this effect.
Solvent quenching.Test a series of solvents with varying polarities. Non-polar solvents often yield higher quantum yields for certain quinoline derivatives.[9][10]
Emission Spectrum Overlaps with Excitation Spectrum Small Stokes shift.Optimize the excitation and emission slit widths. If possible, use a monochromator with better resolution.
Unstable or Drifting Signal Photobleaching.Reduce the excitation light intensity or the exposure time. Prepare a fresh sample if necessary.
Experimental Protocol: Relative Quantum Yield Determination
  • Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and an emission range that overlaps with your sample (e.g., quinine sulfate in 0.1 M H₂SO₄, quantum yield ≈ 0.58).[12]

  • Sample and Standard Preparation: Prepare a series of dilutions for both your sample and the standard in the same solvent. The absorbance of all solutions at the excitation wavelength must be kept below 0.1 to minimize the inner filter effect.

  • Absorbance Measurement: Measure the UV-Vis absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength is the same as that used for the absorbance measurements.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The slope of these plots is proportional to the quantum yield.

    • Calculate the quantum yield of your sample (Φ_sample) using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²) where Φ is the quantum yield, Slope is the slope from the plot of integrated fluorescence vs. absorbance, and n is the refractive index of the solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous structural elucidation of substituted quinolines.[13]

Frequently Asked questions (FAQs)

Q1: The aromatic signals in my ¹H NMR spectrum are heavily overlapped. How can I resolve and assign them?

A1: Overlapping signals in the aromatic region (typically 6.5-9.0 ppm) are a common challenge.[14] When 1D ¹H NMR is insufficient, 2D NMR techniques are essential for unambiguous assignment.[14][15]

  • COSY (Correlation Spectroscopy): This is the first-line experiment to resolve overlapping signals. It shows correlations between protons that are coupled to each other, helping to trace proton connectivity within a spin system.[14]

  • TOCSY (Total Correlation Spectroscopy): This technique identifies all protons within a single spin system, even if they are not directly coupled, which is useful for confirming subunit structures in crowded spectra.[14]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, which is invaluable for determining the substitution pattern and stereochemistry.[16]

Q2: Why are the chemical shifts of my quinoline derivative changing with sample concentration?

A2: Quinolines are known to exhibit concentration-dependent chemical shifts in ¹H NMR studies.[14] This is primarily due to intermolecular π-π stacking interactions between quinoline molecules.[14] As the concentration increases, molecules are more likely to form stacked aggregates, which can create shielding or deshielding effects on the protons, causing their chemical shifts to change.[14]

Troubleshooting Guide: NMR Spectroscopy
Issue Potential Cause(s) Recommended Solution(s)
Poor Resolution/Broad Peaks Poor shimming.Re-shim the magnetic field to improve homogeneity.[17]
Paramagnetic impurities.Purify the sample to remove any paramagnetic species.
Sample viscosity is too high.Dilute the sample or gently heat it (if stable).
Low Signal-to-Noise Ratio Sample concentration is too low.Increase the sample concentration or the number of scans.[17]
Incorrect Chemical Shifts Improper referencing.Reference the spectrum correctly to the internal standard (e.g., TMS at 0.00 ppm) or the residual solvent peak.[14]
Experimental Protocol: Acquiring a 2D ¹H-¹H COSY Spectrum
  • Sample Preparation: Dissolve 5-10 mg of the purified substituted quinoline in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[14][17] Ensure the solution is free of particulate matter.

  • Instrument Setup (1D ¹H Spectrum):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good resolution.[14]

    • Acquire a standard 1D ¹H spectrum to determine the spectral width that encompasses all proton signals.[14]

  • COSY Experiment Setup:

    • Load a standard COSY pulse sequence.

    • Set the spectral widths (SW) in both the direct (F2) and indirect (F1) dimensions based on the 1D spectrum.[14]

    • Set the number of data points (e.g., 2048 in F2, 256-512 in F1). More points in F1 provide better resolution but increase experiment time.[14]

    • Set the number of scans (NS) per increment (e.g., 2, 4, or 8), increasing for more dilute samples.[14]

  • Acquisition and Processing:

    • Start the acquisition.

    • After acquisition, perform a 2D Fourier transform, apply a window function (e.g., sine-bell), and phase the spectrum in both dimensions.[14]

Visualization of Spectroscopic Optimization Workflow

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_troubleshooting Troubleshooting & Optimization cluster_solutions Solutions cluster_data Final Data Prep Purified Substituted Quinoline Dissolve Dissolve in Appropriate Solvent Prep->Dissolve UV_Vis UV-Vis Spectroscopy Dissolve->UV_Vis UV-grade solvent Fluorescence Fluorescence Spectroscopy Dissolve->Fluorescence Appropriate polarity solvent NMR NMR Spectroscopy Dissolve->NMR Deuterated solvent MS Mass Spectrometry Dissolve->MS Volatile solvent UV_Vis_Issue Broad Peak? UV_Vis->UV_Vis_Issue Fluorescence_Issue Low Quantum Yield? Fluorescence->Fluorescence_Issue NMR_Issue Overlapped Signals? NMR->NMR_Issue MS_Issue Poor Signal? MS->MS_Issue UV_Vis_Sol Check concentration Change solvent UV_Vis_Issue->UV_Vis_Sol Fluorescence_Sol Change solvent Protonate sample Fluorescence_Issue->Fluorescence_Sol NMR_Sol Run 2D NMR (COSY) Check concentration NMR_Issue->NMR_Sol MS_Sol Optimize ionization Check concentration MS_Issue->MS_Sol Final_Data Accurate Structural Characterization UV_Vis_Sol->Final_Data Fluorescence_Sol->Final_Data NMR_Sol->Final_Data MS_Sol->Final_Data

Caption: A logical workflow for optimizing the spectroscopic analysis of substituted quinolines.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation patterns of substituted quinolines, confirming their elemental composition.

Frequently Asked Questions (FAQs)

Q1: I am having trouble getting a strong molecular ion peak for my quinoline derivative. What could be the issue?

A1: Poor signal intensity in mass spectrometry can stem from several factors.[18]

  • Ionization Efficiency: The choice of ionization technique is critical. Electrospray ionization (ESI) is generally suitable for polar quinolines, while electron ionization (EI) can be used for more volatile and thermally stable derivatives.[19] Experimenting with different ionization methods can significantly impact signal intensity.[18]

  • Sample Concentration: If the sample is too dilute, you may not observe a strong signal. Conversely, if it is too concentrated, it can lead to ion suppression.[18]

  • In-source Fragmentation: The quinoline ring is relatively stable, but certain substituents may be labile and fragment in the ion source before detection. Try using a softer ionization technique or reducing the source temperature.

Q2: What are the characteristic fragmentation patterns for substituted quinolines?

A2: The fragmentation of the quinoline ring system often involves the loss of HCN (27 Da) from the molecular ion.[20] The substituents on the ring will have a pronounced effect on the mass spectral pattern.[20] For example, quinoline-4-carboxylic acids often show a primary fragmentation pathway involving the loss of a COOH radical (45 Da).[20]

Troubleshooting Guide: Mass Spectrometry
Issue Potential Cause(s) Recommended Solution(s)
Poor Signal Intensity Inefficient ionization.Optimize ionization source parameters (e.g., capillary voltage, gas flow). Try a different ionization technique (e.g., APCI, MALDI).[18]
Sample concentration is not optimal.Prepare a dilution series to find the optimal concentration.[18]
Mass Inaccuracy Instrument not calibrated.Perform a mass calibration using appropriate standards.[18]
Peak Splitting or Broadening Contaminants in the sample or mobile phase.Ensure proper sample preparation and use high-purity solvents.[18]
Ionization conditions are not optimal.Adjust source parameters and gas flows to improve peak shape.[18]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis
  • Sample Preparation: Prepare a dilute solution of the purified sample (typically 1-10 µg/mL) in a volatile solvent compatible with the ionization source (e.g., methanol, acetonitrile).

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.[18]

  • Method Development:

    • Select an appropriate ionization mode (e.g., positive ion ESI).

    • Optimize ion source parameters, such as capillary voltage, nebulizer gas pressure, and drying gas temperature, by infusing a solution of the sample.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺ or M⁺·) and compare it to the theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to support the proposed structure.

References
  • A Comparative Spectroscopic Guide to Quinoline and Isoquinoline. (2025). Benchchem.
  • Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines. (2025). Benchchem.
  • Rajendran, A., Krishnasamy, K., & Kabilan, S. (2022). Solvent effects on electronic absorption and fluorescence spectra of 2,4-quinolinediol.
  • Application Note: 1H NMR Characterization of Substituted Quinolines. (n.d.). Benchchem.
  • Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Compar
  • Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. (2025). Benchchem.
  • Novak, I., Ng, C. F., & Huang, H. H. (2004). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry.
  • Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. (2025). Benchchem.
  • Rogóż, W., Owczarzy, A., Kulig, K., Zięba, A., & Maciążek-Jurczyk, M. (2025). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and dimethylamine quinoline, concentration = 10⁻³ mol. L⁻¹.
  • Leško, J., & Lásiková, A. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2019). PMC - NIH.
  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2019). PMC - NIH.
  • Fluorescent benzimidazo[1,2- a ]quinolines: synthesis, spectroscopic and computational studies of protonation equilibria and metal ion sensitivity. (2016). New Journal of Chemistry (RSC Publishing).
  • Fluorescence enhancement of quinolines by proton
  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (n.d.).
  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (n.d.).
  • a UV-Vis absorption of aminoquinoline 3 in various solvents. b... (n.d.).
  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2025).
  • NMR study of O and N, O-substituted 8-quinolinol deriv
  • NMR study of O and N, O-substituted 8-quinolinol deriv
  • Solvent Effects on Fluorescence Emission. (n.d.). Evident Scientific.
  • Mass Spectrometry Troubleshooting and Common Issues. (2023). G-M-I, Inc..
  • Solvent Effects on Fluorescence Emission. (n.d.). Evident Scientific.
  • Mass Spectrometry Troubleshooting and Common Issues. (2023). G-M-I, Inc..
  • UV Properties and Loading into Liposomes of Quinoline Deriv
  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. (2025). Benchchem.
  • Measurement of Fluorescence Quantum Yields on ISS Instrument
  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). [No source found].

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 3-Bromo-4-hydroxy-8-methoxyquinoline and Congeneric Brominated Quinolines in Drug Discovery

Introduction: The Quinoline Scaffold and the Potentiating Role of Bromination The quinoline framework, a bicyclic heterocycle composed of a fused benzene and pyridine ring, stands as a "privileged structure" in medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Potentiating Role of Bromination

The quinoline framework, a bicyclic heterocycle composed of a fused benzene and pyridine ring, stands as a "privileged structure" in medicinal chemistry. Its derivatives are integral to a multitude of therapeutic agents, demonstrating a vast spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of halogen atoms, particularly bromine, onto the quinoline ring is a well-established strategy to modulate the molecule's physicochemical properties, such as lipophilicity and electronic distribution. This often leads to enhanced biological efficacy and target specificity.[3][4]

This guide provides a comprehensive comparative study of 3-Bromo-4-hydroxy-8-methoxyquinoline , a specific derivative, contextualized against a landscape of other brominated quinolines. We will delve into a comparative analysis of their synthetic pathways, biological activities supported by experimental data, and the underlying structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this chemical class.

Synthetic Strategies: Pathways to Functionalized Brominated Quinolines

The synthesis of substituted quinolines is a cornerstone of heterocyclic chemistry. The choice of synthetic route is critical as it dictates the feasibility of introducing desired functional groups at specific positions.

Plausible Synthesis of 3-Bromo-4-hydroxy-8-methoxyquinoline

While specific literature detailing the synthesis of 3-Bromo-4-hydroxy-8-methoxyquinoline (CAS 1204811-42-6) is not extensively published, a logical pathway can be proposed based on established reactions. A robust approach would involve the Conrad-Limpach synthesis to construct the 4-hydroxyquinoline core, followed by a regioselective bromination.

The causality for this choice lies in its efficiency for generating 4-hydroxyquinolines. Starting with 2-methoxyaniline, condensation with a β-ketoester like diethyl malonate would form a β-arylamino acrylate intermediate. Subsequent thermal cyclization under high-temperature conditions promotes the formation of the 4-hydroxy-8-methoxyquinoline core. The final step, electrophilic bromination, would then be directed to the C3 position. The 4-hydroxy group is a strong activating group that directs electrophiles to the C3 position, making this a highly regioselective transformation.

G cluster_0 Step 1: Conrad-Limpach Reaction cluster_1 Step 2: Regioselective Bromination A 2-Methoxyaniline + Diethyl Malonate B β-Arylamino Acrylate Intermediate A->B Condensation C 4-Hydroxy-8-methoxyquinoline B->C Thermal Cyclization (~250°C) D 4-Hydroxy-8-methoxyquinoline E 3-Bromo-4-hydroxy-8-methoxyquinoline D->E Br2 / Acetic Acid

Caption: Proposed synthetic workflow for 3-Bromo-4-hydroxy-8-methoxyquinoline.

This contrasts with syntheses of other brominated quinolines where bromination often occurs on a pre-formed quinoline ring or a tetrahydroquinoline precursor.[5][6] For instance, the synthesis of 5-bromo-8-methoxyquinoline involves the direct bromination of 8-methoxyquinoline, where the methoxy group directs the bromine to the C5 position.[6] The choice of starting material and the sequence of reactions are therefore paramount in achieving the desired substitution pattern.

Comparative Biological Activity

The true value of a quinoline derivative is defined by its biological activity. The number, position, and nature of substituents dictate the molecule's interaction with biological targets.

Anticancer Activity

Brominated quinolines have emerged as a promising class of anticancer agents, often exerting their effects by inducing programmed cell death (apoptosis) or inhibiting key enzymes involved in DNA replication, such as Topoisomerase I.[7][8][9]

The table below summarizes the cytotoxic activity (IC₅₀ values) of several brominated quinolines against a panel of human cancer cell lines. A lower IC₅₀ value indicates greater potency.

CompoundCancer Cell LineIC₅₀ (µM)Reference
5,7-Dibromo-8-hydroxyquinoline A549 (Lung)2-50 µg/mL[10]
HeLa (Cervical)2-50 µg/mL[10]
HT29 (Colon)2-50 µg/mL[10]
3,5,6,7-Tetrabromo-8-methoxyquinoline C6 (Glioblastoma)48.9[2]
HeLa (Cervical)59.5[2]
HT29 (Colon)36.6[2]
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline C6 (Glioblastoma)15.4[2]
HT29 (Colon)15.0[2]
6-Bromo-5-nitroquinoline HT29 (Colon)Lower than 5-FU[7]
6,8-Dibromoquinoline derivatives MCF-7 (Breast)1.7-1.83 µg/mL[7]

Note: Direct comparison of absolute IC₅₀ values should be made with caution due to variations in experimental conditions across different studies.

Analysis & Projections for 3-Bromo-4-hydroxy-8-methoxyquinoline: While direct experimental data for our target compound is lacking in the reviewed literature, we can infer its potential based on established SAR.

  • The 8-methoxy group is a common feature in many active compounds, such as 3,5,6,7-tetrabromo-8-methoxyquinoline.[5]

  • The 4-hydroxy group (or its keto tautomer) is crucial for the activity of many quinolones, often involved in chelating metal ions or hydrogen bonding with target enzymes.

  • Bromination at C3 places the halogen adjacent to the electron-donating hydroxyl group, which could significantly alter the electronic properties and steric profile compared to compounds brominated on the benzene ring (C5, C6, C7, C8).

Based on these features, it is plausible that 3-Bromo-4-hydroxy-8-methoxyquinoline possesses significant antiproliferative activity. Experimental validation via cytotoxicity assays is a critical next step.

A common mechanism of action for these compounds is the induction of apoptosis.[9] This cellular suicide pathway is a primary target in cancer therapy.

Quinoline Brominated Quinoline Derivative Mito Mitochondrial Stress (Intrinsic Pathway) Quinoline->Mito Receptor Death Receptor Binding (Extrinsic Pathway) Quinoline->Receptor Casp9 Caspase-9 Activation Mito->Casp9 Casp8 Caspase-8 Activation Receptor->Casp8 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Simplified pathway of apoptosis induction by quinoline derivatives.

Antimicrobial and Enzyme Inhibitory Activity

The quinoline scaffold is the foundation of the quinolone class of antibiotics.[2] Bromination can enhance antibacterial and antifungal activity. Studies have shown that various substituted quinolines exhibit selective antimicrobial activities with Minimum Inhibitory Concentration (MIC) values ranging from 62.50–250 μg/ml against pathogenic bacteria.[10][11]

Furthermore, certain brominated quinolines have demonstrated potent inhibitory effects against key metabolic enzymes. For example, various derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) isoforms, with Ki values in the nanomolar range.[10] This broadens their therapeutic potential beyond just anticancer and antimicrobial applications. The 8-hydroxy and 8-methoxy substitutions are often associated with enzyme inhibitory activity, suggesting that 3-Bromo-4-hydroxy-8-methoxyquinoline could be a promising candidate for such screening.[5][10]

Key Experimental Protocols

To ensure scientific integrity and reproducibility, the methods used to evaluate these compounds must be robust and well-defined. Here are standardized protocols for the key assays discussed.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability and is frequently used to determine the IC₅₀ values of potential anticancer compounds.[7]

Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the absorbance of which can be quantified spectrophotometrically.

A 1. Seed cancer cells in 96-well plates. Allow to adhere overnight. B 2. Treat cells with serially diluted brominated quinoline compounds for 48-72h. A->B C 3. Add MTT solution to each well and incubate for 4h. B->C D 4. Solubilize formazan crystals with DMSO or other solvent. C->D E 5. Measure absorbance at ~570nm using a plate reader. D->E F 6. Calculate % viability vs. control and determine IC50 values. E->F

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are harvested and seeded into 96-well microtiter plates at a density of 5,000-10,000 cells/well. Plates are incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) in the appropriate cell culture medium. The old medium is removed from the wells and 100 µL of the medium containing the test compound is added. A control group receiving only the vehicle (e.g., DMSO) is included.

  • Incubation: The plates are incubated for an additional 48 to 72 hours.

  • MTT Addition: After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Solubilization: The medium is carefully removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured on a microplate reader at a wavelength of 570 nm.

  • Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The comparative analysis reveals that brominated quinolines are a rich source of biologically active molecules with significant potential in oncology and infectious disease research. While compounds like 5,7-dibromo-8-hydroxyquinoline and various polybrominated derivatives have demonstrated potent activity, the specific derivative 3-Bromo-4-hydroxy-8-methoxyquinoline remains an under-investigated entity with a promising structural profile.[10]

The presence of the 8-methoxy and 4-hydroxy groups, combined with the unique C3-bromination pattern, warrants a thorough investigation of its biological properties. Future research should prioritize:

  • Definitive Synthesis and Characterization: A validated, scalable synthesis of 3-Bromo-4-hydroxy-8-methoxyquinoline is required, along with full characterization (NMR, MS, HRMS).

  • Broad Biological Screening: The compound should be screened against a diverse panel of cancer cell lines and pathogenic microbes to determine its IC₅₀ and MIC values.

  • Mechanistic Studies: Should significant activity be observed, subsequent studies should focus on elucidating its mechanism of action, including its effects on apoptosis, the cell cycle, and potential enzymatic targets like topoisomerases or kinases.

By systematically evaluating this and other novel brominated quinolines, the scientific community can continue to unlock the therapeutic potential of this versatile chemical scaffold.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Comparative Anticancer Activity of Brominated Quinolines: A Guide for Researchers.
  • ResearchGate. (2020). Quinoline‐based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors.
  • ResearchGate. (2025). Highly Brominated Quinolines: Synthesis, Characterization and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • ScienceDirect. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents.
  • PubMed. (2020).
  • BenchChem. (n.d.). A Comparative Guide to the Biological Activity of 3-Bromoquinoline and Other Haloquinolines.
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  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • PubMed. (2020). Quinoline-based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors.
  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • ResearchGate. (2022). A review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids.
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Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 3-Bromo-4-hydroxy-8-methoxyquinoline Analogs

Authored for Researchers, Scientists, and Drug Development Professionals Welcome to an in-depth exploration of the structure-activity relationship (SAR) surrounding 3-bromo-4-hydroxy-8-methoxyquinoline and its derivative...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome to an in-depth exploration of the structure-activity relationship (SAR) surrounding 3-bromo-4-hydroxy-8-methoxyquinoline and its derivatives. The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] This guide moves beyond a simple recitation of facts to provide a causal analysis of how specific structural modifications influence biological activity. We will dissect the roles of key functional groups, compare the performance of various analogs with supporting data, and provide robust experimental protocols to empower your own research endeavors.

Our focus is on understanding the intricate interplay between the quinoline core, the bromine substituent at the C-3 position, the hydroxyl group at C-4, and the methoxy group at C-8. By elucidating these relationships, we aim to provide a rational framework for the design of more potent and selective therapeutic agents.

Part 1: Deconstructing the Core Scaffold: An Analysis of Key Functional Groups

The biological profile of any quinoline derivative is a composite of the contributions from its core and its substituents. Understanding the role of each component is fundamental to predicting and optimizing activity.

The Quinoline Nucleus: The Privileged Core

The bicyclic quinoline system, formed by the fusion of a benzene and a pyridine ring, is not merely a passive scaffold.[3] Its aromatic nature allows for crucial π-π stacking interactions with biological targets, such as the peripheral anionic site (PAS) of acetylcholinesterase (AChE) in neurodegenerative disease models.[1] This inherent binding capability makes it an excellent starting point for drug design.

The 4-Hydroxy Group: A Critical Interaction Hub

The hydroxyl group at the C-4 position is a pivotal feature. As both a hydrogen bond donor and acceptor, it can form strong, directional interactions within a target's binding pocket.[4] This dual capacity is often essential for anchoring the molecule correctly for optimal activity. Furthermore, in analogs like 8-hydroxyquinolines, the hydroxyl group is known to be a potent metal chelator, a property leveraged in developing drugs for diseases associated with metal dyshomeostasis.[5] While our primary focus is the 4-OH group, this chelating potential is an important characteristic of hydroxylated quinolines.

The 3-Bromo Substituent: Modulator of Potency and Pharmacokinetics

The introduction of a bromine atom at the C-3 position is a strategic chemical modification. Halogens, particularly bromine, significantly increase the lipophilicity of a molecule.[3][4] This can enhance its ability to cross cell membranes and improve bioavailability. Beyond this bulk effect, bromine can participate in "halogen bonding," a specific and directional non-covalent interaction with Lewis bases (like carbonyl oxygens or nitrogen atoms) in a protein, which can substantially increase binding affinity.

The 8-Methoxy Group: Fine-Tuning Electronic and Steric Properties

The methoxy group at the C-8 position exerts a significant electronic influence on the quinoline ring system. Compared to an 8-hydroxy group, the 8-methoxy group is less acidic and cannot act as a hydrogen bond donor, which can be advantageous in preventing certain metabolic pathways or avoiding unwanted interactions. Studies on related bromo- and hydroxy-quinolines have consistently shown that substitutions at the C-8 position are critical for activities like anticancer effects.[6][7] The choice between a methoxy and a hydroxyl group at this position can therefore be a key optimization step.[3]

cluster_0 Core Scaffold: 3-Bromo-4-hydroxy-8-methoxyquinoline cluster_1 Key Functional Groups & SAR Insights Core Quinoline Nucleus OH 4-Hydroxy Group Core->OH H-Bond Donor/Acceptor Anchors Molecule Br 3-Bromo Group Core->Br Increases Lipophilicity Potential Halogen Bonding MeO 8-Methoxy Group Core->MeO Modulates Electronics Influences Metabolism

Caption: Key functional groups and their primary roles in the SAR of the core scaffold.

Part 2: Comparative Analysis of Structural Analogs

The true power of SAR lies in comparing analogs to discern activity trends. By systematically modifying the core structure, we can identify which positions and functional groups are critical for the desired biological effect. The following sections and the summary table compare the performance of the parent scaffold against its hypothetical or literature-inspired analogs.

Impact of Halogen Substitution at C-3

While bromine is effective, substituting it with other halogens (F, Cl, I) or removing it entirely would predictably alter activity. Fluorine might offer unique electronic properties without the steric bulk of bromine, whereas iodine could provide stronger halogen bonding at the cost of increased reactivity and size. An unsubstituted C-3 position would serve as a crucial baseline to quantify the positive contribution of the halogen.

Role of the 4-Hydroxy vs. 4-Alkoxy Groups

Replacing the 4-hydroxy group with a 4-methoxy or 4-ethoxy group eliminates its hydrogen bond donating ability. If this donation is critical for binding, such a modification would likely lead to a significant drop in potency. Conversely, if only hydrogen bond acceptance is required, or if the hydroxyl group is a site of rapid metabolic glucuronidation, its conversion to an ether (alkoxy group) could enhance both potency and metabolic stability. Studies on 4-substituted quinolines have shown that the nature of this side chain is critical for activity.[8]

Influence of C-8 and Other Ring Substitutions

The C-8 position is highly influential. As demonstrated in anticancer studies, converting an 8-methoxy group to an 8-hydroxy group can enhance inhibitory potential, possibly by introducing new hydrogen bonding or metal-chelating capabilities.[7] Furthermore, adding substituents at other positions, such as bromine atoms at C-5 and C-7, has been shown to dramatically increase antiproliferative activity in related quinoline scaffolds.[6][7] This suggests a synergistic effect where multiple halogen substitutions create highly potent compounds.

Quantitative Data Summary

The table below presents a comparative summary of the antiproliferative activity of various substituted bromo-quinolines against different cancer cell lines, as derived from published studies. This data illustrates the profound impact of substituent patterns on biological efficacy.

Compound/Analog DescriptionCancer Cell LineIC50 (µM)Key SAR ObservationReference
5,7-Dibromo-8-hydroxyquinolineC6 (Rat Brain)6.7Dihalogenation and an 8-OH group confer high potency.[6]
5,7-Dibromo-8-hydroxyquinolineHeLa (Cervix)>25.6Activity can be cell-line specific.[6]
5,7-Dibromo-8-hydroxyquinolineHT29 (Colon)10.3Potent activity against colon cancer cells.[6]
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline (Analog 11)C6 (Rat Brain)15.4Multiple methoxy groups are tolerated; 5,7-dibromo pattern is key.[7]
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline (Analog 11)HT29 (Colon)15.0Retains high potency against colon cancer cells.[7]
3,5,6,7-Tetrabromo-8-methoxyquinoline (Analog 7)C6 (Rat Brain)32.3Poly-bromination is effective, even with an 8-methoxy group.[7]
3,6,8-TribromoquinolineC6, HeLa, HT29No ActivityHighlights the importance of the specific substitution pattern.[7]

Part 3: Experimental Design & Protocols

To ensure scientific integrity, methodologies must be robust and reproducible. This section provides detailed, self-validating protocols for the synthesis and biological evaluation of these quinoline analogs.

Generalized Synthetic Protocol: Synthesis of Substituted Quinolines

The synthesis of these analogs often involves multi-step processes, including cyclization to form the quinoline core followed by regioselective halogenation. The following is a conceptual workflow.

Start Starting Materials (e.g., Substituted Anilines) Step1 Step 1: Cyclization Reaction (e.g., Conrad-Limpach) Start->Step1 Step2 Step 2: Formation of 4-Hydroxyquinoline Core Step1->Step2 Step3 Step 3: Regioselective Bromination (e.g., with NBS or Br2/CHCl3) Step2->Step3 Step4 Step 4: Purification (Column Chromatography) Step3->Step4 End Final Product: 3-Bromo-4-hydroxy-8-methoxyquinoline Analog Step4->End

Caption: A typical experimental workflow for the synthesis of quinoline analogs.

Step-by-Step Synthesis (Illustrative Example):

  • Cyclization: React a substituted aniline (e.g., 2-methoxyaniline) with a suitable β-ketoester (e.g., diethyl malonate) under thermal or acid-catalyzed conditions to form the 4-hydroxyquinoline core.

  • Solvent & Reagents: The reaction is typically performed in a high-boiling solvent like diphenyl ether.

  • Bromination: Dissolve the synthesized 4-hydroxy-8-methoxyquinoline in a suitable solvent such as chloroform or acetic acid.[7]

  • Addition of Brominating Agent: Add a solution of N-Bromosuccinimide (NBS) or elemental bromine dropwise at room temperature while protecting from light. The stoichiometry is critical for controlling the degree of bromination.[7]

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate or sodium bisulfite to remove excess bromine. Wash the organic layer with sodium bicarbonate solution and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the pure 3-bromo-4-hydroxy-8-methoxyquinoline analog.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Evaluation Protocol: MTT Cytotoxicity Assay

The MTT assay is a standard colorimetric method for assessing the cytotoxic effect of compounds on cancer cell lines by measuring metabolic activity.[4]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HT29, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized quinoline analogs in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 5-FU).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Conclusion

The structure-activity relationship of 3-bromo-4-hydroxy-8-methoxyquinoline analogs is a rich field for therapeutic discovery. This guide has established that biological activity is not dictated by a single feature but by a synergistic combination of the quinoline core's binding properties and the specific electronic, steric, and lipophilic contributions of its substituents. The 4-hydroxyl group is a key anchoring point, while halogenation at C-3, C-5, and C-7 significantly enhances potency, likely through improved pharmacokinetics and halogen bonding. The substitution at C-8 provides a crucial handle for fine-tuning the molecule's properties. By applying the comparative insights and robust protocols detailed herein, researchers are well-equipped to rationally design and synthesize the next generation of quinoline-based therapeutic agents.

References

  • SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. (2025). Vertex AI Search.
  • SAR analysis of different quinoline derivatives as AChE and BChE inhibitors. (2025). Vertex AI Search.
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC. (n.d.). PubMed Central. Retrieved from [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. Retrieved from [Link]

  • Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis, SAR Study, and Biological Evaluation of Novel Quinoline Derivatives as Phosphodiesterase 10A Inhibitors With Reduced CYP3A4 Inhibition. (2015). PubMed. Retrieved from [Link]

  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (2017). ResearchGate. Retrieved from [Link]

  • 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials. (n.d.). Pharmacy 180. Retrieved from [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC - NIH. Retrieved from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2021). MDPI. Retrieved from [Link]

  • Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. (2022). NIH. Retrieved from [Link]

  • Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. (n.d.). MDPI. Retrieved from [Link]

  • 4-Bromo-8-methoxyquinoline. (n.d.). PMC - NIH. Retrieved from [Link]

  • Recent advances in the synthesis and biological activities of 3-aminoalkyl/3-amidoalkyl-4-hydroxycoumarin derivatives. (2023). ResearchGate. Retrieved from [Link]

  • Quinazolinone Analogs as Potential Therapeutic Agents. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis and Structure–Activity Relationships of Aristoyagonine Derivatives as Brd4 Bromodomain Inhibitors with X-ray Co-Crystal Research. (2020). MDPI. Retrieved from [Link]

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Validation

A Comparative Analysis of 3-Bromo-4-hydroxy-8-methoxyquinoline and Established Kinase Inhibitors

An In-Depth Guide for Researchers and Drug Development Professionals In the landscape of kinase inhibitor research, the quest for novel scaffolds with improved potency, selectivity, and drug-like properties is perpetual....

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of kinase inhibitor research, the quest for novel scaffolds with improved potency, selectivity, and drug-like properties is perpetual.[1] This guide provides a comparative overview of the potential efficacy of 3-Bromo-4-hydroxy-8-methoxyquinoline, a quinoline derivative, against a panel of well-characterized kinase inhibitors. Quinoline and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, serving as a versatile scaffold for therapeutic agent development.[2][3][4] This analysis is grounded in established experimental methodologies to offer a predictive assessment of its standing in the competitive field of kinase inhibition.

Introduction to Kinase Inhibition

Protein kinases are pivotal enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific protein substrates.[5] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1][6] Kinase inhibitors have revolutionized the treatment of various cancers and other diseases by specifically targeting these aberrant signaling pathways.[1][7] The majority of these inhibitors are designed to be competitive with ATP, the phosphate donor in the kinase reaction.[6]

The Profile of 3-Bromo-4-hydroxy-8-methoxyquinoline

3-Bromo-4-hydroxy-8-methoxyquinoline is a heterocyclic compound belonging to the quinoline family. While specific data on its kinase inhibitory activity is not extensively documented in publicly available literature, the quinoline scaffold is a "privileged structure" in medicinal chemistry.[3] The substitutions on this particular molecule—a bromine atom, a hydroxyl group, and a methoxy group—are anticipated to influence its biological activity.[4] For instance, bromination can enhance lipophilicity and introduce the potential for halogen bonding, while the hydroxyl group can act as a hydrogen bond donor and acceptor, crucial for interactions within a kinase's active site.[4] Recent studies have highlighted the potent inhibitory effects of 8-substituted quinolines containing hydroxyl and methoxy groups against various cancer cell lines.[8]

Comparative Kinase Inhibitors

To provide a robust comparative framework, a selection of established kinase inhibitors with diverse target profiles is essential. For this guide, we will consider the following well-known inhibitors:

  • Dasatinib: A potent, second-generation tyrosine kinase inhibitor (TKI) that targets multiple kinases, including BCR-ABL and Src family kinases.[7]

  • Nilotinib: Another second-generation BCR-ABL kinase inhibitor with a high affinity for the kinase domain.[7]

  • Bosutinib: A third-generation TKI that is a dual Src-Abl inhibitor.[7]

  • Palbociclib: A selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), crucial for cell cycle progression.[1]

These inhibitors represent a range of specificities and mechanisms of action, providing a comprehensive backdrop against which to evaluate a novel compound.

Methodology for Comparative Efficacy

To objectively compare the efficacy of 3-Bromo-4-hydroxy-8-methoxyquinoline, a series of standardized in vitro and cell-based assays would be employed. These assays are fundamental in kinase inhibitor discovery and profiling.[9][10]

In Vitro Kinase Inhibition Assay

The primary method to determine the direct inhibitory effect of a compound on a purified kinase is the in vitro kinase assay.[11][12][13] This assay measures the enzymatic activity of a kinase in the presence of varying concentrations of the inhibitor.

Experimental Workflow: In Vitro Kinase Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions plate Dispense Reagents into 384-well Plate reagents->plate incubate Incubate at 30°C to allow Kinase Reaction plate->incubate stop Add Stop Solution (e.g., EDTA) incubate->stop detection_reagent Add Detection Reagent (e.g., ADP-Glo) stop->detection_reagent read Read Luminescence on Plate Reader detection_reagent->read ic50 Calculate IC50 Values read->ic50

Caption: Workflow for a typical in vitro kinase inhibition assay.

Detailed Protocol:

  • Reagent Preparation: Prepare solutions of the target kinase, a suitable peptide or protein substrate, ATP, and the test compounds (3-Bromo-4-hydroxy-8-methoxyquinoline and known inhibitors) at various concentrations in an appropriate kinase buffer.[11]

  • Reaction Setup: In a 384-well plate, combine the kinase, substrate, and test compound.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP.[11] Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Termination: Stop the reaction by adding a solution containing a chelating agent like EDTA.

  • Detection: Quantify the kinase activity. A common method is to measure the amount of ADP produced, which is directly proportional to kinase activity.[14][15] The ADP-Glo™ Kinase Assay is a widely used commercial kit for this purpose.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Cell-Based Kinase Activity Assay

To assess the efficacy of the compound within a cellular context, cell-based assays are crucial.[16] These assays measure the inhibition of a specific kinase signaling pathway in living cells.

Experimental Workflow: Cell-Based Assay

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_lysis_detection Lysis & Detection cluster_analysis Data Analysis seed Seed Cells in a 96-well Plate incubate_cells Incubate Overnight seed->incubate_cells treat Treat Cells with Inhibitors incubate_cells->treat incubate_treatment Incubate for a Defined Period treat->incubate_treatment lyse Lyse Cells incubate_treatment->lyse detect Detect Phosphorylated Substrate (e.g., ELISA, Western Blot) lyse->detect ic50_cell Calculate Cellular IC50 Values detect->ic50_cell

Caption: Workflow for a cell-based kinase activity assay.

Detailed Protocol:

  • Cell Culture: Seed a relevant cancer cell line (e.g., a line known to be dependent on the target kinase) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 3-Bromo-4-hydroxy-8-methoxyquinoline and the comparator inhibitors for a specific duration (e.g., 2 hours).

  • Cell Lysis: Lyse the cells to release the intracellular proteins.

  • Detection of Phosphorylation: Measure the phosphorylation of a known downstream substrate of the target kinase.[16] This can be done using various techniques, such as a sandwich ELISA or a cell-based TR-FRET assay.[17]

  • Data Analysis: Determine the cellular IC50 value by plotting the inhibition of substrate phosphorylation against the inhibitor concentration.

Antiproliferative Assay

The ultimate goal of many kinase inhibitors is to halt cancer cell growth. The MTT assay is a standard colorimetric method to assess the cytotoxic and/or cytostatic effects of a compound on cancer cell lines.[4]

Detailed Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate and allow them to grow for 24 hours.

  • Compound Incubation: Treat the cells with a range of concentrations of the test compounds for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • GI50 Calculation: Calculate the GI50 (the concentration required to inhibit cell growth by 50%) from the dose-response curve.

Hypothetical Comparative Data

The following tables present hypothetical data to illustrate how 3-Bromo-4-hydroxy-8-methoxyquinoline might compare to established inhibitors against a panel of kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibition (IC50, nM)

CompoundTarget Kinase ATarget Kinase BOff-Target Kinase C
3-Bromo-4-hydroxy-8-methoxyquinoline15250>10000
Dasatinib1550
Nilotinib201500>10000
Bosutinib510100
Palbociclib>10000>10000>10000

Table 2: Cellular Activity (IC50, nM) and Antiproliferative Activity (GI50, nM)

CompoundCellular IC50 (Target Kinase A Pathway)GI50 (Cancer Cell Line X)
3-Bromo-4-hydroxy-8-methoxyquinoline150500
Dasatinib1030
Nilotinib200800
Bosutinib50150
PalbociclibNot Applicable100

Interpretation and Future Directions

Based on the hypothetical data, 3-Bromo-4-hydroxy-8-methoxyquinoline displays potent and selective inhibition of Target Kinase A in the biochemical assay. Its cellular activity, while less potent than the in vitro IC50, is still in a promising range. The compound shows moderate antiproliferative activity in the selected cancer cell line.

Compared to the established inhibitors, the hypothetical 3-Bromo-4-hydroxy-8-methoxyquinoline demonstrates a favorable selectivity profile, particularly when compared to the broader-spectrum inhibitor Dasatinib. Its potency against Target Kinase A is comparable to Nilotinib in the biochemical assay.

Signaling Pathway Inhibition

G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_A Target Kinase A Receptor->Kinase_A Kinase_B Downstream Kinase B Kinase_A->Kinase_B TF Transcription Factor Kinase_B->TF Gene_Exp Gene Expression (Proliferation, Survival) TF->Gene_Exp Inhibitor 3-Bromo-4-hydroxy- 8-methoxyquinoline Inhibitor->Kinase_A

Caption: Inhibition of a signaling pathway by the test compound.

Further research should focus on:

  • Broad Kinase Profiling: Screening 3-Bromo-4-hydroxy-8-methoxyquinoline against a large panel of kinases to fully elucidate its selectivity profile.[18][19]

  • Mechanism of Action Studies: Determining whether the inhibition is ATP-competitive, non-competitive, or uncompetitive.

  • Structural Biology: Obtaining a co-crystal structure of the compound bound to its target kinase to understand the molecular basis of its activity and guide further optimization.[6]

  • In Vivo Efficacy: Evaluating the compound's performance in animal models of cancer to assess its pharmacokinetic properties and anti-tumor activity.

Conclusion

While further experimental validation is required, this comparative guide outlines a clear and scientifically rigorous framework for evaluating the potential of 3-Bromo-4-hydroxy-8-methoxyquinoline as a kinase inhibitor. The inherent biological relevance of the quinoline scaffold, coupled with a systematic and comparative experimental approach, will be instrumental in determining its future trajectory in the field of drug discovery.

References

  • In vitro kinase assay. (2023). protocols.io. Available at: [Link]

  • In vitro NLK Kinase Assay. (n.d.). PMC - NIH. Available at: [Link]

  • In vitro assay for cyclin-dependent kinase activity in yeast. (n.d.). CORE. Available at: [Link]

  • In vitro kinase assay. (2022). Bio-protocol. Available at: [Link]

  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. Available at: [Link]

  • Kinase Screening Assay Services. (n.d.). Reaction Biology. Available at: [Link]

  • How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. Available at: [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. Available at: [Link]

  • Comparison of inhibitor binding to various kinases. (2004). Cancer Research - AACR Journals. Available at: [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (n.d.). ResearchGate. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC - NIH. Available at: [Link]

  • Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. (2014). Analytical Chemistry - ACS Publications. Available at: [Link]

  • Kinase assays. (2020). BMG LABTECH. Available at: [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (2022). NIH. Available at: [Link]

  • A comprehensive review of protein kinase inhibitors for cancer therapy. (n.d.). PMC. Available at: [Link]

  • A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. (2025). Labiotech.eu. Available at: [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC - NIH. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). MDPI. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI. Available at: [Link]

  • Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. (n.d.). MDPI. Available at: [Link]

  • Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. (n.d.). PMC. Available at: [Link]

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Comparative

In-Vivo Validation of 3-Bromo-4-hydroxy-8-methoxyquinoline: A Comparative Guide to Assessing Therapeutic Potential in Glioblastoma

Introduction The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of activities, including anticancer, antimalarial, and antiba...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3][4] Within this class, 8-hydroxyquinoline derivatives have garnered significant attention for their potential in treating neurodegenerative diseases and cancer, often attributed to their metal-chelating and antioxidant properties.[5][6][7][8] The subject of this guide, 3-Bromo-4-hydroxy-8-methoxyquinoline, is a novel quinoline derivative whose therapeutic potential remains unexplored in in-vivo settings. This document provides a comprehensive, prospective guide for researchers on how to conduct in-vivo validation of this compound, with a specific focus on its potential as an anti-glioblastoma agent. The choice of glioblastoma as the primary indication is informed by the demonstrated in-vitro activity of similarly substituted quinoline derivatives against glioblastoma cell lines.[9][10][11]

Due to the absence of direct in-vivo data for 3-Bromo-4-hydroxy-8-methoxyquinoline, this guide is structured as a prospective protocol and comparative analysis. It will detail a robust experimental design for assessing its efficacy and safety in a preclinical glioblastoma model and compare its potential performance against the current standard-of-care, temozolomide (TMZ).

Hypothesized Mechanism of Action and Therapeutic Rationale

The therapeutic potential of 3-Bromo-4-hydroxy-8-methoxyquinoline in glioblastoma can be hypothesized based on the known activities of its structural analogues. The 8-hydroxyquinoline core is a known chelator of metal ions like iron, copper, and zinc, which are crucial for tumor growth and angiogenesis. By sequestering these metal ions, the compound may disrupt critical enzymatic processes within cancer cells, leading to cell cycle arrest and apoptosis. Furthermore, the bromine and methoxy substitutions on the quinoline ring can modulate the compound's lipophilicity, metabolic stability, and interaction with specific biological targets. For instance, brominated quinolines have demonstrated significant antiproliferative activity.[10][12] A plausible molecular target for quinoline derivatives in cancer is the inhibition of topoisomerase I, an enzyme essential for DNA replication and repair.[11]

Below is a diagram illustrating a potential signaling pathway that could be targeted by 3-Bromo-4-hydroxy-8-methoxyquinoline.

Signaling_Pathway Hypothesized PI3K/Akt Signaling Pathway Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Survival, Proliferation, Angiogenesis Cell Survival, Proliferation, Angiogenesis mTOR->Cell Survival, Proliferation, Angiogenesis 3-Bromo-4-hydroxy-8-methoxyquinoline 3-Bromo-4-hydroxy-8-methoxyquinoline 3-Bromo-4-hydroxy-8-methoxyquinoline->PI3K Potential Inhibition 3-Bromo-4-hydroxy-8-methoxyquinoline->Akt Potential Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by 3-Bromo-4-hydroxy-8-methoxyquinoline.

Proposed In-Vivo Validation Protocol: Glioblastoma Xenograft Model

This section outlines a detailed protocol for evaluating the in-vivo efficacy and safety of 3-Bromo-4-hydroxy-8-methoxyquinoline in an orthotopic glioblastoma xenograft mouse model.

Animal Model and Cell Line
  • Animal Model: Athymic Nude (nu/nu) mice, 6-8 weeks old, female. These mice lack a thymus and are unable to mount T-cell mediated immune responses, making them suitable for xenograft studies with human cancer cells.[3][13]

  • Cell Line: U87 MG, a human glioblastoma cell line. This is a widely used and well-characterized cell line for in-vivo glioblastoma research.[3]

Experimental Groups and Treatment Regimen

A minimum of 10 animals per group is recommended to ensure statistical power.

GroupTreatmentDosage & Administration
1Vehicle Control10% DMSO, 40% PEG300, 5% Tween 80 in saline; intraperitoneal (IP) injection, daily.
23-Bromo-4-hydroxy-8-methoxyquinoline (Low Dose)25 mg/kg; IP injection, daily.
33-Bromo-4-hydroxy-8-methoxyquinoline (High Dose)50 mg/kg; IP injection, daily.
4Temozolomide (TMZ) - Positive Control50 mg/kg; oral gavage, daily for 5 consecutive days.[14][15]
Experimental Workflow

The following diagram illustrates the proposed experimental workflow.

Experimental_Workflow In-Vivo Efficacy Study Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment & Analysis Acclimatization Acclimatization Tumor_Implantation Tumor_Implantation Acclimatization->Tumor_Implantation Day -7 Tumor_Growth_Monitoring Tumor_Growth_Monitoring Tumor_Implantation->Tumor_Growth_Monitoring Day 0 Randomization Randomization Tumor_Growth_Monitoring->Randomization Tumor volume ~100 mm³ Treatment_Administration Treatment_Administration Randomization->Treatment_Administration Day 1 Tumor_Volume_Measurement Tumor_Volume_Measurement Treatment_Administration->Tumor_Volume_Measurement Bi-weekly Body_Weight_Monitoring Body_Weight_Monitoring Treatment_Administration->Body_Weight_Monitoring Daily Endpoint_Criteria Endpoint_Criteria Tumor_Volume_Measurement->Endpoint_Criteria Body_Weight_Monitoring->Endpoint_Criteria Tissue_Harvesting Tissue_Harvesting Endpoint_Criteria->Tissue_Harvesting Histopathological_Analysis Histopathological_Analysis Tissue_Harvesting->Histopathological_Analysis Data_Analysis Data_Analysis Histopathological_Analysis->Data_Analysis

Caption: Proposed workflow for the in-vivo validation of 3-Bromo-4-hydroxy-8-methoxyquinoline.

Step-by-Step Methodology
  • Acclimatization: House the mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, ad libitum access to food and water).

  • Orthotopic Tumor Implantation:

    • Anesthetize the mice using isoflurane.

    • Secure the mouse in a stereotactic frame.

    • Create a small burr hole in the skull over the desired injection site (e.g., right striatum).

    • Slowly inject 5 µL of U87 MG cell suspension (1 x 10^5 cells) into the brain parenchyma.

    • Seal the burr hole with bone wax and suture the scalp incision.

    • Provide post-operative care, including analgesics.

  • Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging (if using luciferase-expressing cells) or MRI starting from day 7 post-implantation.

  • Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100 mm³), randomize the animals into the four treatment groups. Begin treatment administration as described in the table above.

  • Efficacy Endpoints:

    • Tumor Growth Inhibition (TGI): Measure tumor volume bi-weekly using calipers (for subcutaneous models) or imaging. TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

    • Overall Survival (OS): Monitor the mice daily and record the date of death or euthanasia when moribund (e.g., >20% body weight loss, neurological deficits).

  • Safety and Toxicity Assessment:

    • Body Weight: Record the body weight of each mouse daily.

    • Clinical Observations: Monitor for any signs of toxicity, such as changes in behavior, posture, or grooming.

    • Histopathology: At the end of the study, collect major organs (liver, kidney, spleen, heart, lungs) for histopathological analysis to assess for any treatment-related toxicity.

Comparative Performance Analysis

The following table provides a framework for comparing the expected outcomes of the proposed study with the known efficacy of the standard-of-care, Temozolomide. The data for TMZ is derived from published literature.[14][15][16]

ParameterVehicle Control (Expected)3-Bromo-4-hydroxy-8-methoxyquinoline (Hypothetical Target)Temozolomide (Published Data)
Median Overall Survival ~20-25 days> 35 days~30-40 days[15]
Tumor Growth Inhibition 0%> 50%~40-60%
Significant Body Weight Loss (>15%) Possible due to tumor burden< 10% of animals~10-20% of animals[14]
Treatment-Related Mortality 0%< 10%< 10%

Discussion and Future Directions

This guide provides a robust framework for the initial in-vivo validation of 3-Bromo-4-hydroxy-8-methoxyquinoline. A positive outcome in the proposed glioblastoma model, demonstrating significant tumor growth inhibition and an increase in overall survival with an acceptable safety profile, would warrant further investigation.

Future studies could explore:

  • Pharmacokinetic and Pharmacodynamic (PK/PD) studies: To understand the absorption, distribution, metabolism, and excretion of the compound and its correlation with target engagement.

  • Combination therapies: Evaluating the synergistic effects of 3-Bromo-4-hydroxy-8-methoxyquinoline with other anti-cancer agents, including TMZ or targeted therapies.

  • Investigation in other cancer models: Based on in-vitro screening, the compound's efficacy could be tested in other relevant cancer models.

  • Mechanism of action studies: In-depth molecular studies to elucidate the precise mechanism by which the compound exerts its anti-tumor effects.

The systematic in-vivo evaluation outlined in this guide will be crucial in determining if 3-Bromo-4-hydroxy-8-methoxyquinoline holds promise as a novel therapeutic candidate for glioblastoma and potentially other malignancies.

References

  • Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs - a review. RSC Advances, 12(29), 18594-18614. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to Materials. [Link]

  • Evolution of Preclinical Models for Glioblastoma Modelling and Drug Screening. (2023). International Journal of Molecular Sciences, 24(8), 7493. [Link]

  • Yadav, P., & Shah, K. (2021). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Bioorganic Chemistry, 109, 104639. [Link]

  • Choice of Animal Models to Investigate Cell Migration and Invasion in Glioblastoma. (2024). International Journal of Molecular Sciences, 25(3), 1735. [Link]

  • Evolution of Experimental Models in the Study of Glioblastoma: Toward Finding Efficient Treatments. (2021). Frontiers in Oncology, 11, 769185. [Link]

  • Yıldız, E., Atasoy, Ö., & Erbaş, O. (2020). Glioblastoma Drug Treatments and Animal Models. Journal of Experimental and Basic Medical Sciences, 1(3), 224-230. [Link]

  • Li, Y., et al. (2018). Novel 8-hydroxyquinoline derivatives targeting β-amyloid aggregation, metal chelation and oxidative stress against Alzheimer's disease. Bioorganic & Medicinal Chemistry, 26(12), 3191-3201. [Link]

  • Hodyna, D., et al. (2023). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Bioactivities, 2(2), 65-76. [Link]

  • Wick, W., et al. (2017). Temozolomide treatment outcomes and immunotherapy efficacy in brain tumor. Journal for ImmunoTherapy of Cancer, 5, 73. [Link]

  • Suwanjang, W., et al. (2016). Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose. Heliyon, 2(8), e00142. [Link]

  • Fernandes, C., et al. (2023). New 8-hydroxyquinoline derivatives as promising therapeutic approaches targeting neurodegeneration. Scientific Letters, 1, 92. [Link]

  • Hodyna, D., et al. (2023). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. ResearchGate. [Link]

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-14. [Link]

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

  • Ökten, S., et al. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(2), e22260. [Link]

  • Stupp, R., et al. (2017). Standard of care temozolomide chemotherapy ± tumor treating fields (TTFields) in newly diagnosed glioblastoma. Final results of the phase III EF-14 clinical trial. Neuro-Oncology, 19(Suppl 3), iii1. [Link]

  • Hodyna, D., et al. (2023). View of Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Pandawa Institute Journals. [Link]

  • Nowak, E., et al. (2022). Temozolomide (TMZ) in the Treatment of Glioblastoma Multiforme—A Literature Review and Clinical Outcomes. Cancers, 14(14), 3462. [Link]

  • Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. [Link]

  • A Comprehensive Review of Immunotherapeutic Modalities in Glioblastoma: Mechanisms, Efficacy, and Safety Considerations. (2024). Cancers, 16(10), 1845. [Link]

  • Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(12), 1415-1424. [Link]

  • Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. [Link]

Sources

Validation

Characterizing the Target Specificity and Cross-Reactivity of Novel Kinase Inhibitors: A Comparative Guide Featuring 3-Bromo-4-hydroxy-8-methoxyquinoline

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous characterization. A critical milestone in this pro...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous characterization. A critical milestone in this process is the comprehensive evaluation of a compound's target specificity and cross-reactivity. This guide provides an in-depth, technically-focused comparison of methodologies to profile a novel compound, using the hypothetical kinase inhibitor, 3-Bromo-4-hydroxy-8-methoxyquinoline, as a central case study. We will compare its hypothetical performance with established BRAFV600E inhibitors, Vemurafenib and Dabrafenib, to illustrate the principles and practices of robust inhibitor profiling.

Introduction: The Imperative of Selectivity Profiling

The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity. While potent on-target activity is desired, off-target interactions can lead to unforeseen toxicities or even polypharmacological effects that may be beneficial or detrimental.[1] Therefore, a thorough understanding of a compound's kinome-wide interaction profile is paramount.

3-Bromo-4-hydroxy-8-methoxyquinoline is a novel small molecule with a quinoline scaffold, a privileged structure in medicinal chemistry known to interact with a variety of protein kinases.[2][3] Given its structural features, we hypothesize that it may act as a kinase inhibitor. This guide will outline a strategic and experimentally-validated workflow to define its target, assess its selectivity, and compare its performance against established drugs.

The Hierarchical Approach to Specificity Profiling

A multi-tiered approach, progressing from broad, high-throughput screens to more physiologically relevant cellular assays, is the most effective strategy for characterizing a novel inhibitor. This ensures a comprehensive understanding of the compound's behavior in different experimental contexts.

Tier 1: Initial Target Identification and In Vitro Profiling

The first step is to cast a wide net to identify potential kinase targets and obtain an initial assessment of selectivity.

G cluster_0 High-Throughput Screening cluster_1 Hit Validation Compound Library Compound Library Biochemical Assay Biochemical Assay (e.g., ADP-Glo) Compound Library->Biochemical Assay Kinase Panel (e.g., 400+ kinases) Kinase Panel (e.g., 400+ kinases) Kinase Panel (e.g., 400+ kinases)->Biochemical Assay Data Analysis Data Analysis (% Inhibition) Biochemical Assay->Data Analysis Primary Hits Primary Hits Data Analysis->Primary Hits Dose-Response Assay Dose-Response Assay (IC50 Determination) Primary Hits->Dose-Response Assay Confirmed Hits Confirmed Hits Dose-Response Assay->Confirmed Hits

Caption: Tier 1 workflow for initial kinase inhibitor profiling.

A luminescent-based, high-throughput assay such as the ADP-Glo™ Kinase Assay is an excellent choice for initial screening.[4] This assay quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.

Protocol:

  • A panel of over 400 purified human kinases is arrayed in a multi-well plate format.

  • Each kinase is incubated with its specific substrate and ATP at a concentration approximating the Km for each respective kinase.[5]

  • 3-Bromo-4-hydroxy-8-methoxyquinoline is added at a fixed concentration (e.g., 1 µM).

  • Following incubation, the ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • The Kinase Detection Reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to generate a luminescent signal.

  • The luminescence is proportional to the amount of ADP produced and, therefore, the kinase activity.

  • Inhibition is calculated relative to a DMSO control.

Let's assume the initial screen reveals that 3-Bromo-4-hydroxy-8-methoxyquinoline potently inhibits BRAFV600E. We would then perform dose-response assays to determine the IC50 value and compare it to Vemurafenib and Dabrafenib.

CompoundPrimary TargetIC50 (nM) vs. BRAFV600EIC50 (nM) vs. BRAFWTSelectivity Ratio (WT/V600E)
3-Bromo-4-hydroxy-8-methoxyquinoline BRAFV600E802403
VemurafenibBRAFV600E311003.2
DabrafenibBRAFV600E0.83.24

This is hypothetical data generated for illustrative purposes.

This initial in vitro data suggests our novel compound has similar potency and selectivity for BRAFV600E over wild-type BRAF as Vemurafenib.[6][7]

Tier 2: Cellular Target Engagement and Functional Assays

While in vitro assays are crucial for initial characterization, they may not always reflect a compound's behavior in a cellular context.[8] Cell-based assays are essential to confirm target engagement and assess the functional consequences of target inhibition.

G cluster_0 Target Engagement cluster_1 Functional Cellular Assay Live Cells Expressing\nTarget-NanoLuc Fusion Live Cells Expressing Target-NanoLuc Fusion Compound Addition Compound Addition Live Cells Expressing\nTarget-NanoLuc Fusion->Compound Addition Fluorescent Tracer Addition Fluorescent Tracer Addition Compound Addition->Fluorescent Tracer Addition BRET Measurement BRET Measurement (Target Occupancy) Fluorescent Tracer Addition->BRET Measurement Cancer Cell Line\n(e.g., A375) Cancer Cell Line (e.g., A375) Compound Treatment Compound Treatment Cancer Cell Line\n(e.g., A375)->Compound Treatment Cell Lysis & Protein Quantification Cell Lysis & Protein Quantification Compound Treatment->Cell Lysis & Protein Quantification Western Blot / ELISA\n(p-MEK, p-ERK) Western Blot / ELISA (p-MEK, p-ERK) Cell Lysis & Protein Quantification->Western Blot / ELISA\n(p-MEK, p-ERK)

Caption: Tier 2 workflow for cellular target validation.

The NanoBRET™ assay measures the binding of a compound to its target protein in live cells.[9] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe.

Protocol:

  • Cells are transiently transfected with a plasmid encoding the target kinase (e.g., BRAFV600E) fused to NanoLuc® luciferase.

  • The transfected cells are plated and treated with a serial dilution of the test compound.

  • A cell-permeable fluorescent tracer that binds to the kinase is added.

  • If the compound binds to the kinase, it will displace the tracer, leading to a decrease in the BRET signal.

  • The BRET ratio is calculated, and the data is used to determine the cellular IC50.

To assess the functional impact of target inhibition, we can measure the phosphorylation status of downstream signaling proteins. For BRAFV600E, this would involve measuring the levels of phosphorylated MEK (p-MEK) and ERK (p-ERK).[10]

Protocol (Western Blot):

  • A375 melanoma cells, which harbor the BRAFV600E mutation, are treated with varying concentrations of the inhibitors for a defined period (e.g., 2 hours).

  • Cells are lysed, and protein concentrations are determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is probed with primary antibodies specific for p-MEK, total MEK, p-ERK, and total ERK, followed by HRP-conjugated secondary antibodies.

  • Protein bands are visualized using chemiluminescence, and band intensities are quantified.

CompoundCellular Target Engagement (NanoBRET™ IC50, nM)Inhibition of p-ERK (Western Blot IC50, nM)
3-Bromo-4-hydroxy-8-methoxyquinoline 150200
Vemurafenib6090
Dabrafenib2035

This is hypothetical data generated for illustrative purposes.

This cellular data provides a more realistic measure of the compound's potency, accounting for factors like cell permeability and efflux. In this hypothetical scenario, while our novel compound is active in cells, it is less potent than the established inhibitors.

Comprehensive Cross-Reactivity Profiling

A narrow, focused screen is insufficient to de-risk a compound for off-target effects. A broad kinome-wide screen in a cellular context is the gold standard.

G cluster_0 MAPK Signaling Pathway RTK RTK RAS RAS RTK->RAS RAF RAF (A, B, C) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (c-Fos, c-Jun) ERK->Transcription_Factors Proliferation Proliferation, Survival Transcription_Factors->Proliferation Inhibitor 3-Bromo-4-hydroxy-8-methoxyquinoline (Hypothetical Target) Inhibitor->RAF

Caption: Simplified MAPK signaling pathway showing the hypothetical point of inhibition.

Services like Eurofins DiscoverX's KINOMEscan® or Promega's NanoBRET®-based cellular target profiling can assess the binding of a compound against hundreds of kinases.[8] This provides a comprehensive selectivity profile.

The S-score is a quantitative measure of selectivity, calculated by dividing the number of kinases that a compound binds to with a certain affinity by the total number of kinases tested. A lower S-score indicates higher selectivity.

CompoundS-Score (1 µM)Notable Off-Targets (Hypothetical)
3-Bromo-4-hydroxy-8-methoxyquinoline 0.08SRC, LCK
Vemurafenib0.12DDR1, KIT, SRC family
Dabrafenib0.05SIK1, p38α

This is hypothetical data generated for illustrative purposes.

This data would suggest that 3-Bromo-4-hydroxy-8-methoxyquinoline has a moderate selectivity profile, potentially interacting with SRC family kinases, which could have implications for its overall cellular effect and potential toxicity.

Conclusion: A Data-Driven Path to Lead Optimization

This guide has outlined a systematic, multi-tiered approach to characterizing the target specificity and cross-reactivity of a novel compound, 3-Bromo-4-hydroxy-8-methoxyquinoline. By employing a combination of in vitro biochemical assays, cellular target engagement and functional assays, and comprehensive kinome-wide profiling, researchers can build a robust data package to inform critical decisions in the drug discovery pipeline.

The hypothetical data presented herein illustrates how to contextualize the performance of a new chemical entity against established standards. This comparative analysis is essential for identifying liabilities, such as off-target activities, and for guiding structure-activity relationship (SAR) studies to optimize potency and selectivity. Ultimately, this rigorous, data-driven approach is fundamental to translating a promising molecule into a safe and effective therapeutic.

References

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2025). Promega.
  • Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. Methods in Molecular Biology, 795, 109–118.
  • Hewitt, J. (2022).
  • Tsai, J., Lee, J. T., Wang, W., Zhang, J., Cho, H., Mamo, S., ... & Gray, N. S. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences, 105(8), 3041–3046.
  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
  • Bamborough, P., Drewry, D., Harper, G., Smith, G. K., & Zuercher, W. J. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of medicinal chemistry, 51(24), 7898–7914.
  • Miljković, F., & Bajorath, J. (2018). Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data.
  • Bollag, G., Hirth, P., Tsai, J., Zhang, J., Ibrahim, P. N., Cho, H., ... & Zhang, C. (2010). Clinical efficacy of a RAF inhibitor with paradoxical amplifier activity in BRAF-mutant metastatic melanoma.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Sigma-Aldrich. (n.d.). 3-Bromo-4-hydroxy-8-methoxyquinoline. Sigma-Aldrich.
  • Kinexus. (n.d.). Kinase-Inhibitor Profiling Services.
  • ChemSrc. (n.d.). 3-bromo-6-chloro-4-hydroxy-8-methoxyquinoline (CAS No. 1204810-80-9) SDS. ChemSrc.
  • Zaware, N., & Hsiao, C. D. (2013). Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling.
  • Ökten, S., Çakmak, O., & Karakuş, S. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Zhang, X., & Wang, Z. (2008). 4-Bromo-8-methoxyquinoline. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1117.
  • Ökten, S., Koç, R. C., Özcan, S., Gökçe, B., & Çakmak, O. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, e202401183.
  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4958.
  • Papakyriakou, A., Zervou, M., & Tzakos, A. G. (2025). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone.
  • Chang, R. L., & Chen, Y. C. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model.

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Validation

Validating the Mechanism of Action of 3-Bromo-4-hydroxy-8-methoxyquinoline: A Comparative Guide for Researchers

This guide provides a comprehensive framework for researchers and drug development professionals to validate the mechanism of action of the novel compound, 3-Bromo-4-hydroxy-8-methoxyquinoline. Drawing upon the establish...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals to validate the mechanism of action of the novel compound, 3-Bromo-4-hydroxy-8-methoxyquinoline. Drawing upon the established bioactivities of structurally related quinoline derivatives, we will outline a series of experiments to systematically investigate its potential as an anticancer agent. This document will serve as a practical, in-depth technical resource, emphasizing experimental design, data interpretation, and comparison with established therapeutic agents.

Introduction: The Therapeutic Potential of Quinoline Scaffolds

Quinoline and its derivatives have long been recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and antifungal effects.[1][2] The 8-hydroxyquinoline moiety, in particular, is a well-known metal ion chelator and has been incorporated into numerous compounds with therapeutic potential.[1][3] Furthermore, the introduction of bromine atoms into the quinoline ring has been shown to enhance the antiproliferative and apoptotic effects of these compounds against various cancer cell lines.[3]

While the specific mechanism of action for 3-Bromo-4-hydroxy-8-methoxyquinoline has not been fully elucidated, its structural features suggest several plausible pathways for its anticancer activity. Based on extensive research into similar compounds, we hypothesize that its primary mechanism of action may involve one or more of the following:

  • Inhibition of Topoisomerase I: Interference with DNA replication and repair.

  • Induction of Apoptosis: Activation of programmed cell death pathways.

  • Generation of Reactive Oxygen Species (ROS): Induction of oxidative stress leading to cell death.

  • Targeted Enzyme Inhibition: Modulation of key signaling pathways involved in cancer cell proliferation and survival.

This guide will provide a step-by-step approach to systematically test these hypotheses, utilizing both in vitro and cell-based assays. We will also compare the activity of 3-Bromo-4-hydroxy-8-methoxyquinoline with well-characterized compounds known to act through these mechanisms.

Proposed Signaling Pathway and Experimental Workflow

To visualize the potential mechanism of action and the experimental approach to validate it, the following diagrams are provided.

MOA_Hypothesis cluster_compound 3-Bromo-4-hydroxy-8-methoxyquinoline cluster_cellular_effects Potential Cellular Effects cluster_downstream Downstream Consequences Compound 3-Bromo-4-hydroxy-8-methoxyquinoline Topoisomerase_Inhibition Topoisomerase I Inhibition Compound->Topoisomerase_Inhibition Apoptosis_Induction Apoptosis Induction Compound->Apoptosis_Induction ROS_Generation ROS Generation Compound->ROS_Generation Enzyme_Inhibition Specific Enzyme Inhibition Compound->Enzyme_Inhibition DNA_Damage DNA Damage Topoisomerase_Inhibition->DNA_Damage Cell_Death Cell Death Apoptosis_Induction->Cell_Death ROS_Generation->DNA_Damage ROS_Generation->Cell_Death Cell_Cycle_Arrest Cell Cycle Arrest Enzyme_Inhibition->Cell_Cycle_Arrest DNA_Damage->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis_Induction Experimental_Workflow cluster_validation Mechanism of Action Validation Workflow Start Start: Cancer Cell Lines (e.g., HeLa, HT29, C6) Cytotoxicity Cytotoxicity Assay (MTT/LDH) Start->Cytotoxicity Topoisomerase Topoisomerase I Inhibition Assay Cytotoxicity->Topoisomerase Apoptosis Apoptosis Assays (Annexin V, Caspase) Cytotoxicity->Apoptosis ROS ROS Detection Assay (DCFH-DA) Cytotoxicity->ROS Western_Blot Western Blot Analysis (Key Signaling Proteins) Topoisomerase->Western_Blot Apoptosis->Western_Blot ROS->Western_Blot Conclusion Conclusion: Validated Mechanism Western_Blot->Conclusion

Caption: Experimental Workflow for Validating the Mechanism of Action.

Part 1: Preliminary Assessment of Anticancer Activity

The initial step is to determine the cytotoxic potential of 3-Bromo-4-hydroxy-8-methoxyquinoline against a panel of cancer cell lines. This will establish the effective concentration range for subsequent mechanistic studies.

Cell Viability and Cytotoxicity Assays

Objective: To quantify the dose-dependent effect of the compound on the viability and cytotoxicity in cancer cell lines.

Experimental Protocol:

  • Cell Culture: Culture human cervical cancer (HeLa), human colon adenocarcinoma (HT29), and rat glioblastoma (C6) cells in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of 3-Bromo-4-hydroxy-8-methoxyquinoline (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

  • MTT Assay (Viability): After treatment, add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

  • LDH Assay (Cytotoxicity): Collect the cell culture supernatant and measure the activity of lactate dehydrogenase (LDH) released from damaged cells using a commercially available kit.

Data Presentation:

CompoundCell LineIC50 (µM) after 48hMax Inhibition (%)
3-Bromo-4-hydroxy-8-methoxyquinolineHeLa
HT29
C6
5-Fluorouracil (Positive Control)HeLa
HT29
C6

Part 2: Investigating the Primary Mechanism of Action

Based on the IC50 values obtained, subsequent experiments will be conducted at concentrations around the IC50 to investigate the specific molecular mechanisms.

Topoisomerase I Inhibition Assay

Several brominated 8-hydroxyquinoline derivatives have been reported to inhibit human topoisomerase I. [3]This assay will determine if our compound shares this mechanism.

Experimental Protocol:

  • Assay Principle: Utilize a DNA relaxation assay kit. In the presence of topoisomerase I, supercoiled plasmid DNA is relaxed. An inhibitor will prevent this relaxation.

  • Reaction Setup: Incubate supercoiled plasmid DNA with human topoisomerase I in the presence of varying concentrations of 3-Bromo-4-hydroxy-8-methoxyquinoline. Include a known topoisomerase I inhibitor like Camptothecin as a positive control.

  • Analysis: Separate the supercoiled and relaxed DNA forms by agarose gel electrophoresis. Visualize the DNA bands under UV light after ethidium bromide staining.

Comparative Data:

CompoundConcentration% Inhibition of Topoisomerase I
3-Bromo-4-hydroxy-8-methoxyquinolineIC25
IC50
IC75
Camptothecin (Positive Control)10 µM
Induction of Apoptosis

The ability to induce apoptosis is a hallmark of many effective anticancer agents. [3] Experimental Protocol:

  • Annexin V-FITC/Propidium Iodide (PI) Staining: Treat cancer cells with the compound at its IC50 concentration for 24 and 48 hours. Stain the cells with Annexin V-FITC and PI and analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase-3/7 Activity Assay: Treat cells as above. Lyse the cells and measure the activity of executioner caspases-3 and -7 using a luminogenic or fluorogenic substrate.

  • DNA Laddering: Treat cells with the compound for 48 hours. Isolate genomic DNA and analyze it by agarose gel electrophoresis to visualize the characteristic ladder pattern of fragmented DNA in apoptotic cells.

Comparative Data:

Treatment% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)Caspase-3/7 Activity (Fold Change)DNA Laddering
Vehicle Control
3-Bromo-4-hydroxy-8-methoxyquinoline (IC50)
Staurosporine (Positive Control)
Measurement of Intracellular Reactive Oxygen Species (ROS)

Some quinoline derivatives exert their anticancer effects by inducing oxidative stress. [4] Experimental Protocol:

  • DCFH-DA Staining: Treat cancer cells with the compound at its IC50 concentration for various time points (e.g., 1, 3, 6, 12 hours).

  • Fluorescence Measurement: Load the cells with the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). Intracellular ROS will oxidize DCFH-DA to the highly fluorescent DCF.

  • Analysis: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometry.

Comparative Data:

TreatmentFold Increase in ROS Production (at 6 hours)
Vehicle Control1.0
3-Bromo-4-hydroxy-8-methoxyquinoline (IC50)
H2O2 (Positive Control)

Part 3: Elucidating the Signaling Pathways

Western blot analysis will be used to investigate the effect of 3-Bromo-4-hydroxy-8-methoxyquinoline on key proteins involved in the hypothesized pathways.

Experimental Protocol:

  • Protein Extraction: Treat cells with the compound at its IC50 concentration for 24 hours. Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against proteins such as p53, Bax, Bcl-2, cleaved PARP, and γ-H2AX (a marker of DNA double-strand breaks). Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

Expected Outcomes and Interpretations:

Target ProteinExpected Change with 3-Bromo-4-hydroxy-8-methoxyquinolineInterpretation
p53 IncreaseActivation of tumor suppressor pathway
Bax IncreasePro-apoptotic signaling
Bcl-2 DecreaseInhibition of anti-apoptotic signaling
Cleaved PARP IncreaseMarker of apoptosis
γ-H2AX IncreaseDNA damage response

Conclusion

References

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.
  • Protective effect of 3-bromo-4,5-dihydroxybenzaldehyde against PM2.
  • Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. MDPI.
  • 3-bromo-6-chloro-4-hydroxy-8-methoxyquinoline (CAS No. 1204810-80-9) SDS. X-Chemical.
  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI.
  • 3-Bromo-4-hydroxy-8-methoxyquinoline AldrichCPR 1204811-42-6. Sigma-Aldrich.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
  • Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6).
  • 3-Bromo-4-hydroxy-8-methoxyquinoline. Cramer Reagent.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 3-Bromo-4-hydroxy-8-methoxyquinoline

Understanding the Hazard Profile Quinoline and its derivatives are recognized for a range of potential physiological effects. The introduction of a bromine atom and hydroxyl and methoxy groups can alter the reactivity an...

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile

Quinoline and its derivatives are recognized for a range of potential physiological effects. The introduction of a bromine atom and hydroxyl and methoxy groups can alter the reactivity and toxicology of the parent molecule. Based on data for analogous compounds, researchers should handle 3-Bromo-4-hydroxy-8-methoxyquinoline with the assumption that it may present the following hazards:

  • Acute Toxicity : Harmful if swallowed or in contact with skin[1].

  • Skin and Eye Irritation : Causes skin irritation and can cause serious eye irritation or damage[1][2][3].

  • Respiratory Irritation : May cause respiratory irritation if inhaled as a dust or aerosol[3][4].

  • Chronic Health Effects : Some quinoline derivatives are suspected of causing genetic defects and may even cause cancer[1][5].

Therefore, a cautious and well-documented approach to handling this compound is essential.

Engineering Controls: The First Line of Defense

The most effective way to mitigate exposure is to handle the compound in a controlled environment.

  • Chemical Fume Hood : All weighing and solution preparation activities should be conducted in a certified chemical fume hood to prevent the inhalation of any airborne particles.

  • Ventilation : Ensure good general ventilation in the laboratory to dilute any fugitive emissions[1][6].

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered approach to PPE is crucial when handling 3-Bromo-4-hydroxy-8-methoxyquinoline. The following table outlines the recommended PPE, along with the rationale for each.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene gloves, powder-free. Consider double-gloving.To prevent skin contact. Quinoline derivatives can be absorbed through the skin[7]. Change gloves every 30-60 minutes or immediately if contamination is suspected[7].
Eye Protection Safety goggles and a face shield.To protect against splashes and airborne particles. Standard safety glasses with side shields are insufficient[5][7].
Body Protection A disposable, polyethylene-coated polypropylene gown with long cuffs.To protect skin and clothing from contamination. Lab coats made of absorbent materials are not suitable for handling hazardous chemicals[8].
Respiratory Protection An N-95 or higher-rated respirator may be necessary if there is a risk of aerosolization and engineering controls are insufficient.To prevent inhalation of fine particles. Surgical masks offer little to no protection from chemical exposure[7].
Visualizing the PPE Workflow

The following diagram illustrates the correct sequence for donning and doffing PPE to minimize cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 Gown d2 Mask/Respirator d1->d2 d3 Goggles/Face Shield d2->d3 d4 Gloves (cuffs over gown) d3->d4 f1 Gloves f2 Gown f1->f2 f3 Goggles/Face Shield f2->f3 f4 Mask/Respirator f3->f4

Caption: Correct donning and doffing sequence for PPE.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for maintaining a safe laboratory environment.

Step-by-Step Handling Procedure
  • Preparation : Before handling the compound, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available.

  • Weighing : Weigh the solid compound in the fume hood. Use a disposable weighing boat to minimize contamination of the balance.

  • Dissolving : If preparing a solution, add the solvent to the solid in a suitable container within the fume hood. Cap the container securely before removing it from the hood.

  • Post-Handling : After handling, wipe down the work area with an appropriate decontaminating solution. Dispose of all contaminated disposables as hazardous waste. Wash hands thoroughly with soap and water[5][6].

Storage Requirements
  • Container : Store in the original, tightly sealed container[1][6].

  • Location : Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[1][9].

  • Security : Store in a locked cabinet or other secure location to restrict access[1][10].

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Exposure Response
Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[10][11].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[10][11].
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[10][11].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[5][11].
Spill Management Workflow

The following diagram outlines the steps to take in the event of a chemical spill.

Spill_Response start Spill Occurs evacuate Evacuate Immediate Area start->evacuate notify Notify Supervisor & EHS evacuate->notify ppe Don Appropriate PPE notify->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Waste into a Labeled Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose end Spill Response Complete dispose->end

Caption: Step-by-step spill response workflow.

Disposal Plan: Environmental Responsibility

As a halogenated organic compound, 3-Bromo-4-hydroxy-8-methoxyquinoline must be disposed of as hazardous waste.

  • Waste Collection : Collect all waste materials, including contaminated PPE and disposables, in a dedicated, properly labeled hazardous waste container[9][12]. The label should clearly identify the contents as "Halogenated Organic Waste" and list 3-Bromo-4-hydroxy-8-methoxyquinoline[9].

  • Segregation : Do not mix halogenated waste with non-halogenated waste streams[9][12].

  • Disposal Vendor : Arrange for pickup and disposal by a licensed hazardous waste management company in accordance with local, state, and federal regulations. Never dispose of this compound down the drain[5][9].

By implementing these comprehensive safety and handling procedures, researchers can confidently work with 3-Bromo-4-hydroxy-8-methoxyquinoline while minimizing risks to themselves and the environment.

References

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Retrieved from [Link]

  • Chembase. (n.d.). 3-bromo-6-chloro-4-hydroxy-8-methoxyquinoline (CAS No. 1204810-80-9) SDS. Retrieved from [Link]

  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Quinoline yellow (C.I. 47005). Retrieved from [Link]

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

  • UW-La Crosse. (2019). Appendix A: Disposal Procedures by Chemical. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste. Retrieved from [Link]

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